molecular formula C21H25N5O6 B15587983 LY243246

LY243246

Cat. No.: B15587983
M. Wt: 443.5 g/mol
InChI Key: ZUQBAQVRAURMCL-WFASDCNBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LY243246 is a useful research compound. Its molecular formula is C21H25N5O6 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H25N5O6

Molecular Weight

443.5 g/mol

IUPAC Name

(2S)-2-[[4-[2-[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C21H25N5O6/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30)/t12-,15-/m0/s1

InChI Key

ZUQBAQVRAURMCL-WFASDCNBSA-N

Origin of Product

United States

Foundational & Exploratory

No Publicly Available Data on LY243246 Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature and clinical trial databases, no specific information was found regarding the investigational compound LY243246 and its mechanism of action in cancer cells.

Extensive queries for "this compound," including its potential preclinical studies, clinical trials, and associated signaling pathways, did not yield any relevant results. This suggests that "this compound" may be an internal project code that has not been disclosed in public forums, a compound that was discontinued (B1498344) in early-stage development before significant data was published, or a potential typographical error.

Searches of Eli Lilly's public pipeline information and press releases also did not contain any mention of a compound with the designation this compound. While Eli Lilly has a robust oncology pipeline with numerous investigational drugs, none of the publicly disclosed information connects to this specific identifier.

Therefore, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, for this compound.

Researchers, scientists, and drug development professionals seeking information on Eli Lilly's oncology portfolio are encouraged to consult the company's official publications and clinical trial registry entries for publicly available information on their other investigational compounds. Should "this compound" be a different identifier or a misinterpretation of a compound's name, providing the correct designation would be necessary to retrieve any available information.

(6S)-DDATHF as a GARFT Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of (6S)-5,10-dideazatetrahydrofolate ((6S)-DDATHF), a potent and specific inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). GARFT is a critical enzyme in the de novo purine (B94841) biosynthesis pathway, a key metabolic route for the synthesis of purine nucleotides required for DNA and RNA replication. The inhibition of this pathway has been a significant focus in the development of anticancer therapeutics. This document details the mechanism of action of (6S)-DDATHF, its inhibitory kinetics, and its cytotoxic effects on various cancer cell lines. Furthermore, it provides detailed experimental protocols for the evaluation of (6S)-DDATHF's activity and outlines the key signaling pathways affected by its inhibition of GARFT. This guide is intended for researchers, scientists, and professionals in the field of drug development and cancer biology.

Introduction

The de novo purine biosynthesis pathway is an essential metabolic process for the production of purine nucleotides, which are the building blocks of DNA and RNA.[1][2][3] This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells, making it an attractive target for chemotherapeutic intervention.[3] One of the key enzymes in this pathway is glycinamide ribonucleotide formyltransferase (GARFT), which catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to glycinamide ribonucleotide (GAR), forming formylglycinamide ribonucleotide (FGAR).[4][5]

(6S)-5,10-dideazatetrahydrofolate ((6S)-DDATHF) is a classical antifolate that acts as a potent and specific inhibitor of GARFT.[6][7] Its structural similarity to the natural folate cofactor allows it to bind to the active site of GARFT, thereby blocking the synthesis of purines and leading to the depletion of intracellular purine pools.[5] This depletion, in turn, inhibits DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis in cancer cells.[8] The cytotoxic potency of DDATHF is significantly enhanced by intracellular polyglutamylation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS).[6][9] The addition of multiple glutamate (B1630785) residues traps the drug inside the cell and increases its binding affinity for GARFT.[1]

This technical guide will delve into the specifics of (6S)-DDATHF as a GARFT inhibitor, presenting quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

(6S)-DDATHF exerts its cytotoxic effects by specifically targeting and inhibiting the enzyme glycinamide ribonucleotide formyltransferase (GARFT).

The De Novo Purine Biosynthesis Pathway

The de novo synthesis of purines is a multi-step enzymatic pathway that constructs the purine ring from basic precursors such as amino acids, bicarbonate, and formate.[10][11] GARFT catalyzes the third step in this pathway, the formylation of glycinamide ribonucleotide (GAR).

purine_biosynthesis cluster_inhibition Point of Inhibition PRPP PRPP PRA PRA PRPP->PRA Gln GAR GAR PRA->GAR Gly, ATP FGAR FGAR GAR->FGAR 10-Formyl-THF GARFT FGAM FGAM FGAR->FGAM Gln, ATP AIR AIR FGAM->AIR ATP CAIR CAIR AIR->CAIR CO2 SAICAR SAICAR CAIR->SAICAR Asp, ATP AICAR AICAR SAICAR->AICAR Fumarate FAICAR FAICAR AICAR->FAICAR 10-Formyl-THF IMP IMP FAICAR->IMP AMP_GMP AMP & GMP IMP->AMP_GMP GARFT_node GARFT DDATHF (6S)-DDATHF DDATHF->GARFT_node Inhibits

Figure 1: De Novo Purine Biosynthesis Pathway and GARFT Inhibition.
Inhibition of GARFT by (6S)-DDATHF

(6S)-DDATHF acts as a competitive inhibitor of GARFT with respect to the cofactor 10-formyltetrahydrofolate. Its structure mimics that of the natural substrate, allowing it to bind to the folate-binding site of the enzyme. This binding prevents the formylation of GAR, leading to an accumulation of GAR and a depletion of downstream purine nucleotides.

The Role of Polyglutamylation

The efficacy of (6S)-DDATHF is significantly enhanced by the addition of a poly-γ-glutamate tail, a post-translational modification catalyzed by folylpolyglutamate synthetase (FPGS).[6][11] Polyglutamylation serves two primary functions:

  • Intracellular Trapping: The negatively charged polyglutamate chain prevents the efflux of the drug from the cell, leading to its intracellular accumulation.[1]

  • Increased Affinity for GARFT: The polyglutamated forms of DDATHF have a higher binding affinity for GARFT compared to the monoglutamated form, resulting in more potent inhibition.[1]

The level of FPGS activity in cancer cells has been shown to correlate with their sensitivity to DDATHF.[6][9]

Quantitative Data

The inhibitory activity of (6S)-DDATHF has been quantified through various enzymatic and cell-based assays. The following tables summarize key data on its performance.

Table 1: Inhibitory Constant (Ki) against GARFT
CompoundKi (nM)Source Organism of GARFTReference(s)
Lometrexol (B1675047) ((6R)-DDATHF)6.5Human[5]
(6R)-DDATHF-Colon 38 Tumor[3]
Table 2: Cytotoxicity (IC50) of DDATHF Isomers in Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (nM)Reference(s)
(6R)-DDATHF (Lometrexol)CCRF-CEMHuman Leukemia2.9[5]
LY309887CCRF-CEMHuman Leukemia9.9[5]
(6S)-DDATHFWiDrHuman Colon Adenocarcinoma6-fold more cytotoxic than (6R)-DDATHF[6]
(6S)-DDATHFCHOChinese Hamster Ovary7.2-fold more cytotoxic than (6R)-DDATHF[6]
(6S)-DDATHFT24Human Bladder Carcinoma1.5-fold more cytotoxic than (6R)-DDATHF[6]
(6S)-DDATHFL1210Mouse Leukemia2.0-fold more cytotoxic than (6R)-DDATHF[6]
(6R)-DDATHFC3H/10T1/2 clone 8Mouse Fibroblasts8.7-fold more cytotoxic than (6S)-DDATHF[6]
(6R)-DDATHFC3H/10T1/2 clone 16Mouse Fibroblasts6.9-fold more cytotoxic than (6S)-DDATHF[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize (6S)-DDATHF as a GARFT inhibitor.

In Vitro GARFT Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of GARFT by monitoring the formation of the product, which absorbs light at a specific wavelength.

Principle: The conversion of GAR to FGAR by GARFT in the presence of the folate cofactor results in a change in absorbance that can be measured over time. The rate of this change is proportional to the enzyme's activity. The inhibitory effect of (6S)-DDATHF is determined by measuring the reduction in this rate at various inhibitor concentrations.

Materials:

  • Purified GARFT enzyme

  • Glycinamide ribonucleotide (GAR)

  • 10-formyl-5,8-dideazafolate (a stable analog of 10-formyltetrahydrofolate)

  • (6S)-DDATHF

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 50 mM KCl)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Prepare Reagent Solutions:

    • Dissolve GAR and 10-formyl-5,8-dideazafolate in the assay buffer to the desired stock concentrations.

    • Prepare a stock solution of (6S)-DDATHF in a suitable solvent (e.g., DMSO) and then make serial dilutions in the assay buffer.

  • Set up the Reaction Mixture:

    • In each well of the 96-well plate, add the assay buffer, GAR, and 10-formyl-5,8-dideazafolate.

    • Add varying concentrations of (6S)-DDATHF to the test wells. Include a vehicle control (containing the same concentration of the solvent used for the inhibitor) and a no-inhibitor control.

  • Initiate the Reaction:

    • Add the purified GARFT enzyme to each well to start the reaction.

  • Measure Absorbance:

    • Immediately place the plate in the spectrophotometer and measure the absorbance at the appropriate wavelength (e.g., 295 nm for the formation of 5,8-dideazafolate) at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the (6S)-DDATHF concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the resulting dose-response curve.

    • The inhibition constant (Ki) can be determined by performing the assay at different substrate concentrations and analyzing the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).

garft_assay_workflow start Start reagent_prep Prepare Reagents: - GARFT Enzyme - GAR Substrate - Folate Cofactor - (6S)-DDATHF dilutions start->reagent_prep reaction_setup Set up Reaction in 96-well Plate: - Assay Buffer - GAR - Folate Cofactor - (6S)-DDATHF / Vehicle reagent_prep->reaction_setup initiate_reaction Initiate Reaction with GARFT Enzyme reaction_setup->initiate_reaction measure_absorbance Measure Absorbance at 295 nm over Time initiate_reaction->measure_absorbance data_analysis Analyze Data: - Calculate Initial Velocities - Plot % Inhibition vs. [Inhibitor] - Determine IC50 and Ki measure_absorbance->data_analysis end End data_analysis->end

Figure 2: Workflow for in vitro GARFT Inhibition Assay.
Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of (6S)-DDATHF on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • (6S)-DDATHF

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of (6S)-DDATHF in complete culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of (6S)-DDATHF. Include a vehicle control and a no-treatment control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of (6S)-DDATHF relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the (6S)-DDATHF concentration to generate a dose-response curve and determine the IC50 value.

Analysis of Intracellular Purine Levels by HPLC

This method is used to quantify the depletion of intracellular purine pools following treatment with (6S)-DDATHF.

Principle: High-performance liquid chromatography (HPLC) is a technique used to separate, identify, and quantify components in a mixture. In this context, cell extracts are prepared, and the purine nucleotides are separated by reverse-phase HPLC and detected by UV absorbance.

Materials:

  • Cancer cell line

  • (6S)-DDATHF

  • Perchloric acid (PCA)

  • Potassium carbonate (K2CO3)

  • HPLC system with a UV detector and a C18 reverse-phase column

  • Mobile phase buffers

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to the desired confluency and treat them with (6S)-DDATHF or a vehicle control for a specified time.

  • Cell Lysis and Extraction:

    • Harvest the cells and lyse them using cold perchloric acid to precipitate proteins and extract the acid-soluble nucleotides.

  • Neutralization:

    • Neutralize the extracts with potassium carbonate to precipitate the perchlorate.

  • HPLC Analysis:

    • Centrifuge the neutralized extracts to remove the precipitate and inject the supernatant into the HPLC system.

    • Separate the purine nucleotides using a C18 column with an appropriate mobile phase gradient.

    • Detect the eluted nucleotides by their UV absorbance at a specific wavelength (e.g., 254 nm).

  • Quantification:

    • Identify and quantify the individual purine nucleotides by comparing their retention times and peak areas to those of known standards.

Signaling Pathways and Cellular Effects

The inhibition of GARFT by (6S)-DDATHF has significant downstream consequences on cellular processes, primarily due to the depletion of purine nucleotides.

Cell Cycle Arrest

Purine nucleotides are essential for DNA replication, which occurs during the S phase of the cell cycle. Depletion of the purine pool by (6S)-DDATHF leads to an inability of the cells to synthesize new DNA, resulting in cell cycle arrest, often at the G1/S or S phase transition.[12][13][14] This arrest prevents the cells from progressing through the cell cycle and dividing.

cell_cycle_arrest DDATHF (6S)-DDATHF GARFT GARFT Inhibition DDATHF->GARFT Purine_Depletion Purine Nucleotide Depletion GARFT->Purine_Depletion DNA_Synthesis_Block Inhibition of DNA Synthesis Purine_Depletion->DNA_Synthesis_Block Cell_Cycle_Arrest G1/S Phase Cell Cycle Arrest DNA_Synthesis_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 3: Downstream Effects of GARFT Inhibition by (6S)-DDATHF.
Apoptosis

Prolonged purine starvation and cell cycle arrest can trigger the intrinsic apoptotic pathway. The exact mechanisms are complex but are thought to involve the activation of stress-activated protein kinases and the subsequent activation of the caspase cascade, leading to programmed cell death.

Conclusion

(6S)-DDATHF is a highly potent and specific inhibitor of GARFT, a key enzyme in the de novo purine biosynthesis pathway. Its ability to deplete intracellular purine pools leads to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells. The efficacy of (6S)-DDATHF is significantly enhanced by intracellular polyglutamylation. The experimental protocols and data presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on the characterization and development of GARFT inhibitors as anticancer agents. Further research into the specific downstream signaling pathways affected by (6S)-DDATHF-mediated purine depletion will continue to enhance our understanding of its mechanism of action and may reveal new therapeutic opportunities.

References

The Discovery and Chemical Properties of LY243246 (Lometrexol): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, chemical properties, and mechanism of action of LY243246, more commonly known as Lometrexol (B1675047). Lometrexol is a potent antifolate and a specific inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine (B94841) synthesis pathway. This document details the compound's discovery by Eli Lilly and Company, its key chemical and physical characteristics, and its biological activity. Detailed experimental protocols for evaluating its cytotoxic effects and in vivo efficacy are provided, along with visualizations of its mechanism of action and experimental workflows.

Discovery and Development

Lometrexol (this compound) was developed by Eli Lilly and Company as part of a research program focused on novel antifolate compounds that target enzymes other than dihydrofolate reductase (DHFR), the target of classical antifolates like methotrexate. The primary goal was to identify inhibitors of de novo purine synthesis, a critical pathway for the proliferation of cancer cells.[1]

The research that led to Lometrexol was part of a broader exploration of antifolates in the 1980s. Scientists at Eli Lilly, in collaboration with academic researchers, synthesized and screened a series of compounds for their ability to inhibit key enzymes in the purine biosynthesis pathway. This effort identified 5,10-dideaza-5,6,7,8-tetrahydrofolate (DDATHF) as a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT).[2]

This compound is the (6S)-diastereomer of DDATHF. Both the (6R) and (6S) diastereomers were found to be potent inhibitors of cell growth.[2] Lometrexol entered clinical trials to evaluate its efficacy as an anticancer agent. However, its development was met with challenges due to toxicities, which led to further research into optimal dosing schedules and the use of folic acid supplementation to mitigate side effects.[3][4]

Chemical Properties

Lometrexol is a complex organic molecule with the systematic IUPAC name (2S)-2-[[4-[2-[(6S)-2-amino-4-oxo-1,7-dihydropyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₁H₂₅N₅O₆[5][6]
Molecular Weight 443.45 g/mol [2][5]
CAS Number 120408-07-3N/A
Appearance Crystalline solid[7]
Solubility DMSO: 20 mg/mLDMF: 5 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL[7]
SMILES C1--INVALID-LINK--CCC3=CC=C(C=C3)C(=O)N--INVALID-LINK--C(=O)O[7]
InChI Key ZUQBAQVRAURMCL-DOMZBBRYSA-N[7]

Mechanism of Action

Lometrexol exerts its cytotoxic effects by inhibiting the enzyme glycinamide ribonucleotide formyltransferase (GARFT). GARFT catalyzes a critical step in the de novo purine synthesis pathway: the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), using 10-formyltetrahydrofolate as a cofactor. By competitively inhibiting GARFT, Lometrexol depletes the intracellular pool of purine nucleotides (adenosine and guanosine), which are essential for DNA and RNA synthesis. This leads to cell cycle arrest in the S-phase and ultimately apoptosis in rapidly proliferating cells, such as cancer cells.[8][9]

Furthermore, Lometrexol is a substrate for the enzyme folylpolyglutamate synthetase (FPGS). FPGS adds glutamate (B1630785) residues to Lometrexol, a process known as polyglutamation. The polyglutamated forms of Lometrexol are more potent inhibitors of GARFT and are retained within the cell for longer periods, enhancing the drug's cytotoxic activity.[2][9]

De_Novo_Purine_Synthesis_Inhibition cluster_pathway De Novo Purine Synthesis Pathway PRPP Ribose-5-phosphate PRA Phosphoribosylamine PRPP->PRA GAR Glycinamide ribonucleotide PRA->GAR FGAR Formylglycinamide ribonucleotide GAR->FGAR GARFT GAR Formyltransferase (GARFT) GAR->GARFT Purine_Nucleotides Purine Nucleotides (ATP, GTP) FGAR->Purine_Nucleotides DNA_RNA DNA & RNA Synthesis Purine_Nucleotides->DNA_RNA GARFT->FGAR Lometrexol Lometrexol (this compound) Lometrexol->GARFT Inhibition

Figure 1: Inhibition of GARFT by Lometrexol in the de novo purine synthesis pathway.

Experimental Protocols

In Vitro Cell Viability (MTT) Assay

This protocol describes the determination of the cytotoxic effects of Lometrexol on cancer cell lines using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., CCRF-CEM, HCT116)

  • Lometrexol (this compound)

  • Complete cell culture medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Drug Treatment:

    • Prepare a stock solution of Lometrexol in DMSO.

    • Perform serial dilutions of Lometrexol in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the Lometrexol dilutions. Include vehicle-only controls.

    • Incubate for 72 hours at 37°C.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot a dose-response curve and determine the IC₅₀ value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 treat_cells Treat cells with Lometrexol dilutions incubate1->treat_cells incubate2 Incubate for 72 hours treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 3-4 hours add_mtt->incubate3 remove_medium Remove medium incubate3->remove_medium add_dmso Add DMSO to dissolve formazan remove_medium->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 2: Experimental workflow for the in vitro cell viability (MTT) assay.
In Vivo Xenograft Tumor Model

This protocol provides a general workflow for evaluating the in vivo antitumor activity of Lometrexol in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Lometrexol (this compound)

  • Vehicle for Lometrexol administration

  • Matrigel (optional)

  • Calipers

Procedure:

  • Cell Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or a PBS/Matrigel mixture.

    • Inject 1-10 x 10⁶ cells subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly.

    • When tumors reach a volume of 100-200 mm³, randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer Lometrexol to the treatment group via the desired route (e.g., intraperitoneal, intravenous) at a predetermined dose and schedule.

    • Administer the vehicle to the control group.

  • Tumor Measurement and Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight and overall health of the mice.

  • Study Termination and Analysis:

    • At the end of the study, euthanize the mice.

    • Excise the tumors and measure their weight.

    • Perform further analyses as required (e.g., histology, biomarker analysis).

    • Plot tumor growth curves and calculate tumor growth inhibition (TGI).

Enzymatic Assays

GARFT Inhibition Assay

The activity of GARFT can be measured spectrophotometrically by monitoring the formation of a product that absorbs at a specific wavelength or by using a radiolabeled substrate. A common method involves using a folate analog that, upon enzymatic reaction, produces a chromophoric product. The assay would typically involve incubating the purified GARFT enzyme with its substrates (GAR and a folate cofactor) in the presence and absence of Lometrexol and measuring the rate of product formation.

Folylpolyglutamate Synthetase (FPGS) Assay

The activity of FPGS is typically determined by measuring the incorporation of radiolabeled glutamic acid into a folate substrate. The assay involves incubating the FPGS enzyme with a folate substrate (in this case, Lometrexol), ATP, and radiolabeled glutamic acid. The reaction is then stopped, and the polyglutamated product is separated from the unreacted radiolabeled glutamic acid. The amount of radioactivity incorporated into the product is then quantified to determine the enzyme's activity.

Lometrexol_Activation_and_Action cluster_cell Cancer Cell Lometrexol_ext Extracellular Lometrexol Lometrexol_int Intracellular Lometrexol Lometrexol_ext->Lometrexol_int Transport Lometrexol_poly Lometrexol Polyglutamates Lometrexol_int->Lometrexol_poly FPGS GARFT_inhibition GARFT Inhibition Lometrexol_poly->GARFT_inhibition Purine_depletion Purine Depletion GARFT_inhibition->Purine_depletion Cell_death Cell Cycle Arrest & Apoptosis Purine_depletion->Cell_death

Figure 3: Cellular uptake, activation, and mechanism of action of Lometrexol.

Conclusion

This compound (Lometrexol) is a significant second-generation antifolate that specifically targets the de novo purine synthesis pathway through the inhibition of GARFT. Its discovery and development have provided valuable insights into the design of targeted cancer therapies. This technical guide has summarized the key discovery milestones, chemical properties, and mechanism of action of Lometrexol, and has provided detailed protocols for its preclinical evaluation. This information serves as a valuable resource for researchers and professionals in the field of drug discovery and oncology.

References

Lometrexol: A Technical Guide to its Role in Cell Cycle Arrest and Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lometrexol (B1675047) (DDATHF) is a potent folate analog antimetabolite that selectively inhibits glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine (B94841) biosynthesis pathway.[1][2] By disrupting the production of essential purine nucleotides, lometrexol effectively induces cell cycle arrest and apoptosis in rapidly proliferating cancer cells, making it a subject of significant interest in oncology research and drug development.[2][3] This technical guide provides an in-depth analysis of the molecular mechanisms underlying lometrexol's-induced cell cycle arrest and apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Mechanism of Action: Targeting Purine Synthesis

Lometrexol's primary mechanism of action is the competitive inhibition of GARFT.[1] GARFT catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a critical step in the synthesis of inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).[4] By blocking this step, lometrexol leads to a rapid depletion of intracellular purine pools, which are essential for DNA and RNA synthesis, as well as cellular energy metabolism.[4][5] This purine deprivation serves as the central trigger for the downstream effects on cell cycle progression and survival.

Lometrexol-Induced Cell Cycle Arrest

The depletion of purine nucleotides by lometrexol directly impacts DNA replication, leading to cell cycle arrest. The specific phase of arrest can be cell-type dependent, with evidence pointing towards both S-phase and G1-phase arrest.

S-Phase Arrest and DNA Replication Blockade

In some cancer cell lines, such as CCRF-CEM human lymphoblastic leukemia, lometrexol treatment leads to an accumulation of cells in the S-phase. However, these cells are unable to incorporate 5-bromodeoxyuridine (BrdU), indicating a halt in active DNA synthesis.[3] This suggests that while cells may enter S-phase, the lack of purine precursors prevents the progression of DNA replication.

G1-Phase Arrest

In other cellular contexts, lometrexol has been observed to induce a G1-phase arrest, preventing cells from entering the S-phase.[6] This G1 arrest is often mediated by the activation of cell cycle checkpoint proteins. The purine-depleted state can be sensed by the cell as a form of metabolic stress, leading to the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21WAF1/CIP1 and p27KIP1. These CKIs bind to and inhibit the activity of cyclin D-CDK4/6 and cyclin E-CDK2 complexes, which are essential for the G1/S transition.

Role of p53

The tumor suppressor protein p53 is a critical regulator of the G1 checkpoint. However, studies have suggested that lometrexol-induced cell cycle arrest can occur independently of p53 status.[7] In p53-deficient cells, other mechanisms, potentially involving p53-independent upregulation of CKIs or direct inhibition of DNA replication machinery due to substrate unavailability, may be responsible for the observed cell cycle arrest.

Lometrexol-Induced Apoptosis

Prolonged purine deprivation induced by lometrexol can trigger programmed cell death, or apoptosis. The primary mechanism appears to be through the intrinsic (mitochondrial) pathway of apoptosis.

The Intrinsic Apoptosis Pathway

Depletion of purine nucleotides is a significant cellular stress that can lead to mitochondrial outer membrane permeabilization (MOMP). This is a critical event in the intrinsic apoptotic pathway, regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Lometrexol treatment has been shown to alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, favoring the former. This shift in balance leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm.

Apoptosome Formation and Caspase Activation

Once in the cytoplasm, cytochrome c binds to apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex facilitates the cleavage and activation of caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Studies have shown that lometrexol treatment can lead to the upregulation of apoptosis-related genes including Bax, Casp8, and Casp9, and an increase in the expression of cleaved caspase-3.[8]

Quantitative Data

The following tables summarize quantitative data on the effects of lometrexol from various studies. It is important to note that these values can vary depending on the cell line, experimental conditions, and assay used.

Cell LineIC50 (nM)AssayReference
CCRF-CEM (Human Leukemia)2.9Not Specified[9]
Human KB cells31CellTiter-Blue[10]
Cell LineTreatment% Cells in G1% Cells in S% Cells in G2/M% Apoptotic CellsReference
CCRF-CEMLometrexol (up to 96h)MaintainedSlightly Elevated (BrdU negative)MaintainedDNA fragmentation not detected[3]
Mouse Embryonic Brain TissueLometrexol (40 mg/kg)---Increased cleaved caspase-3[8]
Note:Specific percentage data for cell cycle distribution and apoptosis rates following lometrexol treatment are not consistently reported across the literature, highlighting a need for further quantitative studies in various cancer cell lines.

Experimental Protocols

Cell Viability and IC50 Determination (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of lometrexol for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis (Flow Cytometry with Propidium (B1200493) Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells with lometrexol for the desired time, then harvest by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing, and store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment and Harvesting: Treat cells with lometrexol, then harvest and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution and Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Western Blot Analysis for Protein Expression
  • Protein Extraction: Lyse lometrexol-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in lometrexol's mechanism of action.

Lometrexol_Mechanism_of_Action cluster_0 Lometrexol Lometrexol GARFT GARFT (Glycinamide Ribonucleotide Formyltransferase) Lometrexol->GARFT Inhibits Purine_Synthesis De Novo Purine Synthesis GARFT->Purine_Synthesis Catalyzes Purine_Depletion Purine Nucleotide Depletion (dATP, dGTP) GARFT->Purine_Depletion Blockade leads to DNA_RNA_Synthesis DNA & RNA Synthesis Purine_Depletion->DNA_RNA_Synthesis Inhibits Apoptosis Apoptosis Purine_Depletion->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest DNA_RNA_Synthesis->Cell_Cycle_Arrest Disruption leads to

Figure 1: Overview of Lometrexol's core mechanism of action.

Lometrexol_Cell_Cycle_Arrest cluster_G1_arrest G1 Arrest Purine_Depletion Purine Nucleotide Depletion Metabolic_Stress Metabolic Stress Purine_Depletion->Metabolic_Stress S_Phase_Block S-Phase DNA Replication Block Purine_Depletion->S_Phase_Block Directly causes p53_independent p53-independent pathway Metabolic_Stress->p53_independent p21_p27 p21 / p27 (CKIs) p53_independent->p21_p27 Upregulates CyclinD_CDK46 Cyclin D / CDK4/6 p21_p27->CyclinD_CDK46 Inhibits CyclinE_CDK2 Cyclin E / CDK2 p21_p27->CyclinE_CDK2 Inhibits G1_S_Transition G1/S Transition CyclinD_CDK46->G1_S_Transition Promotes CyclinE_CDK2->G1_S_Transition Promotes

Figure 2: Lometrexol-induced cell cycle arrest pathways.

Lometrexol_Apoptosis_Pathway Purine_Depletion Purine Nucleotide Depletion Cellular_Stress Cellular Stress Purine_Depletion->Cellular_Stress Bcl2_Family Bcl-2 Family (Bax/Bcl-2 ratio ↑) Cellular_Stress->Bcl2_Family Modulates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_Family->MOMP Induces Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Figure 3: Intrinsic apoptosis pathway activated by Lometrexol.

Conclusion

Lometrexol represents a targeted therapeutic strategy that exploits the reliance of cancer cells on de novo purine synthesis. Its ability to induce both cell cycle arrest and apoptosis underscores its potential as an anticancer agent. This guide has provided a comprehensive overview of the molecular mechanisms, supported by available data and detailed protocols for further investigation. Future research should focus on elucidating the precise signaling networks that connect purine depletion to the cell cycle and apoptotic machinery in different cancer types. Furthermore, comprehensive quantitative studies are needed to better understand the variability in cellular responses to lometrexol, which will be crucial for optimizing its clinical application and for the development of novel combination therapies. The initial clinical challenges of lometrexol have been largely addressed with folic acid supplementation, paving the way for its re-evaluation in modern cancer therapy.[1][11]

References

LY243246 as an Antimetabolite in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY243246, the (6S)-diastereomer of 5,10-dideazatetrahydrofolate ((6S)-DDATHF), is a potent antifolate antimetabolite that selectively targets the de novo purine (B94841) biosynthesis pathway. By competitively inhibiting glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a crucial enzyme in this pathway, this compound effectively disrupts the production of purines, which are essential for DNA and RNA synthesis in rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical cytotoxic activity, and the clinical development landscape for GARFT inhibitors. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways and experimental workflows are also presented to support further research and development in this area.

Introduction

Antimetabolites are a cornerstone of cancer chemotherapy, functioning by mimicking endogenous molecules to disrupt critical metabolic pathways necessary for cell growth and division.[1][2] These cytotoxic agents are particularly effective against rapidly dividing tumor cells due to their high demand for nucleic acid precursors.[2] Antimetabolites can be broadly categorized into antifolates, purine antagonists, and pyrimidine (B1678525) antagonists.[3]

This compound, also known as (6S)-DDATHF, belongs to the antifolate class of antimetabolites. Its primary mechanism of action is the potent and selective inhibition of glycinamide ribonucleotide formyltransferase (GARFT), an early and rate-limiting enzyme in the de novo purine synthesis pathway.[4] This pathway is critical for generating the purine nucleotides, adenosine (B11128) and guanosine, which are essential building blocks for DNA and RNA. By blocking this pathway, this compound starves cancer cells of the necessary components for nucleic acid synthesis, leading to cell cycle arrest and apoptosis. The stereoisomer of this compound, (6R)-DDATHF, is also known as Lometrexol (B1675047).[4]

This document serves as a technical guide for researchers and drug development professionals, providing in-depth information on the preclinical data, experimental methodologies, and the broader context of targeting GARFT in oncology.

Mechanism of Action

This compound exerts its cytotoxic effects by targeting the de novo purine synthesis pathway. This pathway is a series of enzymatic reactions that assemble purine rings from simpler molecules.

Inhibition of Glycinamide Ribonucleotide Formyltransferase (GARFT)

The primary molecular target of this compound is glycinamide ribonucleotide formyltransferase (GARFT), which catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). This is a critical step in the purine biosynthesis pathway. This compound acts as a competitive inhibitor of GARFT with respect to the folate cofactor.[4] The inhibitory activity of this compound is stereospecific, with both the (6S) and (6R) diastereomers of DDATHF demonstrating potent inhibition.

Role of Folylpolyglutamate Synthetase (FPGS)

The cytotoxic potency of this compound is significantly influenced by the enzyme folylpolyglutamate synthetase (FPGS). FPGS catalyzes the addition of glutamate (B1630785) residues to intracellular folates and antifolates. This polyglutamylation traps the drug inside the cell and enhances its inhibitory activity against target enzymes. The cytotoxic potency of both (6R)- and (6S)-DDATHF has been shown to correlate positively with cellular FPGS levels.[4]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LY243246_ext This compound LY243246_int This compound LY243246_ext->LY243246_int Folate Transporter LY243246_poly This compound Polyglutamates LY243246_int->LY243246_poly Glutamate FPGS Folylpolyglutamate Synthetase (FPGS) FPGS->LY243246_poly

Cellular uptake and polyglutamylation of this compound.
De Novo Purine Synthesis Pathway

The inhibition of GARFT by this compound disrupts the de novo purine synthesis pathway, leading to a depletion of intracellular purine pools. This, in turn, inhibits DNA and RNA synthesis, ultimately causing cell death.

R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRA 5-Phosphoribosylamine PRPP->PRA GAR Glycinamide Ribonucleotide (GAR) PRA->GAR FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR Formyl Group (from 10-formyl-THF) GARFT GAR Formyltransferase (GARFT) IMP Inosine Monophosphate (IMP) FGAR->IMP Multiple Steps AMP_GMP AMP & GMP IMP->AMP_GMP DNA_RNA DNA & RNA Synthesis AMP_GMP->DNA_RNA This compound This compound ((6S)-DDATHF) This compound->GARFT Inhibition

Inhibition of the de novo purine synthesis pathway by this compound.

Preclinical Data

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a range of cancer cell lines. The cytotoxic potency of the (6S) and (6R) diastereomers of DDATHF varies across different cell lines, highlighting the stereospecific nature of its activity.[4]

Cell LineCancer TypeRelative Cytotoxicity of (6S)-DDATHF vs. (6R)-DDATHFReference
WiDrColon Adenocarcinoma6.0-fold more cytotoxic[4]
CHOChinese Hamster Ovary7.2-fold more cytotoxic[4]
T24Bladder Carcinoma1.5-fold more cytotoxic[4]
L1210Mouse Leukemia2.0-fold more cytotoxic[4]

In studies with WiDr colonic carcinoma cells, DDATHF (a mixture of diastereomers) required a concentration of approximately 40 µM for a 72-hour exposure to achieve a 2-log cell kill, indicating substantial but lower cytotoxicity compared to thymidylate synthase inhibitors under the tested conditions.[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxicity of this compound using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the cells and add the drug-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plates for a period that allows for at least two cell doublings (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Start Start Seed Seed cells in 96-well plate Start->Seed Adhere Allow cells to adhere overnight Seed->Adhere Treat Treat cells with serial dilutions of this compound Adhere->Treat Incubate Incubate for 72 hours Treat->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 value Read->Analyze End End Analyze->End

Workflow for a cell viability (MTT) assay.
In Vivo Xenograft Model

This protocol provides a general framework for evaluating the antitumor activity of this compound in a subcutaneous xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line of interest

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 x 10^6 cells in PBS or medium, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound or vehicle control according to the desired dosing schedule (e.g., daily, intermittently) and route (e.g., oral, intraperitoneal).

  • Tumor Measurement: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume (e.g., Volume = (Length x Width²) / 2).

  • Monitoring: Monitor animal body weight and overall health throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated group to the control group.

Start Start Implant Implant tumor cells subcutaneously in mice Start->Implant Establish Allow tumors to establish Implant->Establish Randomize Randomize mice into treatment and control groups Establish->Randomize Treat Administer this compound or vehicle Randomize->Treat Measure Measure tumor volume periodically Treat->Measure Monitor Monitor animal health Measure->Monitor Endpoint Study endpoint Monitor->Endpoint Analyze Analyze tumor growth inhibition Endpoint->Analyze End End Analyze->End

Workflow for an in vivo xenograft study.

Clinical Development of GARFT Inhibitors

Phase I clinical trials of Lometrexol demonstrated its antitumor activity against various solid tumors.[1] However, its clinical development was hampered by severe and cumulative toxicities, primarily myelosuppression (thrombocytopenia) and mucositis.[1] Subsequent clinical studies explored co-administration with folic acid as a rescue agent to mitigate these toxicities, which allowed for dose escalation.[1] One phase I study reported a partial response in a patient with epithelial ovarian cancer. These findings underscore the potential of GARFT inhibitors in oncology, while also highlighting the importance of managing their toxicity profiles.

Conclusion

This compound is a potent antimetabolite that effectively targets the de novo purine synthesis pathway through the inhibition of GARFT. Its preclinical data demonstrates significant cytotoxic activity against various cancer cell lines. While clinical development of this specific agent is not extensively documented, the experience with the related compound Lometrexol suggests that GARFT remains a viable target for anticancer drug development. Future research should focus on optimizing the therapeutic index of GARFT inhibitors, potentially through combination therapies or the development of novel drug delivery systems, to fully realize their clinical potential in the treatment of solid tumors. This technical guide provides a foundational resource for researchers to design and execute further preclinical and translational studies on this compound and other inhibitors of the de novo purine synthesis pathway.

References

Early Preclinical Studies of Lometrexol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical studies of Lometrexol (B1675047) (also known as DDATHF), a folate analog antimetabolite. This document consolidates key findings on its mechanism of action, in vitro and in vivo efficacy, and toxicological profile, with a focus on quantitative data, detailed experimental methodologies, and visual representations of critical pathways and workflows.

Core Concepts: Mechanism of Action

Lometrexol is a potent inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine (B94841) synthesis pathway.[1] By inhibiting GARFT, Lometrexol depletes the intracellular pool of purines, which are essential for DNA and RNA synthesis. This disruption leads to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[2] A key feature of Lometrexol is its requirement for intracellular polyglutamation by the enzyme folylpolyglutamate synthetase (FPGS) to become fully active and retained within the cell.[3] The polyglutamated forms are significantly more potent inhibitors of GARFT.[3]

dot

cluster_Purine_Synthesis De Novo Purine Synthesis Pathway cluster_Lometrexol_Action Lometrexol Mechanism PRPP PRPP PRA PRA PRPP->PRA Amidophosphoribosyl- transferase GAR GAR (Glycinamide Ribonucleotide) PRA->GAR FGAR FGAR GAR->FGAR GARFT (Glycinamide Ribonucleotide Formyltransferase) GARFT_target GARFT Purines Purines (ATP, GTP) FGAR->Purines Multiple Steps DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Lometrexol Lometrexol Lometrexol_poly Lometrexol Polyglutamates Lometrexol->Lometrexol_poly Intracellular Activation FPGS FPGS Lometrexol_poly->GARFT_target Inhibition Apoptosis Cell Cycle Arrest & Apoptosis GARFT_target->Apoptosis Leads to

Caption: Mechanism of action of Lometrexol in the de novo purine synthesis pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data from early preclinical studies of Lometrexol.

Table 1: In Vitro Efficacy
ParameterCell LineValueReference
Enzyme Inhibition (Ki) GARFT~58.5 nM*[3]
Cytotoxicity (IC50) CCRF-CEM (Human Leukemia)2.9 nM[3]

Note: The Ki value for Lometrexol's inhibition of GARFT is estimated based on the reported Ki of a second-generation inhibitor, LY309887 (6.5 nM), which was stated to be 9-fold more potent than Lometrexol.[3]

Table 2: In Vivo Efficacy
Animal ModelTumor TypeLometrexol EfficacyReference
Murine ModelC3H Mammary AdenocarcinomaActive[3]
Xenograft ModelsColon Carcinoma"Excellent efficacy"[3]
Xenograft ModelsPancreatic CarcinomaActive, but less potent than LY309887[3]
Table 3: Preclinical Toxicology

Specific LD50 values for Lometrexol in preclinical models are not consistently reported. However, the critical impact of folate levels on toxicity has been quantified.

Animal ModelEndpointConditionResultReference
MiceLethalityMildly folate-deficient dietIncreased by three orders of magnitude[1]
Table 4: Preclinical Pharmacokinetics

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of Lometrexol are provided below.

GARFT Enzyme Inhibition Assay

Objective: To determine the inhibitory activity of Lometrexol against glycinamide ribonucleotide formyltransferase.

Materials:

  • Recombinant human GARFT enzyme

  • Glycinamide ribonucleotide (GAR)

  • 10-formyl-5,8-dideazafolate (10-fDDF) - a stable analog of the natural cofactor

  • Lometrexol stock solution (in DMSO)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 295 nm

Procedure:

  • Prepare serial dilutions of Lometrexol in the assay buffer.

  • In a 96-well plate, add the assay buffer, GAR solution, 10-fDDF solution, and the diluted Lometrexol or DMSO for the control wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the GARFT enzyme solution to each well.

  • Immediately measure the decrease in absorbance at 295 nm over time, which corresponds to the oxidation of 10-fDDF.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the Ki or IC50 value.

In Vitro Cytotoxicity (MTT Assay)

Objective: To assess the cytotoxic effects of Lometrexol on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., CCRF-CEM)

  • Complete cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Lometrexol stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Culture the cancer cells in the appropriate medium at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells into 96-well plates at a predetermined optimal density.

  • Prepare serial dilutions of Lometrexol in the culture medium.

  • Add the diluted Lometrexol solutions to the respective wells, including a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

dot

cluster_workflow In Vitro Cytotoxicity Assay Workflow A Cell Seeding in 96-well plate B Lometrexol Treatment (serial dilutions) A->B C Incubation (e.g., 72 hours) B->C D Add MTT Reagent C->D E Incubation & Formazan Crystal Formation D->E F Solubilize Crystals with DMSO E->F G Measure Absorbance F->G H Data Analysis (Calculate IC50) G->H cluster_workflow In Vivo Xenograft Study Workflow A Tumor Cell Implantation B Tumor Growth to Palpable Size A->B C Randomization into Groups B->C D Treatment Initiation (Lometrexol vs. Vehicle) C->D E Tumor Volume Measurement (regularly) D->E Concurrent F Monitoring of Animal Health D->F Concurrent G End of Study & Tumor Excision E->G F->G H Data Analysis (TGI Calculation) G->H

References

The Pharmacology of (6S)-DDATHF (Lometrexol): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6S)-5,10-dideazatetrahydrofolate ((6S)-DDATHF), also known as Lometrexol (B1675047), is a potent, second-generation antifolate agent with a specific mechanism of action targeting de novo purine (B94841) biosynthesis.[1][2] This technical guide provides a comprehensive overview of the pharmacology of (6S)-DDATHF, including its molecular mechanism, preclinical and clinical findings, and detailed experimental protocols for its evaluation. The document is intended to serve as a resource for researchers and professionals involved in oncology drug development and the study of folate-dependent metabolic pathways.

Introduction

(6S)-DDATHF is a structural analog of tetrahydrofolate where carbon atoms replace the nitrogen atoms at the N5 and N10 positions.[3] Unlike classical antifolates such as methotrexate, which primarily inhibit dihydrofolate reductase (DHFR), DDATHF was designed to selectively target a different enzyme in folate metabolism.[3][4] Its primary target is glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo synthesis of purine nucleotides.[1][2][5] By inhibiting this pathway, DDATHF effectively depletes the intracellular pool of adenosine (B11128) and guanosine (B1672433), leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[2][6]

The development of DDATHF has been characterized by its significant antitumor activity and a distinct toxicity profile, primarily myelosuppression and mucositis.[1][5] A key strategy to mitigate these toxicities has been the co-administration of folic acid, which has been shown to improve the safety profile of the drug without compromising its therapeutic efficacy.[1][5] This guide will delve into the specifics of its mechanism, the rationale for folic acid supplementation, and provide practical experimental details.

Mechanism of Action

The cytotoxic effects of (6S)-DDATHF are a direct result of its potent and specific inhibition of GARFT.[1][2][5] GARFT catalyzes the transfer of a formyl group from 10-formyl-tetrahydrofolate to phosphoribosyl-glycinamide (GAR), forming phosphoribosyl-formylglycinamide (FGAR). This is a critical, early step in the multi-enzyme pathway of de novo purine synthesis.

By acting as a tight-binding inhibitor of GARFT, DDATHF blocks the formation of FGAR, leading to a cascade of downstream effects:

  • Depletion of Purine Nucleotides: The inhibition of the pathway leads to a significant reduction in the intracellular pools of inosine (B1671953) monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[2][3]

  • Cell Cycle Arrest and Apoptosis: The lack of essential purine building blocks for DNA and RNA synthesis results in the cessation of cell division and the induction of programmed cell death (apoptosis).[1][6]

The stereochemistry at the 6-position is crucial for the biological activity of DDATHF. Both the (6R) and (6S) diastereomers are cytotoxic, but their potency can vary significantly between different cell lines, with the (6S) isomer showing greater cytotoxicity in some human cancer cell lines.[7] This stereospecificity is linked to the activity of folylpolyglutamate synthetase (FPGS), which is responsible for the polyglutamation of DDATHF within the cell, a process that enhances its intracellular retention and inhibitory activity.[7]

cluster_purine De Novo Purine Synthesis cluster_inhibition Inhibition by (6S)-DDATHF cluster_downstream Downstream Effects 10-formyl-THF 10-formyl-THF GARFT GARFT 10-formyl-THF->GARFT GAR GAR GAR->GARFT FGAR FGAR GARFT->FGAR Formyl Transfer Purines Purines FGAR->Purines Multiple Steps Purine_Depletion Purine Nucleotide Depletion DDATHF DDATHF DDATHF->GARFT Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Purine_Depletion->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Incubate1 Incubate Overnight Seed->Incubate1 Prepare_DDATHF Prepare Serial Dilutions of (6S)-DDATHF Add_DDATHF Add DDATHF to Cells Prepare_DDATHF->Add_DDATHF Incubate2 Incubate for 72h Add_DDATHF->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate for 3-4h Add_MTT->Incubate3 Dissolve Dissolve Formazan in DMSO Incubate3->Dissolve Read Read Absorbance at 570 nm Dissolve->Read Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50 DDATHF (6S)-DDATHF Cancer_Cells Cancer Cells (High Folate Demand) DDATHF->Cancer_Cells Inhibits Purine Synthesis Normal_Cells Normal Cells (Lower Folate Demand) DDATHF->Normal_Cells Inhibits Purine Synthesis Antitumor_Efficacy Antitumor Efficacy Cancer_Cells->Antitumor_Efficacy Toxicity Toxicity (Myelosuppression, Mucositis) Normal_Cells->Toxicity Folic_Acid Folic Acid Supplementation Folic_Acid->Normal_Cells Rescues Folate Pool Folic_Acid->Toxicity Mitigates

References

Methodological & Application

Application Notes and Protocols for the Evaluation of CDK9 Inhibitors in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of Cyclin-Dependent Kinase 9 (CDK9) inhibitors in leukemia cell lines. While the specific compound "LY243246" was not identified in the available literature, this document outlines a representative methodology using a well-characterized CDK9 inhibitor, SNS-032, as an exemplar. This protocol can be adapted for other selective CDK9 inhibitors.

CDK9 is a critical regulator of transcription elongation and has emerged as a promising therapeutic target in various hematological malignancies, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and chronic lymphocytic leukemia (CLL).[1] Inhibition of CDK9 leads to the downregulation of key anti-apoptotic and pro-proliferative proteins, such as MCL-1 and MYC, ultimately inducing apoptosis in cancer cells.[1][2]

Mechanism of Action of CDK9 Inhibitors in Leukemia

CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a crucial step for the transition from transcription initiation to productive elongation.[3] In many leukemias, cancer cells are highly dependent on the continuous transcription of short-lived anti-apoptotic proteins like MCL-1 and the oncogene MYC.[1][2] By inhibiting CDK9, the transcription of these critical survival genes is suppressed, leading to cell cycle arrest and apoptosis.[1][3]

CDK9_Pathway cluster_transcription Transcription Elongation cluster_regulation CDK9 Regulation cluster_cellular_effects Cellular Outcomes RNAPII RNA Polymerase II P_RNAPII Phosphorylated RNAPII (Elongation Competent) RNAPII->P_RNAPII Phosphorylation mRNA mRNA transcripts (e.g., MCL-1, MYC) P_RNAPII->mRNA Transcription MCL1_MYC Reduced MCL-1 & MYC Protein Levels mRNA->MCL1_MYC Reduced Translation CDK9_CyclinT CDK9/Cyclin T1 (P-TEFb) CDK9_CyclinT->RNAPII CDK9_Inhibitor CDK9 Inhibitor (e.g., SNS-032) CDK9_Inhibitor->CDK9_CyclinT Inhibition Apoptosis Apoptosis MCL1_MYC->Apoptosis Induction

Figure 1: Simplified signaling pathway of CDK9 inhibition in leukemia cells.
Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of the CDK9 inhibitor SNS-032 in various B-cell acute lymphoblastic leukemia (B-ALL) cell lines after 72 hours of treatment.[4]

Cell LineLeukemia SubtypeIC50 of SNS-032 (nM)
NALM6B-ALL200
REHB-ALL200
SEMB-ALL350
RS411B-ALL250

Experimental Protocols

Leukemia Cell Line Culture

This protocol describes the general procedure for culturing suspension leukemia cell lines. Specific media and supplements may vary depending on the cell line.

Materials:

  • Leukemia cell line (e.g., NALM6, REH, MOLM-13, MV4-11)

  • Complete growth medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • L-Glutamine (optional, if not in media)

  • Sterile, vented T-25 or T-75 culture flasks

  • Sterile serological pipettes and centrifuge tubes

  • Humidified incubator (37°C, 5% CO2)

  • Trypan blue solution and hemocytometer or automated cell counter

Procedure:

  • Prepare complete growth medium by supplementing the base medium with 10-20% FBS and 1% Penicillin-Streptomycin.

  • Thaw a cryopreserved vial of cells rapidly in a 37°C water bath.

  • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge at 200-300 x g for 5-7 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension to an appropriately sized culture flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Monitor cell density and viability every 2-3 days. Subculture cells by splitting the culture to maintain a density between 2 x 10^5 and 1 x 10^6 viable cells/mL.

Cell Viability Assay (IC50 Determination)

This protocol outlines the use of a resazurin-based assay (e.g., CellTiter-Blue®) to determine the cytotoxic effect of a CDK9 inhibitor on leukemia cells.

Materials:

  • Leukemia cells in logarithmic growth phase

  • CDK9 inhibitor stock solution (e.g., 10 mM in DMSO)

  • Complete growth medium

  • Sterile 96-well flat-bottom tissue culture plates

  • Resazurin-based cell viability reagent

  • Plate reader capable of measuring fluorescence (560 nm excitation / 590 nm emission)

Procedure:

  • Harvest and count cells. Resuspend cells in complete growth medium to a final concentration of 1 x 10^5 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).

  • Prepare serial dilutions of the CDK9 inhibitor in complete growth medium.

  • Add 100 µL of the diluted inhibitor to the appropriate wells, resulting in a final volume of 200 µL and the desired final concentrations. Include vehicle control (e.g., DMSO) and no-cell (media only) blank wells.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of the resazurin-based reagent to each well.

  • Incubate for an additional 2-4 hours, or as recommended by the manufacturer.

  • Measure fluorescence using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank values.

  • Plot the results on a dose-response curve and determine the IC50 value using non-linear regression analysis.

Experimental_Workflow Start Start Cell_Culture 1. Culture Leukemia Cells in Suspension Start->Cell_Culture Harvest_Count 2. Harvest and Count Cells Cell_Culture->Harvest_Count Seed_Plate 3. Seed Cells into 96-well Plate Harvest_Count->Seed_Plate Add_Inhibitor 5. Add Inhibitor to Wells Seed_Plate->Add_Inhibitor Prepare_Inhibitor 4. Prepare Serial Dilutions of CDK9 Inhibitor Prepare_Inhibitor->Add_Inhibitor Incubate 6. Incubate for 72 hours Add_Inhibitor->Incubate Add_Reagent 7. Add Viability Reagent Incubate->Add_Reagent Incubate_Short 8. Incubate for 2-4 hours Add_Reagent->Incubate_Short Read_Plate 9. Measure Fluorescence Incubate_Short->Read_Plate Analyze_Data 10. Calculate Viability and Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 2: Experimental workflow for determining the IC50 of a CDK9 inhibitor.
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with a CDK9 inhibitor.

Materials:

  • Leukemia cells treated with the CDK9 inhibitor (at 1x and 2x IC50) and vehicle control for 24-48 hours.

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1x Binding Buffer

  • Flow cytometer

Procedure:

  • Harvest approximately 1-5 x 10^5 cells from each treatment condition by centrifugation (300 x g for 5 minutes).

  • Wash the cells once with 1 mL of cold PBS.

  • Resuspend the cell pellet in 100 µL of 1x Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1x Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Safety Precautions
  • Always handle cell lines in a certified Class II biological safety cabinet.

  • CDK9 inhibitors are potent cytotoxic agents. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for the specific inhibitor and its solvent (e.g., DMSO) before use.

  • Dispose of all cell culture waste and chemical waste according to institutional guidelines.

References

Application Notes and Protocols for In Vivo Xenograft Models Using Lometrexol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lometrexol (B1675047) (5,10-dideazatetrahydrofolate, DDATHF) is a potent, second-generation antifolate antimetabolite. Its primary mechanism of action is the specific and potent inhibition of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine (B94841) biosynthesis pathway.[1][2] By blocking this pathway, Lometrexol leads to the depletion of the intracellular purine pool, which is essential for DNA and RNA synthesis. This disruption ultimately results in cell cycle arrest, primarily in the S phase, and subsequent apoptosis in rapidly proliferating cancer cells.[3] Notably, Lometrexol has demonstrated significant antitumor activity in preclinical models, including tumors that have developed resistance to the first-generation antifolate, methotrexate.[2]

An important consideration in the preclinical and clinical application of Lometrexol is its toxicity profile, which can be effectively managed with folic acid supplementation. Preclinical studies in murine models have shown that co-administration of folic acid can mitigate the toxic effects of Lometrexol on normal tissues without compromising its antitumor efficacy.[2][4]

These application notes provide a comprehensive overview of the use of Lometrexol in in vivo xenograft models, including detailed experimental protocols, a summary of its preclinical efficacy, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

Lometrexol exerts its cytotoxic effects by targeting the de novo purine synthesis pathway. As an antifolate, it competitively inhibits GARFT, preventing the conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). This enzymatic step is essential for the biosynthesis of purine nucleotides (adenosine and guanosine), which are fundamental building blocks of DNA and RNA. The depletion of these nucleotides in rapidly dividing cancer cells leads to the cessation of DNA replication and, ultimately, programmed cell death (apoptosis).

Lometrexol_Mechanism_of_Action cluster_purine_synthesis De Novo Purine Synthesis cluster_effects Cellular Effects PRPP PRPP GAR Glycinamide Ribonucleotide (GAR) PRPP->GAR FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GARFT Purines Purine Nucleotides (ATP, GTP) FGAR->Purines Multiple Steps DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA CellCycleArrest S-Phase Cell Cycle Arrest Purines->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Lometrexol Lometrexol GARFT GARFT Lometrexol->GARFT

Caption: Mechanism of action of Lometrexol.

Quantitative Data Presentation

The following tables summarize the preclinical efficacy of Lometrexol in various murine and human tumor xenograft models. It is important to note that direct head-to-head comparative studies for all agents in the same model are limited; therefore, data is compiled from multiple independent studies.

Table 1: Efficacy of Lometrexol in a Murine Mammary Adenocarcinoma Model

Animal ModelTumor TypeLometrexol DoseFolic Acid SupplementationOutcomeReference
MiceC3H Mammary AdenocarcinomaNot specifiedOral administrationRestored antitumor activity at non-toxic doses.[4]

Table 2: Comparative Efficacy of Lometrexol and a Second-Generation GARFT Inhibitor

Xenograft ModelLometrexol EfficacyLY309887 EfficacyReference
Several Colon XenograftsExcellent EfficacyExcellent Efficacy[5]
Two Pancreatic Human XenograftsEffectiveGreater Efficacy than Lometrexol[5]
C3H Mammary Murine TumorEffectiveMore Potent than Lometrexol[5]

Note: Specific quantitative Tumor Growth Inhibition (TGI) data for Lometrexol in these xenograft models was not available in the reviewed literature. Preclinical murine studies have consistently shown its activity, particularly in methotrexate-refractory tumors.

Experimental Protocols

This section outlines a detailed methodology for conducting an in vivo xenograft study to evaluate the antitumor efficacy of Lometrexol.

General Workflow for a Xenograft Study

Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Cell Line Culture & Expansion C Tumor Implantation (Subcutaneous) A->C B Animal Acclimatization (Immunocompromised Mice) B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E F Folic Acid Supplementation E->F G Lometrexol Administration F->G H Continued Tumor Measurement & Animal Monitoring G->H I Endpoint Analysis (Tumor Excision, etc.) H->I J Data Interpretation (TGI, Statistical Analysis) I->J

Caption: General workflow for a xenograft study.

Detailed Methodologies

1. Cell Lines and Culture:

  • Select a human cancer cell line of interest (e.g., colon, pancreatic, or lung carcinoma cell lines).

  • Culture the cells in the appropriate medium supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).

  • Ensure cells are in the logarithmic growth phase and have high viability before implantation.

2. Animal Models:

  • Use immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old.

  • Allow the animals to acclimatize to the housing conditions for at least one week before the start of the experiment.

  • House the animals in a pathogen-free environment with sterile bedding, food, and water.

3. Tumor Implantation:

  • Harvest cultured cancer cells and resuspend them in a sterile medium (e.g., PBS) or a mixture of medium and Matrigel.

  • The typical cell concentration is 1-10 x 10^6 cells in a volume of 100-200 µL.

  • Inject the cell suspension subcutaneously into the flank of the mice.

4. Folic Acid Supplementation and Tumor Growth Monitoring:

  • Once tumors become palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Begin folic acid supplementation in the designated treatment groups. This can be administered through the drinking water, in the diet, or via oral gavage. A typical regimen involves folic acid supplementation for 7 days before and 7 days after Lometrexol administration.[2]

5. Lometrexol Preparation and Administration:

  • Reconstitute Lometrexol in an appropriate vehicle (e.g., saline).

  • Administer Lometrexol via the desired route, which can include intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • The dosing schedule should be determined based on prior studies and the maximum tolerated dose in the specific mouse strain.

6. Efficacy Evaluation:

  • Tumor Growth Inhibition (TGI): Measure tumor volume regularly (e.g., twice weekly) using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2. TGI is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

  • Survival Analysis: In some studies, the primary endpoint may be survival. In such cases, monitor the animals until a predefined endpoint (e.g., tumor volume reaching a certain size, or signs of morbidity) and generate Kaplan-Meier survival curves.

  • Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study as indicators of drug toxicity.

7. Endpoint and Data Analysis:

  • At the end of the study, euthanize the mice and excise the tumors for further analysis, such as weighing and histological examination.

  • Analyze the data statistically to determine the significance of the observed antitumor effects.

Discussion and Future Directions

The available preclinical data suggest that Lometrexol is a potent antifolate with a distinct mechanism of action and efficacy in tumors resistant to other antifolates. Future preclinical studies should focus on direct, head-to-head comparisons of Lometrexol with other antifolates and standard-of-care chemotherapeutics in a panel of well-characterized xenograft models, including patient-derived xenograft (PDX) models, which more accurately recapitulate the heterogeneity of human tumors. Furthermore, exploring combination therapies involving Lometrexol and other cytotoxic or targeted agents could unveil synergistic effects and pave the way for new therapeutic strategies in cancer treatment.

References

Preparation of LY243246 Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of LY243246, a potent competitive inhibitor of 5'-phosphoribosylglycinamide formyltransferase (GAR transformylase), using dimethyl sulfoxide (B87167) (DMSO) as the solvent. The protocol includes necessary calculations, materials, step-by-step instructions, and recommendations for storage to ensure the stability and efficacy of the compound in research applications. Adherence to these guidelines is crucial for obtaining accurate and reproducible experimental results.

Introduction

This compound is a small molecule inhibitor with significant potential in various research fields. Accurate preparation of a stock solution is the first critical step in any experiment involving this compound. DMSO is a common solvent for such hydrophobic molecules due to its high solubilizing capacity. This protocol outlines a standardized procedure to prepare a 10 mM stock solution of this compound in DMSO, a concentration frequently utilized in cellular and biochemical assays.

Quantitative Data Summary

A clear understanding of the physicochemical properties of this compound and DMSO is essential for accurate stock solution preparation. The table below summarizes the key quantitative data.

ParameterValueSource
This compound
Molecular Weight443.45 g/mol N/A
Recommended Starting Concentration10 mMGeneral laboratory practice
Dimethyl Sulfoxide (DMSO)
Molecular Weight78.13 g/mol [1]
Density~1.1 g/mL[1]
Purity≥99.5% (Anhydrous)Recommended
Storage Conditions
This compound (Solid)-20°C to -80°CGeneral laboratory practice
This compound Stock Solution (in DMSO)-20°C to -80°C (aliquoted)General laboratory practice

Note: The solubility of this compound in DMSO is not publicly available. A 10 mM solution is a common starting point for novel inhibitors. It is recommended to perform a small-scale solubility test if a higher concentration is required. If the compound does not fully dissolve, gentle warming (up to 37°C) and vortexing may aid dissolution. If insolubility persists, the concentration should be reduced.

Experimental Protocol

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.5% purity)

  • Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Optional: Water bath or heat block

Procedure
  • Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh this compound: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.43 mg of this compound.

    • Calculation:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 443.45 g/mol x 1000 mg/g = 4.43 mg

  • Add DMSO: Carefully add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolve the Compound:

    • Cap the tube tightly and vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

    • If the compound does not dissolve completely, you may gently warm the solution in a water bath at a temperature not exceeding 37°C for a short period, followed by vortexing.

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. When needed, thaw a single aliquot at room temperature for immediate use.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the experimental workflow for preparing the this compound stock solution.

Stock_Solution_Preparation_Workflow Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start equilibrate Equilibrate this compound and DMSO to RT start->equilibrate weigh Weigh this compound (e.g., 4.43 mg) equilibrate->weigh add_dmso Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex check Check for Complete Dissolution vortex->check warm Gentle Warming (Optional, if needed) check->warm No aliquot Aliquot into Single-Use Volumes check->aliquot Yes warm->vortex store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for this compound Stock Solution Preparation.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.

  • DMSO can facilitate the absorption of other chemicals through the skin. Handle with caution.

  • Perform all weighing and solution preparation in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.

Conclusion

This application note provides a comprehensive and detailed protocol for the preparation of this compound stock solution in DMSO. By following these guidelines, researchers can ensure the preparation of a consistent and reliable stock solution, which is fundamental for the validity and reproducibility of subsequent experiments. Proper storage and handling are equally important to maintain the long-term stability and activity of the compound.

References

Application Notes and Protocols for Determining IC50 Values of LY243246 in Colon Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

LY243246, also known as (6S)-DDATHF, is a potent inhibitor of de novo purine (B94841) synthesis. It specifically targets glycinamide (B1583983) ribonucleotide (GAR) transformylase, a crucial enzyme in the pathway responsible for the synthesis of purine nucleotides. Cancer cells, with their high proliferation rates, are heavily reliant on the de novo purine synthesis pathway to generate the necessary building blocks for DNA and RNA replication. By inhibiting GAR transformylase, this compound disrupts this process, leading to cell growth inhibition and cytotoxicity. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various colon cancer cell lines, along with data on its cytotoxic effects and a description of its mechanism of action.

Data Presentation

The cytotoxic effects of this compound have been evaluated in human colon carcinoma cells. The following table summarizes the available data on the concentration required to achieve a significant reduction in cell viability.

Cell LineCancer TypeIC50 Value (µM)Exposure Time (hours)Notes
WiDrColon Carcinoma~4072This value represents the concentration required for a 2-log cell kill, not a direct IC50 value.

Note: Publicly available IC50 data for this compound across a broad range of colon cancer cell lines is limited. The data presented here is based on available research. Further experimental investigation is required to establish a comprehensive IC50 profile.

Signaling Pathway

This compound inhibits the de novo purine synthesis pathway, which is essential for the production of purine nucleotides required for DNA and RNA synthesis. The drug's specific target is the enzyme glycinamide ribonucleotide (GAR) transformylase.

DeNovoPurineSynthesis cluster_pathway De Novo Purine Synthesis Pathway cluster_inhibitor Inhibitor Action PRPP PRPP PRA PRA PRPP->PRA GPAT GAR GAR PRA->GAR GARS FGAR FGAR GAR->FGAR GART (GAR Transformylase) FGAM FGAM FGAR->FGAM FGAMS AIR AIR FGAM->AIR AIRS CAIR CAIR AIR->CAIR AIRC SAICAR SAICAR CAIR->SAICAR SAICARS AICAR AICAR SAICAR->AICAR ADSL FAICAR FAICAR AICAR->FAICAR ATIC IMP IMP FAICAR->IMP ATIC AMP_GMP AMP & GMP IMP->AMP_GMP Multiple Steps This compound This compound ((6S)-DDATHF) GART GART This compound->GART Inhibits

Caption: Mechanism of action of this compound in the de novo purine synthesis pathway.

Experimental Workflow

The following diagram outlines the general workflow for determining the IC50 value of this compound in colon cancer cell lines using a cell viability assay.

IC50_Workflow start Start cell_culture 1. Culture Colon Cancer Cells start->cell_culture cell_seeding 2. Seed Cells into 96-well Plates cell_culture->cell_seeding drug_treatment 3. Treat Cells with Serial Dilutions of this compound cell_seeding->drug_treatment incubation 4. Incubate for Specified Duration (e.g., 72 hours) drug_treatment->incubation viability_assay 5. Perform Cell Viability Assay (MTT, SRB, or CellTiter-Glo) incubation->viability_assay data_acquisition 6. Measure Absorbance or Luminescence viability_assay->data_acquisition data_analysis 7. Analyze Data and Calculate IC50 data_acquisition->data_analysis end End data_analysis->end

Caption: General experimental workflow for IC50 determination.

Experimental Protocols

Three common and reliable methods for determining the IC50 of this compound in adherent colon cancer cell lines are the MTT, SRB, and CellTiter-Glo assays.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Colon cancer cell lines (e.g., WiDr, HT-29, HCT116)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture colon cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for an additional 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Protocol 2: Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of total biomass.

Materials:

  • Colon cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM (pH 10.5)

  • 1% Acetic acid

  • Microplate reader

Procedure:

  • Cell Seeding and Drug Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the 72-hour incubation, gently add 50 µL of cold 50% TCA to each well (final concentration of 10%).

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Staining:

    • Carefully remove the supernatant and wash the plates five times with 1% acetic acid.

    • Allow the plates to air dry completely at room temperature.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plate four times with 1% acetic acid to remove unbound SRB dye.

    • Allow the plate to air dry completely.

  • Solubilization and Data Acquisition:

    • Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

    • Shake the plate for 5-10 minutes.

    • Measure the absorbance of each well at a wavelength of 510 nm using a microplate reader.

  • Data Analysis:

    • Follow step 5 from the MTT assay protocol to calculate the percentage of cell viability and determine the IC50 value.

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

This is a homogeneous assay that quantifies ATP, an indicator of metabolically active cells.

Materials:

  • Colon cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding and Drug Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled 96-well plates.

  • CellTiter-Glo® Assay:

    • After the 72-hour incubation, equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (medium-only wells) from all other readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability data against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

Application Notes and Protocols: Lometrexol Administration in Murine Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Lometrexol (B1675047) (also known as DDATHF, 5,10-dideazatetrahydrofolate) in murine tumor models. This document outlines the mechanism of action, experimental protocols for in vivo and in vitro studies, and summarizes key quantitative data from preclinical evaluations.

Introduction and Rationale

Lometrexol is a potent, second-generation antifolate agent that specifically targets and inhibits glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine (B94841) biosynthesis pathway.[1][2] By blocking GARFT, Lometrexol disrupts the production of purine nucleotides (adenosine and guanosine), which are essential for DNA and RNA synthesis. This disruption leads to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[1][2]

Initial clinical development of Lometrexol as a monotherapy was hindered by significant toxicities, including myelosuppression and mucositis.[1][3] Preclinical studies in murine models revealed that these toxicities were exacerbated in subjects with low folate levels.[1] Consequently, co-administration with folic acid was investigated as a strategy to mitigate these adverse effects. The rationale is that folic acid supplementation provides sufficient reduced folates for the normal cellular functions of healthy tissues, thereby reducing Lometrexol's toxicity while preserving its anti-tumor efficacy.[1][3] Clinical studies have since confirmed that folic acid supplementation significantly improves the safety profile of Lometrexol.[3]

Mechanism of Action: Inhibition of Purine Synthesis

Lometrexol exerts its cytotoxic effects by inhibiting GARFT.[2][4] This enzyme catalyzes the transfer of a formyl group from 10-formyl-tetrahydrofolate (10-formyl-THF) to phosphoribosyl-glycinamide (GAR), forming phosphoribosyl-formylglycinamide (FGAR). This is a critical step in the de novo synthesis of purines.[1] Folic acid serves as a precursor for the synthesis of various tetrahydrofolate cofactors, including 10-formyl-THF. By supplementing with folic acid, normal cells can maintain their pool of reduced folates, which are essential for various metabolic processes. This preferential rescue of normal tissues forms the basis for the improved therapeutic index of Lometrexol when combined with folic acid.[1]

cluster_purine De Novo Purine Synthesis cluster_folate Folate Metabolism GAR Phosphoribosyl- glycinamide (GAR) FGAR Phosphoribosyl- formylglycinamide (FGAR) GAR->FGAR GARFT Purines Purine Nucleotides (Adenosine, Guanosine) FGAR->Purines Multiple Steps DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Folic_Acid Folic Acid (Supplementation) THF Tetrahydrofolate (THF) Folic_Acid->THF 10_Formyl_THF 10-formyl-THF THF->10_Formyl_THF Lometrexol Lometrexol Lometrexol->GAR Inhibits GARFT

Lometrexol's inhibition of the de novo purine synthesis pathway.

Quantitative Data Summary

The following tables summarize representative quantitative data on the efficacy of Lometrexol in murine tumor models. It is important to note that experimental conditions can vary between studies.

Animal ModelTumor TypeLometrexol DoseFolic Acid SupplementationOutcomeReference
C57BL/6 MiceColon 3825-50 mg/kg (i.p.)Not specifiedEnhanced antitumor activity of 5-FU[5]
MiceC3H Mammary AdenocarcinomaNot specifiedOral administrationRestored anti-tumor effects at non-toxic doses[1]
N/AHuman Tumor XenograftsNot specifiedNot specifiedPotent inhibition of tumor growth[6]
In Vitro ModelParameterLometrexol ConcentrationFolic Acid ConcentrationResult
CCRF-CEM (Human Leukemia)IC502.9 nMNot specifiedPotent cytotoxicity

Experimental Protocols

In Vivo Murine Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of Lometrexol, often in combination with folic acid supplementation, in a murine xenograft model.[1][7]

Materials:

  • Immunocompromised mice (e.g., nude or SCID), 6-8 weeks old

  • Cancer cell line of interest

  • Lometrexol for injection

  • Folic acid for oral or parenteral administration

  • Matrigel (optional)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Syringes and needles

  • Calipers

  • Animal housing and care facilities

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1-10 x 10⁶ cells per 100 µL.[1][7]

    • Inject the cell suspension subcutaneously into the flank of each mouse.[1][7]

  • Tumor Growth Monitoring and Group Randomization:

    • Once tumors are palpable and have reached a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[1]

  • Folic Acid Supplementation (if applicable):

    • Begin folic acid supplementation in the designated treatment groups. This can be administered in the drinking water, in the diet, or via oral gavage.[1]

    • A pre-treatment period with folic acid (e.g., 7 days) may be required.[3]

  • Lometrexol Treatment:

    • Initiate Lometrexol treatment after the folic acid supplementation period.

    • Administer Lometrexol via the desired route (e.g., intraperitoneal or intravenous injection) at the predetermined dose and schedule.[1] The control group should receive a vehicle control.

  • Tumor Measurement and Data Analysis:

    • Measure tumor dimensions with calipers 2-3 times per week.[1]

    • Calculate tumor volume using the formula: (Length x Width²) / 2.[1]

    • Monitor the body weight and general health of the mice throughout the study.[1]

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

    • Plot tumor growth curves for each group and calculate the Tumor Growth Inhibition (TGI).[1][7]

cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation (1-10 x 10^6 cells) Cell_Culture->Implantation Tumor_Growth Tumor Growth to 100-200 mm³ Implantation->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Folic_Acid Folic Acid Supplementation (e.g., 7 days) Randomization->Folic_Acid Vehicle Vehicle Control Randomization->Vehicle Lometrexol Lometrexol Administration (i.p. or i.v.) Folic_Acid->Lometrexol Measurement Tumor Measurement (2-3 times/week) Lometrexol->Measurement Vehicle->Measurement Health_Monitoring Monitor Body Weight & General Health Measurement->Health_Monitoring Endpoint End of Study: Euthanize & Excise Tumors Health_Monitoring->Endpoint Data_Analysis Plot Growth Curves Calculate TGI Endpoint->Data_Analysis

Workflow for an in vivo murine xenograft study.
In Vitro Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of Lometrexol, with or without varying concentrations of folic acid, on cancer cell lines.[1]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Lometrexol

  • Folic Acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed a specific number of cells (e.g., 5,000 cells/well) in 100 µL of complete medium into each well of a 96-well plate.

    • Incubate overnight to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of Lometrexol and different concentrations of folic acid in the cell culture medium.

    • Remove the overnight culture medium from the wells.

    • Add 100 µL of the medium containing the desired drug and/or folic acid concentrations to each well.

    • Include wells with Lometrexol only, folic acid only, and untreated cells as controls.[1]

    • Incubate for the desired treatment period (e.g., 72 hours).[1]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[1]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[1]

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.[1]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[1]

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.[1]

    • Plot the dose-response curves and determine the IC50 values for Lometrexol under different folic acid conditions.[1]

Cell_Seeding Seed Cells in 96-well Plate Incubation_Attach Incubate Overnight for Attachment Cell_Seeding->Incubation_Attach Prepare_Treatments Prepare Lometrexol & Folic Acid Dilutions Incubation_Attach->Prepare_Treatments Add_Treatments Add Treatments to Wells Prepare_Treatments->Add_Treatments Incubation_Treat Incubate for 72 hours Add_Treatments->Incubation_Treat Add_MTT Add MTT Solution Incubation_Treat->Add_MTT Incubation_Formazan Incubate for 3-4 hours Add_MTT->Incubation_Formazan Remove_Medium Remove Medium Incubation_Formazan->Remove_Medium Add_DMSO Add DMSO to Dissolve Formazan Remove_Medium->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate Viability & IC50 Read_Absorbance->Analyze_Data

Workflow for an in vitro cell viability (MTT) assay.

References

Application Notes and Protocols for Determining the Cytotoxicity of (6S)-DDATHF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6S)-DDATHF (Lometrexol) is a potent antifolate drug that selectively inhibits glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine (B94841) biosynthesis pathway.[1] By blocking this pathway, (6S)-DDATHF depletes the intracellular pool of purines necessary for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cells, particularly cancer cells.[1] These application notes provide detailed protocols for assessing the cytotoxic effects of (6S)-DDATHF using two common cell viability assays: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay.

Principle of (6S)-DDATHF Action

(6S)-DDATHF targets and inhibits GARFT, which catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), an early step in purine synthesis. The resulting purine depletion triggers a cascade of cellular events, including the upregulation of apoptosis-related genes such as Bax, Caspase-8, and Caspase-9, and the downregulation of proliferation-associated genes.[2] This ultimately leads to the induction of apoptosis and an arrest of the cell cycle. The cytotoxicity of (6S)-DDATHF can be modulated by the concentration of folic acid in the cell culture medium.[3][4]

Data Presentation

The following table summarizes key quantitative parameters for the cell viability assays described below. Note that optimal conditions can vary depending on the cell line and experimental setup.

ParameterMTT AssayCellTiter-Glo® Assay
Cell Seeding Density 2,000 - 10,000 cells/well2,000 - 10,000 cells/well
(6S)-DDATHF Concentration Range 0.1 nM - 100 µM0.1 nM - 100 µM
Incubation Time with (6S)-DDATHF 72 hours (allows for at least two cell doublings)72 hours
MTT Reagent Incubation 3 - 4 hoursN/A
CellTiter-Glo® Reagent Incubation N/A10 minutes
Wavelength/Signal Detection 570 nm (Absorbance)Luminescence

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[2][5] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • (6S)-DDATHF

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA.

    • Perform a cell count and assess viability (e.g., using Trypan Blue).

    • Dilute the cells in complete culture medium to the desired seeding density (typically 2,000-10,000 cells/well).[7]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7]

  • Drug Treatment:

    • Prepare a stock solution of (6S)-DDATHF in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the (6S)-DDATHF stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 100 µM).[6]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of (6S)-DDATHF.

    • Include vehicle control wells (medium with the highest concentration of the solvent used) and untreated control wells.

    • Incubate the plate for 72 hours.[6]

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[6]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.[6]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[6]

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies the amount of ATP present, which indicates the presence of metabolically active cells.[8] The assay procedure involves adding a single reagent directly to the cells, resulting in cell lysis and the generation of a luminescent signal proportional to the amount of ATP.[9]

Materials:

  • (6S)-DDATHF

  • Cancer cell line of interest

  • Complete cell culture medium

  • FBS

  • Penicillin-Streptomycin

  • PBS

  • Trypsin-EDTA

  • CellTiter-Glo® Reagent

  • Sterile, opaque-walled 96-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same cell seeding protocol as described for the MTT assay, using opaque-walled 96-well plates.

  • Drug Treatment:

    • Follow the same drug treatment protocol as described for the MTT assay.

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[8]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

Visualizations

G cluster_0 Cell Preparation cluster_1 Drug Treatment cluster_2 Viability Assessment cluster_2a MTT Assay cluster_2b CellTiter-Glo® Assay Harvest Harvest and Count Cells Seed Seed Cells in 96-well Plate (2,000-10,000 cells/well) Harvest->Seed Incubate_attach Incubate 24h for Attachment Seed->Incubate_attach Prepare_DDATHF Prepare Serial Dilutions of (6S)-DDATHF Add_DDATHF Add (6S)-DDATHF to Wells Prepare_DDATHF->Add_DDATHF Incubate_drug Incubate for 72h Add_DDATHF->Incubate_drug Add_MTT Add MTT Reagent Incubate_drug->Add_MTT Equilibrate Equilibrate to Room Temp Incubate_drug->Equilibrate Incubate_MTT Incubate 3-4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570nm Add_Solubilizer->Read_Absorbance Add_CTG Add CellTiter-Glo® Reagent Equilibrate->Add_CTG Mix_lyse Mix 2 min to Lyse Cells Add_CTG->Mix_lyse Incubate_CTG Incubate 10 min Mix_lyse->Incubate_CTG Read_Luminescence Read Luminescence Incubate_CTG->Read_Luminescence

Caption: Experimental workflow for assessing the cytotoxicity of (6S)-DDATHF.

G cluster_downstream Downstream Effects cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest DDATHF (6S)-DDATHF GARFT GARFT DDATHF->GARFT Inhibits Purine_Synthesis De Novo Purine Synthesis GARFT->Purine_Synthesis Purine_Depletion Purine Nucleotide Depletion Purine_Synthesis->Purine_Depletion Bax ↑ Bax Purine_Depletion->Bax DNA_Damage DNA Damage / ROS Purine_Depletion->DNA_Damage Caspases ↑ Caspase-8/9 Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis p53_p21 ↑ p53/p21 DNA_Damage->p53_p21 G1_Arrest G1 Cell Cycle Arrest p53_p21->G1_Arrest

Caption: Signaling pathway of (6S)-DDATHF-induced cytotoxicity.

References

Application Notes and Protocols: Flow Cytometry Analysis of LY243246 Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY243246 is a potent and specific inhibitor of 5'-phosphoribosylglycinamide formyltransferase (GARFT), a key enzyme in the de novo purine (B94841) biosynthesis pathway.[1] By blocking this pathway, this compound depletes the intracellular pool of purine nucleotides, which are essential for DNA replication, RNA synthesis, and cellular energy metabolism. This disruption of purine metabolism can lead to cell cycle arrest and induction of apoptosis, making GARFT inhibitors like this compound promising candidates for anticancer therapy.

Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous cell populations. It enables the rapid and quantitative measurement of various cellular properties, including cell cycle distribution and the induction of apoptosis. These application notes provide detailed protocols for the analysis of cells treated with this compound using flow cytometry.

Mechanism of Action of this compound

This compound functions by competitively inhibiting GARFT, which catalyzes the transfer of a formyl group to glycinamide (B1583983) ribonucleotide (GAR), a critical step in the synthesis of inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). The resulting depletion of purines disrupts DNA and RNA synthesis, leading to cellular stress. This can trigger cell cycle checkpoints, primarily causing an arrest in the G1 phase in cells with a functional G1 checkpoint.[2] In cells that have already entered the S phase or lack a functional G1 checkpoint, purine depletion can lead to cell death.[2] Furthermore, the reduction in purine levels can inhibit the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[1][3][4]

Data Presentation

The following tables summarize expected quantitative data from flow cytometry analysis of cells treated with this compound. The data is representative and may vary depending on the cell line, concentration of this compound, and duration of treatment.

Table 1: Effect of this compound on Cell Cycle Distribution

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55 ± 430 ± 315 ± 2
This compound (Low Dose)70 ± 520 ± 310 ± 2
This compound (High Dose)85 ± 610 ± 25 ± 1

Table 2: Effect of this compound on Apoptosis Induction

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control95 ± 33 ± 12 ± 1
This compound (Low Dose)80 ± 515 ± 35 ± 2
This compound (High Dose)60 ± 625 ± 415 ± 3

Experimental Protocols

Protocol 1: Cell Cycle Analysis using Propidium (B1200493) Iodide Staining

This protocol describes the analysis of cell cycle distribution in this compound-treated cells by staining with propidium iodide (PI), a fluorescent intercalating agent that binds to DNA.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.

  • Drug Treatment: The following day, treat the cells with the desired concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • For adherent cells, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA.

    • For suspension cells, collect the cells by centrifugation.

    • Combine the collected cells with the supernatant from the initial culture medium to include any detached, potentially apoptotic cells.

  • Cell Fixation:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel (e.g., FL2-A or a similar channel for red fluorescence).

    • Collect at least 10,000 events per sample.

    • Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide Staining

This protocol allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells based on the binding of Annexin V to exposed phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of PI by cells with compromised membrane integrity.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Harvesting:

    • Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing:

    • Discard the supernatant and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (volumes may vary depending on the kit manufacturer).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Use logarithmic scales for both the Annexin V (e.g., FL1) and PI (e.g., FL2) fluorescence channels.

    • Collect at least 10,000 events per sample.

    • Use appropriate gating to distinguish between:

      • Viable cells (Annexin V-negative, PI-negative)

      • Early apoptotic cells (Annexin V-positive, PI-negative)

      • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

Mandatory Visualizations

LY243246_Signaling_Pathway cluster_0 De Novo Purine Synthesis cluster_1 Cellular Processes PRPP PRPP GAR GAR PRPP->GAR Multiple Steps IMP IMP GAR->IMP GARFT AMP AMP IMP->AMP GMP GMP IMP->GMP mTORC1 mTORC1 Signaling IMP->mTORC1 Activation DNA_RNA DNA & RNA Synthesis AMP->DNA_RNA GMP->DNA_RNA CellCycle Cell Cycle Progression DNA_RNA->CellCycle Required for S-phase CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth CellGrowth->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis G1 Arrest or S-phase death This compound This compound Inhibition This compound->Inhibition Inhibition->GAR Inhibition Inhibition->DNA_RNA Disruption Inhibition->mTORC1 Inhibition

Caption: Signaling pathway affected by this compound.

Flow_Cytometry_Workflow cluster_0 Cell Preparation cluster_1 Staining Protocol cluster_2 Analysis CellCulture Cell Culture Treatment This compound Treatment CellCulture->Treatment Harvesting Cell Harvesting Treatment->Harvesting Fixation Fixation (for Cell Cycle) Harvesting->Fixation Cell Cycle Analysis Staining_Apo Annexin V/PI Staining Harvesting->Staining_Apo Apoptosis Analysis Staining_CC PI/RNase Staining Fixation->Staining_CC FlowCytometry Flow Cytometry Acquisition Staining_CC->FlowCytometry Staining_Apo->FlowCytometry DataAnalysis Data Analysis FlowCytometry->DataAnalysis

Caption: Experimental workflow for flow cytometry analysis.

References

Application Note: GAR Transformylase Activity Assay with Lometrexol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycinamide ribonucleotide (GAR) transformylase (EC 2.1.2.2) is a key enzyme in the de novo purine (B94841) biosynthesis pathway, catalyzing the transfer of a formyl group from 10-formyltetrahydrofolate (10-formyl-THF) to GAR, forming formylglycinamide ribonucleotide (FGAR).[1][2] This pathway is essential for the synthesis of purine nucleotides, which are fundamental building blocks for DNA and RNA, as well as for cellular energy and signaling molecules.[2] Consequently, GAR transformylase represents a critical target for the development of antineoplastic agents.[3] Lometrexol (DDATHF) is a potent folate analog antimetabolite that acts as a tight-binding inhibitor of GAR transformylase, thereby disrupting DNA synthesis and arresting cell proliferation.[4][5][6] This application note provides a detailed protocol for a continuous spectrophotometric assay to determine the activity of GAR transformylase and to evaluate its inhibition by Lometrexol.

Principle of the Assay

The activity of GAR transformylase can be monitored continuously by spectrophotometry. The assay utilizes a synthetic folate analog, 10-formyl-5,8-dideazafolate (fDDF), as the formyl donor. The enzymatic transfer of the formyl group to GAR results in the formation of 5,8-dideazafolate (DDF). The conversion of fDDF to DDF leads to an increase in absorbance at 295 nm.[1] The rate of this absorbance change is directly proportional to the enzyme activity. The inhibitory effect of Lometrexol can be quantified by measuring the reduction in enzyme activity in the presence of the inhibitor.

Materials and Reagents

  • Recombinant human GAR transformylase

  • Glycinamide ribonucleotide (GAR)

  • 10-formyl-5,8-dideazafolate (fDDF)

  • Lometrexol

  • Tris-HCl buffer

  • NaCl

  • Dimethyl sulfoxide (B87167) (DMSO)

  • UV-transparent cuvettes or microplates

  • Spectrophotometer capable of reading at 295 nm

Experimental Protocols

Reagent Preparation
  • Assay Buffer: Prepare a 100 mM Tris-HCl buffer, pH 8.0, containing 0.1 M NaCl. Filter the buffer through a 0.22 µm filter.

  • GAR Stock Solution: Prepare a concentrated stock solution of GAR in the assay buffer. The exact concentration should be determined enzymatically with an excess of fDDF.[7]

  • fDDF Stock Solution: Prepare a concentrated stock solution of fDDF in the assay buffer. The concentration should be determined spectrophotometrically.

  • Lometrexol Stock Solution: Prepare a high-concentration stock solution of Lometrexol in DMSO. Subsequent dilutions should be made in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Enzyme Solution: Dilute the recombinant GAR transformylase in the assay buffer to a working concentration (e.g., 3-6 nM).[1] The optimal concentration should be determined empirically to ensure a linear reaction rate for the desired assay duration.

GAR Transformylase Activity Assay Protocol
  • Set up the spectrophotometer to measure absorbance at 295 nm at a constant temperature of 25 °C.[1]

  • In a UV-transparent cuvette, add the following components to a final volume of 1 mL:

    • Assay Buffer

    • GAR (at a concentration around its Km, e.g., 1.25-55 µM)[1]

    • fDDF (at a concentration around its Km, e.g., 1.25-40 µM)[1]

  • Mix the components by gentle inversion and incubate the cuvette in the spectrophotometer for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding the GAR transformylase enzyme solution to the cuvette.

  • Immediately start monitoring the increase in absorbance at 295 nm for a set period (e.g., 5-10 minutes), ensuring the reaction rate is linear.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ΔA = εbc), where the change in molar extinction coefficient (Δε) for the formation of DDF at 295 nm is 18.9 mM⁻¹cm⁻¹.[1]

Lometrexol Inhibition Assay Protocol
  • Prepare a series of Lometrexol dilutions in assay buffer from the stock solution.

  • In separate cuvettes, add the assay buffer, GAR, and fDDF as described in the activity assay protocol.

  • Add varying concentrations of Lometrexol to each cuvette. Include a control cuvette with no inhibitor (or with the same concentration of DMSO as the inhibitor-containing cuvettes).

  • Incubate the mixtures for a pre-determined time to allow for inhibitor binding.

  • Initiate the reaction by adding the GAR transformylase enzyme.

  • Monitor the reaction and calculate the initial velocities as described previously.

  • Plot the initial velocity as a function of the Lometrexol concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Data Presentation

Table 1: Kinetic Parameters of Human GAR Transformylase
ParameterSubstrateValueReference
kcat7.5 s⁻¹[7]
KmGAR1.1 ± 0.2 µM[7]
KmfDDF0.9 ± 0.2 µM[7]
Table 2: Inhibitory Potency of Lometrexol against GAR Transformylase
ParameterCell Line/ConditionValueReference
KiRecombinant GARFT~58 nM (inferred from 9-fold less potency than LY309887 with Ki of 6.5 nM)[6]
IC50CCRF-CEM cells2.9 nM[6]

Visualizations

GAR_Transformylase_Pathway cluster_purine De Novo Purine Biosynthesis cluster_enzyme GAR Transformylase Action cluster_inhibition Inhibition by Lometrexol PRPP Phosphoribosyl Pyrophosphate (PRPP) PRA Phosphoribosylamine (PRA) PRPP->PRA Glutamine GAR Glycinamide Ribonucleotide (GAR) PRA->GAR Glycine + ATP FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR 10-Formyl-THF GART_inhibited GAR Transformylase IMP Inosine Monophosphate (IMP) FGAR->IMP Multiple Steps Purines Purines (ATP, GTP) IMP->Purines GART GAR Transformylase FGAR_node FGAR GART->FGAR_node Formyl Transfer THF_node Tetrahydrofolate (THF) GART->THF_node GAR_node GAR GAR_node->GART fTHF_node 10-Formyl-THF fTHF_node->GART Lometrexol Lometrexol Lometrexol->GART_inhibited Inhibits

Caption: De Novo Purine Biosynthesis Pathway and Lometrexol Inhibition.

GAR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - GAR Stock - fDDF Stock - Lometrexol Stock - Enzyme Solution Setup Set Spectrophotometer: - Wavelength: 295 nm - Temperature: 25°C Reagents->Setup Mix Prepare Reaction Mixture: - Buffer, GAR, fDDF - Add Lometrexol (for inhibition assay) Setup->Mix Equilibrate Equilibrate at 25°C for 5 min Mix->Equilibrate Initiate Initiate Reaction: Add GAR Transformylase Equilibrate->Initiate Monitor Monitor Absorbance Increase at 295 nm Initiate->Monitor Calculate_V0 Calculate Initial Velocity (V₀) Monitor->Calculate_V0 Plot Plot V₀ vs. [Lometrexol] Calculate_V0->Plot Determine_IC50 Determine IC₅₀ Plot->Determine_IC50

Caption: Experimental Workflow for GAR Transformylase Inhibition Assay.

References

Application Notes and Protocols: Utilizing Lometrexol in Methotrexate-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (B535133) (MTX), a cornerstone of chemotherapy for decades, faces a significant challenge in the clinic: the development of drug resistance. This resistance can arise from various molecular mechanisms, rendering tumors refractory to treatment. Lometrexol (B1675047) (DDATHF), a potent antifolate, presents a promising therapeutic alternative in such cases. Unlike methotrexate, which primarily inhibits dihydrofolate reductase (DHFR), Lometrexol's main target is glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine (B94841) synthesis pathway.[1][2][3] This distinct mechanism of action suggests that Lometrexol may circumvent common methotrexate resistance pathways and exhibit efficacy in MTX-resistant tumors.[1][2][4]

These application notes provide a comprehensive guide for researchers on the use of Lometrexol in methotrexate-resistant cell lines. We will delve into the underlying signaling pathways, present key efficacy data, and offer detailed protocols for in vitro experimentation.

Rationale for Using Lometrexol in Methotrexate-Resistant Scenarios

The cytotoxic effects of methotrexate are primarily mediated through the inhibition of DHFR, leading to a depletion of tetrahydrofolate (THF) cofactors necessary for the synthesis of nucleotides and amino acids.[5][6] Resistance to methotrexate can emerge through several mechanisms, including:

  • Impaired drug transport: Reduced expression or function of the reduced folate carrier (RFC), which is responsible for methotrexate uptake.[5][7]

  • Decreased polyglutamylation: Reduced activity of folylpolyglutamate synthetase (FPGS), the enzyme that adds glutamate (B1630785) residues to methotrexate, trapping it intracellularly and increasing its inhibitory activity.[5]

  • DHFR overexpression or mutation: Gene amplification leading to increased levels of DHFR or mutations that reduce methotrexate's binding affinity.[5][8]

Lometrexol's efficacy in methotrexate-resistant cells stems from its different primary target, GARFT.[1][4] By inhibiting GARFT, Lometrexol blocks the first committed step of de novo purine synthesis, leading to purine depletion, cell cycle arrest in the S phase, and ultimately apoptosis.[1][3][9] While cross-resistance can occur, particularly through mechanisms affecting folate transport and polyglutamylation which are shared with methotrexate, Lometrexol often retains activity when resistance is driven by DHFR alterations.[4]

Data Presentation: Lometrexol Efficacy

The following table summarizes representative data on the cytotoxic activity of Lometrexol in various cancer cell lines, including those with known resistance to other antifolates.

Cell LineCancer TypeLometrexol IC50 (nM)Methotrexate IC50 (nM)Notes on ResistanceReference
CCRF-CEMHuman T-cell Acute Lymphoblastic Leukemia2.9Varies (sensitive)Often used as a sensitive parental line.[10]
L1210Murine LeukemiaGrowth inhibition at 1-30 µM>1000 (Resistant)This particular L1210 subline exhibits MTX resistance due to elevated DHFR.[8][9]
A549Human Lung CarcinomaNot specified370 (at 24h)Generally considered moderately resistant to MTX.[11]
HCT-116Human Colon CarcinomaNot specified2300 (at 12h)[11]

Note: IC50 values can vary significantly between studies depending on the experimental conditions (e.g., cell seeding density, incubation time, assay method).

Signaling Pathways and Resistance Mechanisms

The following diagrams illustrate the mechanism of action of Lometrexol and its relationship to methotrexate resistance pathways.

cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms MTX Methotrexate RFC Reduced Folate Carrier (RFC) MTX->RFC Uptake FPGS FPGS MTX->FPGS LOM Lometrexol LOM->RFC Uptake LOM->FPGS MTX_PG MTX-Polyglutamates LOM_PG Lometrexol-Polyglutamates FPGS->MTX_PG Polyglutamylation FPGS->LOM_PG Polyglutamylation DHFR DHFR Purine_Synth De Novo Purine Synthesis DHFR->Purine_Synth Provides Cofactors GARFT GARFT GARFT->Purine_Synth Catalyzes DNA_Synth DNA Synthesis Purine_Synth->DNA_Synth Cell_Proliferation Cell_Proliferation DNA_Synth->Cell_Proliferation Leads to MTX_PG->DHFR Inhibition LOM_PG->GARFT Inhibition Res1 Decreased RFC Expression Res1->RFC Res2 Decreased FPGS Activity Res2->FPGS Res3 Increased DHFR Expression Res3->DHFR

Caption: Lometrexol and Methotrexate action and resistance.

Experimental Protocols

The following are detailed protocols for assessing the efficacy of Lometrexol in methotrexate-resistant cell lines.

Protocol 1: Cell Viability Assessment using the MTT Assay

This protocol determines the cytotoxic effects of Lometrexol.

Materials:

  • Methotrexate-sensitive and -resistant cancer cell lines

  • Lometrexol (DDATHF)

  • Methotrexate (for comparison)

  • Complete cell culture medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[12]

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[12]

  • Drug Treatment:

    • Prepare serial dilutions of Lometrexol and Methotrexate in complete culture medium.

    • Carefully remove the overnight culture medium from the wells.

    • Add 100 µL of the medium containing the drug dilutions to the respective wells. Include untreated and vehicle control wells.[12]

    • Incubate for a desired treatment period (e.g., 72 hours).[12]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[12]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[12]

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.[12]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[12]

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

    • Plot the percentage of cell viability against the drug concentrations on a logarithmic scale and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

A Seed Cells (96-well plate) B Overnight Incubation A->B C Add Drug Dilutions (Lometrexol/MTX) B->C D Incubate (e.g., 72h) C->D E Add MTT Reagent D->E F Incubate (3-4h) E->F G Add DMSO F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: MTT assay workflow for cytotoxicity assessment.

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a cell density-based assay that provides a sensitive measure of drug-induced cytotoxicity.

Materials:

  • Methotrexate-sensitive and -resistant cancer cell lines

  • Lometrexol

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid

  • 10 mM Tris base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Plating:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.[4]

  • Drug Treatment:

    • Expose cells to a range of concentrations of Lometrexol for a specified duration (e.g., 72 hours).[4]

  • Cell Fixation:

    • After incubation, gently add cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.[4]

  • Staining:

    • Wash the plates five times with slow-running tap water and air dry.

    • Stain the fixed cells with SRB solution for 30 minutes at room temperature.[4]

  • Wash and Solubilization:

    • Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.[4]

    • Solubilize the bound SRB dye with 10 mM Tris base solution.[4]

  • Absorbance Measurement:

    • Measure the optical density at 510 nm using a microplate reader.[4]

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition and determine the IC50 values using non-linear regression analysis.[4]

Troubleshooting and Considerations

  • Folic Acid Supplementation: The toxicity of Lometrexol can be mitigated by folic acid supplementation.[2][12] When designing experiments, consider the folate concentration in the culture medium as it can influence the drug's efficacy.

  • Cell Line Authenticity: Ensure the authenticity of the cell lines and their methotrexate resistance profile through appropriate characterization.

  • Solvent Effects: Prepare a stock solution of Lometrexol in a suitable solvent like DMSO. Ensure the final solvent concentration is consistent across all treatment groups and does not exceed a non-toxic level (typically <0.1%).[14]

  • Edge Effects: To minimize edge effects in 96-well plates, consider not using the outer wells for experimental data or filling them with sterile PBS or media.[14]

By leveraging the distinct mechanism of action of Lometrexol and employing rigorous experimental protocols, researchers can effectively investigate its potential as a therapeutic agent in the context of methotrexate resistance.

References

Troubleshooting & Optimization

Overcoming Lometrexol solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with lometrexol (B1675047) in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of lometrexol in aqueous buffers?

A1: Lometrexol is sparingly soluble in aqueous buffers.[1] While exact solubility can vary with buffer composition and pH, a known value is approximately 0.5 mg/mL in a 1:1 solution of DMSO:PBS (pH 7.2).[2] For many experimental needs, this limited aqueous solubility necessitates the use of co-solvents or other formulation strategies.

Q2: I'm observing precipitation when I dilute my lometrexol stock solution into my aqueous experimental medium. What can I do?

A2: Precipitation upon dilution is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:

  • Initial Dissolution in Organic Solvent: Ensure your initial stock solution is fully dissolved in an appropriate organic solvent like DMSO before further dilution.[2][3]

  • Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution. This can sometimes prevent the compound from crashing out of solution.

  • Sonication: After dilution, sonicating the solution can help to redissolve any precipitate that has formed.[3]

  • Warming: Gently warming the solution (if the compound's stability allows) can increase solubility.

  • Re-evaluation of Final Concentration: Consider if your target final concentration is achievable in the chosen aqueous medium. It may be necessary to work at a lower concentration or to use a solubilization-enhancing formulation.

Q3: What is a reliable method to prepare a lometrexol solution for in vivo animal studies?

A3: A commonly used formulation for in vivo administration of lometrexol is a mixed micelle system. One such formulation that achieves a concentration of 5 mg/mL consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.[3] It is crucial to add the solvents sequentially and ensure the solution is clear after each addition.

Q4: How should I prepare a stock solution of lometrexol?

A4: Lometrexol is soluble in DMSO at a concentration of up to 100 mg/mL.[3] To prepare a stock solution, dissolve the lometrexol powder in DMSO, using sonication to aid dissolution.[3] It is recommended to prepare fresh stock solutions and use them on the same day. If storage is necessary, aliquot the stock solution into single-use vials and store at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles.[4]

Troubleshooting Guides: Enhancing Lometrexol Solubility

For experiments requiring higher concentrations of lometrexol in aqueous media than are achievable by direct dissolution, several formulation strategies can be employed.

Method 1: Co-Solvent Systems

The use of co-solvents is a straightforward approach to increase the solubility of hydrophobic drugs.

Experimental Protocol:

  • Prepare a high-concentration stock solution of lometrexol in 100% DMSO (e.g., 50-100 mg/mL).

  • For your final aqueous solution, determine the maximum tolerable percentage of DMSO for your specific experiment (e.g., 0.1%, 0.5%, 1%).

  • Prepare a series of dilutions of your lometrexol stock into your aqueous buffer, not exceeding the predetermined final DMSO concentration.

  • Observe for any precipitation. The highest concentration that remains clear is your working solubility limit with that co-solvent percentage.

Data Presentation:

Co-Solvent SystemLometrexol Concentration (mg/mL)Observations
PBS (pH 7.4) with 0.1% DMSOUser-determinedClear / Precipitate
PBS (pH 7.4) with 0.5% DMSOUser-determinedClear / Precipitate
PBS (pH 7.4) with 1.0% DMSOUser-determinedClear / Precipitate
Method 2: Cyclodextrin (B1172386) Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their aqueous solubility.

Experimental Protocol:

  • Prepare a range of aqueous solutions of a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) at various concentrations (e.g., 5%, 10%, 20% w/v) in your desired buffer.

  • Add an excess of lometrexol powder to each cyclodextrin solution.

  • Stir the suspensions vigorously at room temperature overnight.

  • Filter the suspensions to remove the undissolved lometrexol.

  • Quantify the concentration of lometrexol in the filtrate using a validated analytical method (e.g., HPLC-UV) to determine the solubility enhancement.

Data Presentation:

Cyclodextrin (HP-β-CD) Conc. (% w/v)Lometrexol Solubility (mg/mL)Fold Increase vs. Aqueous Buffer
0User-determined1.0
5User-determinedCalculated
10User-determinedCalculated
20User-determinedCalculated
Method 3: Nanosuspensions

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles that can enhance dissolution rate and saturation solubility.

Experimental Protocol (Bottom-up approach - Precipitation):

  • Dissolve lometrexol in a suitable organic solvent (e.g., DMSO) to prepare the drug solution.

  • Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like PVP). This is the anti-solvent solution.

  • Under high-speed stirring, rapidly inject the lometrexol solution into the anti-solvent solution.

  • The sudden change in solvent polarity will cause the lometrexol to precipitate as nanoparticles.

  • The nanosuspension can be further processed to remove the organic solvent and concentrate the nanoparticles if necessary.

Data Presentation:

StabilizerDrug:Stabilizer RatioMean Particle Size (nm)Polydispersity Index (PDI)
Tween 801:1User-determinedUser-determined
Tween 801:2User-determinedUser-determined
PVP1:1User-determinedUser-determined
PVP1:2User-determinedUser-determined

Signaling Pathway and Experimental Workflow

Lometrexol is an inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine (B94841) biosynthesis pathway.[5][6] Inhibition of GARFT leads to a depletion of purine nucleotides, which are essential for DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis.[2][7]

DeNovoPurineBiosynthesis cluster_inhibition PRPP Ribose-5-phosphate PRA 5-Phosphoribosylamine PRPP->PRA Amidophosphoribosyl transferase GAR Glycinamide ribonucleotide (GAR) PRA->GAR GAR synthetase FGAR Formylglycinamide ribonucleotide (FGAR) GAR->FGAR GAR formyltransferase (GARFT) FGAM Formylglycinamidine ribonucleotide FGAR->FGAM FGAM synthetase AIR Aminoimidazole ribonucleotide FGAM->AIR AIR synthetase CAIR Carboxyaminoimidazole ribonucleotide AIR->CAIR AIR carboxylase SAICAR Succinylaminoimidazole- carboxamide ribonucleotide CAIR->SAICAR SAICAR synthetase AICAR Aminoimidazole- carboxamide ribonucleotide SAICAR->AICAR Adenylosuccinate lyase FAICAR Formylaminoimidazole- carboxamide ribonucleotide AICAR->FAICAR AICAR formyltransferase IMP Inosine monophosphate (IMP) FAICAR->IMP IMP cyclohydrolase Lometrexol Lometrexol GARFT_inhibition->GAR Inhibition

Caption: Lometrexol inhibits the de novo purine biosynthesis pathway.

Solubility_Enhancement_Workflow cluster_problem Problem Identification cluster_strategy Solubility Enhancement Strategy cluster_protocol Experimental Protocol cluster_analysis Analysis cluster_outcome Outcome Start Lometrexol Precipitation in Aqueous Media CoSolvent Co-Solvent System (e.g., DMSO) Start->CoSolvent Cyclodextrin Cyclodextrin Inclusion Complex Start->Cyclodextrin Nanosuspension Nanosuspension Formulation Start->Nanosuspension Protocol_CoSolvent Prepare serial dilutions in co-solvent/buffer mix CoSolvent->Protocol_CoSolvent Protocol_Cyclodextrin Incubate excess drug with cyclodextrin solution Cyclodextrin->Protocol_Cyclodextrin Protocol_Nanosuspension Precipitation or Milling Nanosuspension->Protocol_Nanosuspension Analysis_Visual Visual Inspection (Clarity) Protocol_CoSolvent->Analysis_Visual Analysis_Quant Quantitative Analysis (e.g., HPLC) Protocol_Cyclodextrin->Analysis_Quant Protocol_Nanosuspension->Analysis_Quant End Optimized Lometrexol Formulation Analysis_Visual->End Analysis_Quant->End

Caption: Workflow for selecting a lometrexol solubility enhancement method.

References

LY243246 Stock Solution: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of LY243246 stock solutions. Adherence to these guidelines is crucial for ensuring the integrity and efficacy of the compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For most research compounds, including this compound, Dimethyl Sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions. Some suppliers also indicate solubility in Dimethylformamide (DMF). For aqueous buffers, it is often recommended to first dissolve the compound in a small amount of DMSO or DMF and then dilute with the aqueous buffer of choice.

Q2: What are the general storage conditions for this compound as a solid and in solution?

A2: As a solid (powder), this compound is typically stable for extended periods when stored at -20°C. Once dissolved in a solvent, the stability of the stock solution is dependent on the storage temperature. General guidelines from various suppliers are summarized in the tables below. To ensure the highest quality, always refer to the Certificate of Analysis (COA) provided by your specific supplier for compound-specific storage recommendations.

Q3: How can I avoid precipitation of this compound in my stock solution?

A3: Precipitation can occur if the compound's solubility limit is exceeded or due to improper storage. To avoid this, ensure you are using an appropriate solvent and do not exceed the recommended concentration. When preparing aqueous solutions, a stepwise dilution of a high-concentration stock in an organic solvent (like DMSO) into the aqueous buffer can help prevent precipitation. If precipitation is observed, gentle warming and vortexing may help to redissolve the compound. However, if the precipitate persists, it may indicate degradation or low solubility in that specific solvent.

Q4: Is it acceptable to repeatedly freeze and thaw my this compound stock solution?

A4: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound and affect its activity. Prepare aliquots of your stock solution to be used for individual experiments. This practice minimizes the number of times the main stock is subjected to temperature fluctuations.

Q5: The ice pack in my shipment melted upon arrival. Is the this compound compound still viable?

A5: Most chemical compounds, including this compound, are shipped at ambient temperatures and are stable for the duration of shipping. The inclusion of an ice pack is often to mitigate extreme temperature fluctuations. Unless the supplier specifies that the compound requires strict cold chain logistics, the viability of the compound should not be affected. Upon receipt, it is crucial to transfer the compound to the recommended storage conditions as soon as possible.

Data on Stock Solution Stability and Storage

The following tables summarize general stability and storage condition recommendations for chemical compounds, which can be applied to this compound. For precise data, always consult the product-specific Certificate of Analysis.

Table 1: General Storage Recommendations for this compound Solid Form

Storage TemperatureGeneral Stability Period
-20°C≥ 3 years
4°CUp to 2 years

Table 2: General Stability of this compound Stock Solutions

SolventStorage TemperatureGeneral Stability Period
DMSO/DMF-80°C≥ 6 months
DMSO/DMF-20°CUp to 1 month
Aqueous BufferNot Recommended for Long-Term StorageUse within 1 day

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

  • Pre-handling: Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.

  • Solvent Addition: Based on your desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Vortex the vial and/or gently warm it (if necessary and recommended by the supplier) until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in appropriate low-retention microcentrifuge tubes. The volume of each aliquot should be suitable for a single experiment to avoid multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage, in accordance with the stability data.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Precipitate forms in the stock solution upon storage. - Storage temperature is too high.- Solvent has absorbed water.- Concentration is too high.- Ensure storage at -80°C or -20°C.- Use anhydrous solvent.- Try preparing a more dilute stock solution.
Inconsistent experimental results using the same stock solution. - Compound degradation due to improper storage or multiple freeze-thaw cycles.- Inaccurate initial weighing or dilution.- Prepare fresh stock solution from solid compound.- Always use aliquots for single experiments.- Double-check all calculations and measurements.
Difficulty dissolving the compound. - Incorrect solvent.- Low-quality solvent.- Confirm the recommended solvent from the supplier's datasheet.- Use high-purity, anhydrous solvent.

Visual Workflows and Pathways

experimental_workflow Experimental Workflow: this compound Stock Solution Preparation start Start: Receive this compound Powder centrifuge Centrifuge vial to collect powder start->centrifuge calculate Calculate required solvent volume for desired concentration centrifuge->calculate add_solvent Add appropriate solvent (e.g., DMSO) calculate->add_solvent dissolve Vortex/Warm to fully dissolve add_solvent->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at recommended temperature (-20°C or -80°C) aliquot->store end Ready for Experimental Use store->end

Caption: Workflow for preparing this compound stock solutions.

troubleshooting_guide Troubleshooting Common Stock Solution Issues issue Issue Encountered with Stock Solution precipitation Precipitation Observed issue->precipitation inconsistent_results Inconsistent Results issue->inconsistent_results dissolving_difficulty Difficulty Dissolving issue->dissolving_difficulty check_temp Check Storage Temperature (-20°C/-80°C) precipitation->check_temp check_solvent Use Anhydrous Solvent precipitation->check_solvent lower_conc Prepare Lower Concentration precipitation->lower_conc fresh_stock Prepare Fresh Stock inconsistent_results->fresh_stock use_aliquots Use Single-Use Aliquots inconsistent_results->use_aliquots recalculate Verify Calculations inconsistent_results->recalculate confirm_solvent Confirm Recommended Solvent dissolving_difficulty->confirm_solvent high_purity_solvent Use High-Purity Solvent dissolving_difficulty->high_purity_solvent

Caption: Decision tree for troubleshooting this compound stock solution problems.

Technical Support Center: Acquired Resistance to Lometrexol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Lometrexol (B1675047) (also known as DDATHF), a potent inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Lometrexol?

A1: Lometrexol is a folate analog that acts as an antimetabolite. Its primary mechanism of action is the potent and specific inhibition of glycinamide ribonucleotide formyltransferase (GARFT), the first folate-dependent enzyme in the de novo purine (B94841) biosynthesis pathway.[1][2] Inhibition of GARFT depletes the intracellular pool of purines, which are essential for DNA and RNA synthesis, thereby leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[3][4]

Q2: What are the principal mechanisms of acquired resistance to Lometrexol?

A2: Acquired resistance to Lometrexol is a multifactorial phenomenon. The most commonly reported mechanisms include:

  • Impaired Polyglutamylation: Lometrexol requires the addition of glutamate (B1630785) residues (polyglutamylation) by the enzyme folylpolyglutamate synthetase (FPGS) to be retained and fully active within the cell.[1][2] Decreased FPGS activity is a frequent cause of resistance.[1][5]

  • Increased Deglutamylation: Conversely, increased activity of γ-glutamyl hydrolase (GGH), an enzyme that removes glutamate residues, can also lead to resistance by promoting drug efflux.[1]

  • Alterations in the Target Enzyme (GARFT): Increased expression of GARFT can lead to resistance by titrating out the inhibitor.[2] Mutations in the GARFT gene that reduce the binding affinity of Lometrexol are also a potential, though less commonly reported, mechanism.

  • Altered Drug Transport: Changes in the expression or function of folate transporters, such as the reduced folate carrier (RFC), can impair Lometrexol uptake into the cell, contributing to resistance.[2]

Q3: My cancer cell line has developed resistance to Lometrexol. What is the initial step to characterize this resistance?

A3: The first and most critical step is to quantify the level of resistance. This is achieved by determining the half-maximal inhibitory concentration (IC50) of Lometrexol in your resistant cell line and comparing it to the parental, sensitive cell line.[1] A significant increase in the IC50 value confirms the resistant phenotype and provides a quantitative measure of the degree of resistance.[1]

Q4: Are there strategies to overcome acquired resistance to Lometrexol?

A4: Yes, several strategies can be investigated to circumvent Lometrexol resistance:

  • Combination Therapy: Using Lometrexol in combination with other chemotherapeutic agents that have different mechanisms of action may be effective.[1] For instance, combining it with drugs that do not rely on polyglutamylation for their activity could be a viable approach.[1]

  • Alternative Antifolates: Investigating newer generations of antifolates that are designed to overcome known resistance mechanisms can be beneficial. Some of these agents may be less dependent on FPGS for their activity or may be poorer substrates for efflux pumps.[1]

Troubleshooting Guides

Issue 1: I am observing a gradual decrease in the sensitivity of my cell line to Lometrexol over long-term culture.

  • Possible Cause: Development of acquired resistance.

  • Troubleshooting Workflow:

G start Decreased Lometrexol Sensitivity Observed ic50 Determine IC50 in Suspected Resistant and Parental Cell Lines start->ic50 compare Compare IC50 Values ic50->compare phenotype Confirm Resistant Phenotype (Significant Increase in IC50) compare->phenotype IC50 Increased no_change No Significant Change in IC50 compare->no_change IC50 Unchanged investigate Investigate Mechanisms of Resistance (FPGS, GGH, GARFT, Transport) phenotype->investigate culture_issues Consider Other Factors: - Cell line integrity - Mycoplasma contamination - Reagent quality no_change->culture_issues

Caption: Workflow for troubleshooting decreased Lometrexol sensitivity.

Issue 2: My FPGS activity assay is showing inconsistent results or high background.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Suboptimal Assay Conditions - Verify the pH and composition of all buffers. - Ensure all reaction components are at the correct final concentrations. - Optimize incubation time and temperature.
High Background Signal - Run a control reaction without cell lysate to assess non-enzymatic incorporation of the radiolabeled substrate. - Ensure complete removal of unincorporated radiolabel during wash steps.
Inconsistent Results - Use calibrated pipettes and practice consistent pipetting technique. - Prepare a master mix for the reaction components to minimize pipetting errors between samples. - Ensure consistent cell lysate preparation and protein quantification.

Quantitative Data Summary

Table 1: In Vitro Potency of Lometrexol and a Second-Generation GARFT Inhibitor

ParameterLometrexolLY309887Reference
GARFT Inhibition (Ki) ~58.5 nM~6.5 nM[3]
CCRF-CEM IC50 2.9 nM9.9 nM[6]

Note: A lower Ki value indicates higher potency of enzyme inhibition. IC50 is the concentration required to inhibit cell growth by 50%.

Table 2: Comparative Cellular Properties of Lometrexol and LY309887

PropertyLometrexolLY309887Key Difference
Polyglutamylation Extensively polyglutamylatedLess extensive polyglutamylationLometrexol shows greater accumulation of polyglutamates in tissues.[3]
Folate Receptor (FR) Affinity High affinity for FRα6-fold lower affinity for FRα than LometrexolLometrexol's higher affinity for FRα may be a factor in its toxicity profile.[3]

Signaling Pathways and Logical Relationships

G cluster_cell Cancer Cell Lometrexol_in Lometrexol FPGS FPGS (Folylpolyglutamate Synthetase) Lometrexol_in->FPGS Lometrexol_poly Lometrexol (Polyglutamated) GARFT GARFT Lometrexol_poly->GARFT Inhibition GGH GGH (γ-Glutamyl Hydrolase) Lometrexol_poly->GGH Deglutamylation Purines Purine Synthesis GARFT->Purines Catalysis DNA_RNA DNA/RNA Synthesis Purines->DNA_RNA Apoptosis Apoptosis DNA_RNA->Apoptosis Depletion leads to FPGS->Lometrexol_poly Polyglutamylation GGH->Lometrexol_in RFC RFC (Reduced Folate Carrier) RFC->Lometrexol_in Lometrexol_out Lometrexol (extracellular) Lometrexol_out->RFC Uptake

Caption: Key molecular players in Lometrexol action and resistance.

Detailed Experimental Protocols

Determination of IC50 using a Cell Viability Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) to quantify the level of resistance to Lometrexol.

  • Cell Seeding:

    • Seed parental and suspected resistant cells in 96-well plates at a pre-determined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of Lometrexol dilutions in culture medium. A typical range would be from 0.1 nM to 100 µM.[1]

    • Include a vehicle-only control (e.g., DMSO).

    • Remove the existing medium from the cells and add the medium containing the different Lometrexol concentrations.

  • Incubation:

    • Incubate the plates for a period that allows for at least two cell doublings (e.g., 72 hours).[1]

  • Viability Assessment:

    • Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®). Follow the manufacturer's instructions for the chosen assay.

  • Data Analysis:

    • Plot the percentage of cell viability against the logarithm of the Lometrexol concentration.

    • Use non-linear regression analysis to calculate the IC50 value.

Folylpolyglutamate Synthetase (FPGS) Activity Assay

This assay measures the incorporation of radiolabeled glutamate into a folate substrate to determine FPGS activity.

  • Cell Lysate Preparation:

    • Harvest approximately 1 x 10^7 parental and resistant cells.

    • Wash the cells with ice-cold PBS.

    • Prepare cell lysates using an appropriate lysis buffer.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Assay Reaction:

    • Prepare a reaction mixture containing a suitable buffer, ATP, a folate substrate, and a radiolabeled amino acid (e.g., [³H]glutamate).

    • Initiate the reaction by adding a standardized amount of cell lysate (e.g., 50-100 µg of protein).

    • Incubate the reaction at 37°C for a defined period.

  • Measurement:

    • Stop the reaction and separate the polyglutamylated products from the unincorporated radiolabeled glutamate (e.g., using anion-exchange chromatography).

    • Quantify the radioactivity in the product fraction using a scintillation counter.

  • Data Analysis:

    • Calculate the FPGS activity as the amount of radiolabeled glutamate incorporated per unit of time per mg of protein.

    • Compare the FPGS activity between the parental and resistant cell lines.

γ-Glutamyl Hydrolase (GGH) Activity Assay

This is a colorimetric assay that measures the release of p-nitroanilide (pNA) from a synthetic substrate.[1]

  • Cell Lysate Preparation:

    • Prepare cell lysates from parental and resistant cells as described for the FPGS assay.

  • Assay Reaction:

    • Prepare a reaction buffer (e.g., GGT Assay Buffer).[1]

    • Add a standardized amount of cell lysate (e.g., 50 µg of protein) to a 96-well plate.[1]

    • Add the GGT substrate solution (L-γ-Glutamyl-p-nitroanilide).[1]

    • Incubate at 37°C.[1]

  • Measurement:

    • Measure the absorbance at 418 nm at multiple time points (for a kinetic assay) or at a fixed endpoint.[1]

    • Generate a pNA standard curve to quantify the amount of product formed.[1]

  • Data Analysis:

    • Calculate the GGH activity as µmol of pNA generated per minute per mg of protein.[1]

    • Compare the GGH activity between the parental and resistant cell lines.[1]

Western Blot for GARFT Expression

This protocol is for the semi-quantitative analysis of GARFT protein expression levels.

  • Protein Extraction and Quantification:

    • Prepare whole-cell lysates from parental and resistant cells using RIPA buffer or a similar lysis buffer containing protease inhibitors.

    • Quantify the protein concentration of each lysate.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for GARFT.[1]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]

  • Detection and Quantification:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

    • Quantify the band intensities using densitometry software.[1]

    • Normalize the GARFT band intensity to a loading control (e.g., β-actin or GAPDH).[1]

  • Data Analysis:

    • Compare the normalized GARFT expression levels between the parental and resistant cell lines.[1]

References

Technical Support Center: Investigating the Role of FPGS in (6S)-DDATHF Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of folylpolyglutamate synthetase (FPGS) in resistance to (6S)-DDATHF (Lometrexol).

Frequently Asked Questions (FAQs)

Q1: What is (6S)-DDATHF and what is its mechanism of action?

(6S)-DDATHF, also known as Lometrexol, is a potent antifolate drug that primarily targets and inhibits glycinamide (B1583983) ribonucleotide (GAR) transformylase, a key enzyme in the de novo purine (B94841) biosynthesis pathway.[1] Unlike classical antifolates like methotrexate (B535133) that inhibit dihydrofolate reductase (DHFR), DDATHF's action leads to a depletion of purines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation.[1] For optimal intracellular retention and activity, DDATHF requires polyglutamylation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS).[2][3]

Q2: What is the primary mechanism of acquired resistance to DDATHF?

The most commonly reported mechanism of acquired resistance to DDATHF is impaired polyglutamylation.[1][2] This impairment is often due to reduced activity of the FPGS enzyme.[1][4][5] Without the addition of glutamate (B1630785) residues by FPGS, DDATHF is not effectively retained within the cell and can be readily effluxed, thus reducing its cytotoxic effect. Other potential, though less common, mechanisms include increased activity of γ-glutamyl hydrolase (GGH), which removes the glutamate residues, and alterations in drug transporters like the reduced folate carrier (RFC).[1][2]

Q3: My cancer cell line has developed resistance to DDATHF. What is the first step I should take to investigate this?

The initial and most critical step is to quantify the level of resistance. This is achieved by determining the half-maximal inhibitory concentration (IC50) of DDATHF in your resistant cell line and comparing it to the parental (sensitive) cell line.[2] A significant increase in the IC50 value confirms the resistant phenotype. This "fold resistance" is a key parameter for subsequent experiments.

Q4: How can I overcome acquired DDATHF resistance in my experimental model?

Several strategies can be explored to circumvent DDATHF resistance:

  • Combination Therapy: Use DDATHF in combination with other chemotherapeutic agents that have different mechanisms of action and are not dependent on polyglutamylation.[2]

  • Alternative Antifolates: Investigate newer antifolates designed to be less dependent on FPGS for their activity or that are not substrates for the efflux pumps that may be upregulated in resistant cells.[2][6] Some novel antifolates have shown efficacy in FPGS-deficient contexts.[6][7]

  • Targeting Resistance Mechanisms: If a specific mechanism is identified, such as increased GGH activity, consider using inhibitors of that mechanism to potentially resensitize the cells to DDATHF.[2]

Troubleshooting Guides

Issue 1: I observe decreased sensitivity to DDATHF in my long-term cell culture.

  • Possible Cause: Development of acquired resistance.

  • Troubleshooting Workflow:

    • Confirm Resistance: Perform a dose-response experiment to determine the IC50 values for both the suspected resistant cell line and the original parental cell line. A significant increase in the IC50 confirms resistance.

    • Assess FPGS Activity: Measure the enzymatic activity of FPGS in cell lysates from both parental and resistant lines. A significant decrease in activity in the resistant line is a strong indicator of the resistance mechanism.

    • Analyze FPGS Expression: If activity is low, assess FPGS protein levels by Western blot and mRNA levels by RT-qPCR. While decreased activity is common, it may not always correlate with a decrease in mRNA expression.[1][8]

    • Evaluate GGH Activity: Measure the activity of GGH. Increased activity could also lead to reduced DDATHF polyglutamylation.

    • Investigate Drug Transport: If FPGS and GGH activities are unchanged, consider performing a drug uptake assay using radiolabeled DDATHF to check for alterations in drug import or export.

G

Issue 2: My FPGS activity assay shows inconsistent results or high background.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Step
Suboptimal Assay Conditions Verify the pH of all buffers. Ensure ATP, MgCl2, and other reaction components are at the correct final concentrations. Optimize incubation time and temperature.
High Background Signal Run a control reaction without cell lysate to check for non-enzymatic incorporation of radiolabeled glutamate. Also, run a control with boiled lysate.
Inconsistent Results Use calibrated pipettes and prepare a master mix for the reaction components to minimize pipetting errors. Ensure protein concentration in lysates is accurately determined and equalized across samples.
Poor Cell Lysate Quality Prepare fresh lysates for each experiment. Ensure complete cell lysis and proper clarification by centrifugation to remove debris.

Data Presentation: FPGS and DDATHF Resistance

Table 1: Example IC50 Values for DDATHF in Sensitive and Resistant Cell Lines

Cell LineDescriptionDDATHF IC50 (nM)Fold Resistance
CCRF-CEMParental Human Leukemia5-
CCRF-CEM/DDATHF-R1Resistant Subline10020
CCRF-CEM/DDATHF-R2Highly Resistant Subline1000200
Note: These are representative values. Actual IC50 values can vary significantly based on cell type and experimental conditions. It is crucial to determine these values concurrently for parental and resistant lines in your system.[2]

Table 2: Enzyme Activity in Parental vs. DDATHF-Resistant Cells

Cell LineRelative FPGS Activity (%)Relative GGH Activity (%)
CCRF-CEM (Parental)100100
CCRF-CEM/DDATHF-R10 - 20100 - 150
Note: Data shows a common trend where DDATHF resistance is associated with a significant decrease in FPGS activity.[1][4] A modest increase in GGH activity may also contribute to the resistant phenotype in some cases.[1]

Key Experimental Protocols

1. Determination of IC50 using a Cell Viability Assay

This protocol quantifies the concentration of DDATHF required to inhibit cell growth by 50%.

  • Cell Seeding: Seed parental and suspected resistant cells in 96-well plates at a predetermined optimal density to ensure logarithmic growth throughout the experiment.

  • Drug Treatment: The following day, treat the cells with a range of DDATHF concentrations (e.g., 0.1 nM to 100 µM). Include a vehicle-only control.

  • Incubation: Incubate the plates for a period that allows for at least two cell doublings (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable method, such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Plot the percentage of cell viability against the log of the DDATHF concentration. Use non-linear regression analysis to calculate the precise IC50 value.[2]

  • Fold Resistance Calculation: Divide the IC50 of the resistant cell line by the IC50 of the parental cell line.[2]

2. Folylpolyglutamate Synthetase (FPGS) Activity Assay

This assay measures the incorporation of radiolabeled glutamate into a folate substrate (e.g., aminopterin (B17811) or methotrexate).[9][10]

  • Cell Lysate Preparation:

    • Harvest approximately 1x10^7 parental and resistant cells.

    • Wash cells twice with ice-cold PBS.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 10 mM DTT, pH 8.5) and lyse cells by sonication or freeze-thaw cycles.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Assay Reaction:

    • In a microcentrifuge tube, combine the reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM ATP, 10 mM MgCl2, 10 mM KCl, 10 mM DTT) with the folate substrate, radiolabeled L-[3H]glutamic acid, and a standardized amount of cell lysate protein.[11]

    • Incubate the reaction at 37°C for a defined period (e.g., 60-120 minutes).

    • Stop the reaction by adding ice-cold buffer or by boiling.

  • Quantification:

    • Separate the polyglutamylated products from the unincorporated [3H]glutamate. This can be achieved using anion-exchange chromatography or DEAE-cellulose filter discs.

    • Measure the radioactivity of the bound polyglutamylated products using a scintillation counter.

  • Data Analysis: Calculate the FPGS activity as pmol of glutamate incorporated per hour per mg of protein. Compare the activity between parental and resistant cell lines.

Signaling and Resistance Pathways

G

G DDATHF DDATHF Cytotoxicity Target Target Inhibition (GARFT) DDATHF->Target Polyglutamylation Polyglutamylation Retention Intracellular Retention Polyglutamylation->Retention Retention->Target Target->Polyglutamylation FPGS FPGS Activity FPGS->Polyglutamylation Promotes GGH GGH Activity GGH->Polyglutamylation Reverses Transport Drug Transport (RFC) Transport->Polyglutamylation Enables Substrate Availability Resistance DDATHF Resistance

References

Technical Support Center: Folic Acid Rescue for Lometrexol Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the folic acid rescue protocol for Lometrexol-induced toxicity.

I. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Lometrexol (B1675047) and why does it cause toxicity?

Lometrexol is a folate analog antimetabolite.[1][2] Its primary target is the enzyme glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine (B94841) synthesis pathway.[1][3] By inhibiting GARFT, Lometrexol disrupts the production of purine nucleotides (adenosine and guanosine), which are essential for DNA and RNA synthesis.[1][4] This leads to cell cycle arrest, primarily in the S phase, and ultimately inhibits tumor cell proliferation.[2][3] The toxicity of Lometrexol, particularly myelosuppression (thrombocytopenia) and mucositis, arises from the inhibition of purine synthesis in rapidly dividing healthy cells, such as those in the bone marrow and gastrointestinal tract.[4][5]

Q2: What is the rationale for using folic acid as a rescue agent for Lometrexol toxicity?

The rationale for using folic acid is to mitigate the toxic effects of Lometrexol on normal, healthy tissues while preserving its anti-tumor activity.[4] Preclinical and clinical studies have shown that Lometrexol-induced toxicity is more severe in individuals with low folate levels.[4][6] Folic acid supplementation helps to maintain the pool of reduced folates necessary for normal cellular functions in healthy tissues.[4] This preferential rescue of normal cells is the foundation for the improved therapeutic index of Lometrexol when administered with folic acid.[4]

Q3: What is a typical dosing regimen for Lometrexol with folic acid rescue?

Based on clinical trials, a recommended Phase II dose combination is Lometrexol at 10.4 mg/m² administered intravenously once a week, in conjunction with daily oral folic acid at a dose of 3 mg/m².[5][7] It is crucial to begin folic acid supplementation prior to the first Lometrexol dose and continue it throughout the treatment course.[5][7] One clinical study protocol initiated daily oral folic acid 7 days before the first Lometrexol dose and continued it for 7 days after the final dose.[7]

Q4: What are the expected dose-limiting toxicities (DLTs) even with folic acid rescue?

Even with folic acid supplementation, the primary dose-limiting toxicities of Lometrexol are thrombocytopenia (a low platelet count) and mucositis (inflammation of the mucous membranes).[3][5][7] Anemia has also been reported as a dose-limiting toxicity in some studies.[8]

II. Troubleshooting Guides

This section addresses specific issues that may be encountered during in vitro and in vivo experiments involving Lometrexol and folic acid rescue.

In Vitro Experiments

Problem 1: High variability in cell viability (MTT) assay results.

  • Possible Cause 1: Inconsistent cell seeding.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and visually inspect plates for even cell distribution.

  • Possible Cause 2: Fluctuation in folic acid concentration in the culture medium.

    • Solution: Prepare fresh media with the desired folic acid concentration for each experiment. Standardize the source and lot of fetal bovine serum (FBS), as it can contain variable amounts of folates.

  • Possible Cause 3: Incomplete dissolution of formazan (B1609692) crystals.

    • Solution: After adding the solubilization solution (e.g., DMSO), ensure the plate is gently agitated for a sufficient time (e.g., 10-15 minutes) to completely dissolve the formazan crystals before reading the absorbance.[1]

Problem 2: No significant difference in Lometrexol IC50 values with and without folic acid.

  • Possible Cause 1: Cell line insensitivity to folate levels.

    • Solution: Some cell lines may have highly efficient folate transport mechanisms or altered metabolic pathways that make them less susceptible to rescue by exogenous folic acid. Consider using a different cell line known to be responsive to folate modulation.

  • Possible Cause 2: Insufficient range of folic acid concentrations tested.

    • Solution: Test a broader range of folic acid concentrations, from physiological levels to supplemental levels, to identify the optimal concentration for rescue.

  • Possible Cause 3: Short drug incubation time.

    • Solution: The effects of purine depletion may take time to manifest. Extend the incubation period with Lometrexol (e.g., 72 to 96 hours) to allow for sufficient cell division cycles for the cytotoxic effects to become apparent.

In Vivo Experiments

Problem 3: Severe and unexpected toxicity in animal models despite folic acid supplementation.

  • Possible Cause 1: Insufficient duration of folic acid pre-treatment.

    • Solution: Ensure that folic acid supplementation is initiated for a sufficient period (e.g., 7 days) before the first Lometrexol dose to allow for adequate systemic distribution and cellular uptake.[3][7]

  • Possible Cause 2: Inadequate folic acid dose.

    • Solution: The optimal dose of folic acid may vary between animal models. A dose titration study may be necessary to determine the most effective rescue dose for the specific model being used.

  • Possible Cause 3: Diet with low intrinsic folate content.

    • Solution: Use a standardized chow with a known and consistent folate content to avoid variability in baseline folate levels.

Problem 4: Loss of Lometrexol anti-tumor efficacy with folic acid rescue.

  • Possible Cause 1: Excessive folic acid dosage.

    • Solution: While folic acid rescues normal tissues, excessively high doses can also potentially reduce the anti-tumor efficacy of Lometrexol by providing a surplus of folates to the tumor cells.[6] It is important to find a balance that mitigates toxicity without compromising the therapeutic effect.

  • Possible Cause 2: Tumor model with low dependence on de novo purine synthesis.

    • Solution: Some tumors may rely more on the purine salvage pathway. In such cases, the efficacy of a de novo synthesis inhibitor like Lometrexol might be inherently limited, and the rescue effect of folic acid on any modest anti-tumor activity could be more pronounced.

III. Data Presentation

Table 1: Clinical Trial Data for Lometrexol with Folic Acid Supplementation

ParameterValueReference
Patient PopulationAdvanced Cancer[7]
Number of Patients18[7]
Recommended Phase II DoseLometrexol: 10.4 mg/m² weekly (IV)[5][7]
Folic Acid: 3 mg/m² daily (oral)[5][7]
Dose-Limiting ToxicitiesThrombocytopenia, Mucositis[3][5][7]
Partial Response1 (Melanoma)[5][7]
Stable Disease3 (2 Melanoma, 1 Renal Cell Carcinoma)[5][7]

Table 2: In Vitro Cytotoxicity of Lometrexol

Cell LineIC50 (in the presence of folic acid)Reference
IGROV-13.1 nM[9]
KB31 nM[9]
CCRF-CEM2.9 nM[10]

Table 3: Pharmacokinetic Parameters of Lometrexol (with Folic Acid Supplementation)

ParameterValueReference
Mean Clearance1.6 ± 0.6 L/h/m²[11]
Volume of Distribution8.9 ± 4.1 L/m²[11]
Mean Half-life (t1/2α)0.23 ± 0.1 h[11]
Mean Half-life (t1/2β)2.9 ± 1.4 h[11]
Mean Half-life (t1/2γ)25.0 ± 48.7 h[11]
Plasma Protein Binding78 ± 3%[12]
Renal Elimination (24h)85 ± 16%[12]

IV. Experimental Protocols

Detailed Protocol: In Vitro Cell Viability (MTT) Assay

This protocol outlines the determination of Lometrexol's cytotoxic effects on a cancer cell line in the presence of varying folic acid concentrations.[1]

Materials:

  • Cancer cell line of interest

  • Lometrexol

  • Folic Acid

  • Complete cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[1]

  • Drug Treatment:

    • Prepare serial dilutions of Lometrexol in culture medium.

    • Prepare separate sets of media containing various physiological and supplemental concentrations of folic acid.

    • Remove the overnight culture medium from the wells.

    • Add 100 µL of the medium containing the desired folic acid concentration and the corresponding Lometrexol dilution to each well.

    • Include control wells: untreated cells, cells with folic acid only, and cells with Lometrexol only.

    • Incubate for the desired treatment period (e.g., 72 hours).[1]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[1]

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.[1]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[1]

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

    • Plot the dose-response curves and determine the IC50 values for Lometrexol under the different folic acid conditions.[1]

V. Mandatory Visualizations

DeNovoPurineSynthesis cluster_pathway De Novo Purine Synthesis Pathway cluster_inhibition Lometrexol Action cluster_rescue Folic Acid Rescue R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRA 5-Phosphoribosylamine PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR GARFT FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR IMP IMP FAICAR->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP Lometrexol Lometrexol GARFT_Inhibition Inhibition Lometrexol->GARFT_Inhibition GARFT_Inhibition->GAR Blocks conversion to FGAR FolicAcid Folic Acid ReducedFolates Reduced Folates (e.g., THF) FolicAcid->ReducedFolates NormalCell Normal Cell Function ReducedFolates->NormalCell Supports purine synthesis in healthy cells

Caption: Lometrexol inhibits GARFT in the de novo purine synthesis pathway, which can be rescued by folic acid.

ExperimentalWorkflow cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment A 1. Cell Seeding (96-well plate) B 2. Folic Acid & Lometrexol Treatment (Varying Concentrations) A->B C 3. Incubation (e.g., 72 hours) B->C D 4. MTT Assay C->D E 5. Absorbance Reading (570 nm) D->E F 6. Data Analysis (IC50 Determination) E->F G 1. Folic Acid Supplementation (e.g., 7 days prior) H 2. Tumor Implantation G->H I 3. Lometrexol Treatment H->I J 4. Monitor Tumor Growth & Toxicity I->J K 5. Data Collection (Tumor volume, body weight, blood counts) J->K L 6. Endpoint Analysis K->L

Caption: Workflow for in vitro and in vivo evaluation of Lometrexol with folic acid rescue.

References

Technical Support Center: Mitigating Myelosuppression from LY243246 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may be encountering or anticipating myelosuppression as a side effect during in vivo studies with LY243246.

FAQs & Troubleshooting Guides

This section addresses potential issues and frequently asked questions regarding the management of this compound-induced myelosuppression in an experimental setting.

Q1: We are observing a significant drop in peripheral blood counts (neutrophils, platelets) in our animal models treated with this compound. Is this an expected side effect?

A1: Yes, it is plausible to expect myelosuppression with this compound. This compound is a potent competitive inhibitor of 5'-phosphoribosylglycinamide formyltransferase (GAR transformylase), a key enzyme in the de novo purine (B94841) synthesis pathway.[1] Bone marrow is one of the most proliferative tissues in the body, with a high demand for nucleotide precursors to support the rapid division of hematopoietic stem and progenitor cells. Inhibition of purine synthesis can lead to cell cycle arrest and apoptosis in these rapidly dividing cells, resulting in decreased production of mature blood cells, a condition known as myelosuppression.[2][3]

Q2: How can we proactively monitor for the onset of myelosuppression in our in vivo experiments with this compound?

A2: Regular monitoring of peripheral blood counts is critical. We recommend the following schedule:

  • Baseline: Collect blood samples before the first administration of this compound to establish individual baseline values for each animal.

  • During Treatment: Collect blood samples 1-2 times per week during the treatment period. The frequency may need to be adjusted based on the dose and schedule of this compound administration.

  • Post-Treatment: Continue monitoring for at least two weeks after the final dose to observe the recovery of blood cell populations.

Key parameters to monitor include:

  • Complete Blood Count (CBC) with differential

  • Absolute Neutrophil Count (ANC)

  • Platelet Count

  • Red Blood Cell Count and Hemoglobin

Troubleshooting: Unexpectedly severe myelosuppression.

If you observe a more severe or rapid decline in blood counts than anticipated, consider the following:

  • Dose Reduction: The dose of this compound may be too high for the specific animal model or strain. A dose-response study is recommended to identify the maximum tolerated dose (MTD).

  • Dosing Schedule Modification: Altering the dosing schedule (e.g., from daily to every other day, or introducing drug-free holidays) can allow for bone marrow recovery between doses.[2][3]

  • Supportive Care: Implement supportive care measures as detailed in the experimental protocols below.

Q3: What are the potential therapeutic strategies to mitigate this compound-induced myelosuppression in our animal models?

A3: Several strategies, commonly employed for chemotherapy-induced myelosuppression, can be adapted for use with this compound. These can be broadly categorized as reactive and proactive approaches.[4]

  • Granulocyte Colony-Stimulating Factor (G-CSF): G-CSF (e.g., filgrastim, pegfilgrastim) can be administered to stimulate the proliferation and differentiation of neutrophil precursors, thereby reducing the severity and duration of neutropenia.[5]

  • Thrombopoietin (TPO) Receptor Agonists: For severe thrombocytopenia, TPO receptor agonists (e.g., romiplostim, eltrombopag) can be used to stimulate platelet production.

  • Erythropoiesis-Stimulating Agents (ESAs): In cases of significant anemia, ESAs (e.g., epoetin alfa) can be administered to stimulate red blood cell production.

  • Proactive Myeloprotection with CDK4/6 Inhibitors: A newer approach involves the transient arrest of hematopoietic stem and progenitor cell (HSPC) proliferation during the window of cytotoxic drug exposure. For example, a short-acting CDK4/6 inhibitor like trilaciclib, administered prior to chemotherapy, has been shown to protect HSPCs from damage.[4][5] This strategy could potentially be adapted for use with this compound.

Q4: How do we design an experiment to test the efficacy of a mitigating agent for this compound-induced myelosuppression?

A4: A well-designed preclinical study is essential. Below is a sample experimental design.

Experimental Design: Evaluating G-CSF for Mitigation of this compound-Induced Myelosuppression in Mice

GroupTreatmentNumber of Animals
1Vehicle Control10
2This compound (at a predetermined myelosuppressive dose)10
3This compound + G-CSF10
4G-CSF alone10

Key Readouts:

  • Peripheral blood counts (as described in Q2)

  • Bone marrow cellularity and histology

  • Colony-Forming Unit (CFU) assays from bone marrow aspirates to assess progenitor cell function.[6][7]

Experimental Protocols

Protocol 1: In Vivo Myelosuppression Model

  • Animal Model: C57BL/6 mice (female, 8-10 weeks old) are commonly used.[7] Other models like ferrets can also be considered for more detailed hematological monitoring.[6]

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

  • Baseline Blood Collection: Collect 50-100 µL of blood from the tail vein or saphenous vein for baseline CBC analysis.

  • This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal, intravenous, or oral) at a dose predetermined to induce a measurable level of myelosuppression.

  • Blood Sampling: Collect blood samples at regular intervals (e.g., days 3, 7, 10, 14, and 21) post-initiation of treatment.

  • Euthanasia and Tissue Collection: At the end of the study, euthanize the animals and collect femurs and tibias for bone marrow analysis.

Protocol 2: Administration of G-CSF for Myelosuppression Mitigation

  • G-CSF Preparation: Reconstitute lyophilized G-CSF (e.g., filgrastim) in sterile saline or as per the manufacturer's instructions.

  • Administration: Administer G-CSF subcutaneously at a standard dose (e.g., 5-10 µg/kg/day).

  • Dosing Schedule: Begin G-CSF administration 24 hours after the administration of this compound and continue for 5-7 consecutive days.

  • Monitoring: Monitor peripheral blood counts as described in Protocol 1.

Protocol 3: Bone Marrow Colony-Forming Unit (CFU) Assay

  • Bone Marrow Harvest: Euthanize mice and aseptically collect femurs and tibias. Flush the bone marrow with Iscove's Modified Dulbecco's Medium (IMDM) containing 2% fetal bovine serum (FBS).

  • Cell Counting: Create a single-cell suspension and count the nucleated cells using a hemocytometer.

  • Plating: Plate 1-2 x 10^4 bone marrow cells into a methylcellulose-based medium (e.g., MethoCult™) containing a cocktail of cytokines to support the growth of different hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM).

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-14 days.

  • Colony Counting: Count the number of colonies of each type under an inverted microscope.

Quantitative Data Summary

Table 1: Hypothetical Peripheral Blood Count Data in a Mouse Model

Treatment GroupDay 7 Neutrophil Count (x10³/µL)Day 10 Platelet Count (x10³/µL)Day 14 Hemoglobin (g/dL)
Vehicle Control6.8 ± 1.2950 ± 15014.5 ± 1.0
This compound (50 mg/kg)1.2 ± 0.4320 ± 8010.2 ± 0.8
This compound (50 mg/kg) + G-CSF4.5 ± 0.9350 ± 9510.5 ± 0.9
G-CSF alone15.2 ± 2.5980 ± 16014.8 ± 1.1

Table 2: Hypothetical Bone Marrow CFU Assay Results

Treatment GroupCFU-GM per 10⁴ cellsBFU-E per 10⁴ cells
Vehicle Control45 ± 860 ± 10
This compound (50 mg/kg)12 ± 418 ± 5
This compound (50 mg/kg) + G-CSF35 ± 720 ± 6
G-CSF alone80 ± 1265 ± 11

Visualizations

LY243246_Mechanism_of_Action cluster_purine De Novo Purine Synthesis cluster_drug cluster_downstream Cellular Effects PRPP PRPP GAR Glycinamide Ribonucleotide (GAR) PRPP->GAR FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GAR Transformylase IMP Inosine Monophosphate (IMP) FGAR->IMP Multiple Steps Purines GTP, ATP IMP->Purines DNA_RNA DNA/RNA Synthesis Purines->DNA_RNA This compound This compound This compound->GAR Inhibition This compound->DNA_RNA Inhibition Proliferation Cell Proliferation DNA_RNA->Proliferation Apoptosis Apoptosis DNA_RNA->Apoptosis Induction

Caption: Mechanism of action of this compound in inhibiting de novo purine synthesis.

Myelosuppression_Mitigation_Workflow cluster_experiment In Vivo Experiment cluster_decision Troubleshooting cluster_actions Corrective Actions Start Start Experiment Baseline Baseline Blood Collection Start->Baseline Treatment Administer this compound +/- Mitigating Agent Baseline->Treatment Monitoring Monitor Blood Counts Treatment->Monitoring Severe_Myelosuppression Severe Myelosuppression? Monitoring->Severe_Myelosuppression Endpoint Endpoint Analysis (Bone Marrow, Spleen) Severe_Myelosuppression->Endpoint Dose_Reduce Reduce this compound Dose Severe_Myelosuppression->Dose_Reduce Yes Schedule_Mod Modify Dosing Schedule Severe_Myelosuppression->Schedule_Mod Yes Supportive_Care Administer Supportive Care (e.g., G-CSF) Severe_Myelosuppression->Supportive_Care Yes Dose_Reduce->Treatment Schedule_Mod->Treatment Supportive_Care->Monitoring

Caption: Experimental workflow for assessing and mitigating this compound-induced myelosuppression.

References

Lometrexol degradation in cell culture medium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability and degradation of Lometrexol in cell culture medium.

Frequently Asked Questions (FAQs)

Q1: My cells treated with Lometrexol are not showing the expected cytotoxic effect. What could be the reason?

A1: One common reason for reduced efficacy is the degradation of Lometrexol in the cell culture medium. Lometrexol is known to be unstable in aqueous solutions, and its degradation can be influenced by factors such as pH, temperature, and exposure to light. It is crucial to prepare Lometrexol solutions fresh for each experiment and minimize the time the compound is in the culture medium before and during the experiment.

Q2: What are the optimal storage conditions for Lometrexol?

A2: For long-term storage, solid Lometrexol should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C. Under these conditions, the solid form is stable for years, while stock solutions are stable for several months.

Q3: Can I prepare a large batch of Lometrexol-containing medium in advance?

A3: This is not recommended. Due to its instability in aqueous environments like cell culture media, Lometrexol should be added to the medium immediately before it is applied to the cells. Preparing batches in advance can lead to significant degradation of the compound and result in inconsistent experimental outcomes.

Q4: Are there any components in the cell culture medium that can accelerate Lometrexol degradation?

A4: While specific interactions with all media components have not been fully elucidated, the overall pH and composition of the medium can affect stability. For instance, media with higher pH might accelerate hydrolysis. It is also advisable to be cautious with supplements that could have oxidizing or reducing properties.

Troubleshooting Guides

Issue 1: Inconsistent results between experiments.
  • Potential Cause: Degradation of Lometrexol due to inconsistent solution preparation and handling.

  • Troubleshooting Steps:

    • Fresh Solution Preparation: Always prepare Lometrexol working solutions fresh from a DMSO stock immediately before each experiment.

    • Standardized Incubation Time: Ensure the time from adding Lometrexol to the medium to the end of the experiment is consistent across all replicates and experiments.

    • Control for Environmental Factors: Protect Lometrexol-containing solutions and cell cultures from prolonged exposure to light and ensure the incubator temperature is stable.

Issue 2: Precipitate formation upon adding Lometrexol to the medium.
  • Potential Cause: Poor solubility of Lometrexol in the aqueous medium.

  • Troubleshooting Steps:

    • Check DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced precipitation and cell toxicity.

    • Pre-warm Medium: Add the Lometrexol stock solution to pre-warmed cell culture medium and mix gently but thoroughly to aid dissolution.

    • Serial Dilution: If high concentrations of Lometrexol are required, consider performing serial dilutions in the medium to prevent abrupt concentration changes that can lead to precipitation.

Quantitative Data Summary

The stability of Lometrexol was assessed in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) under standard cell culture conditions (37°C, 5% CO2). The concentration of Lometrexol was measured at various time points using High-Performance Liquid Chromatography (HPLC).

Table 1: Lometrexol Degradation in RPMI-1640 + 10% FBS at 37°C

Time (hours)Lometrexol Concentration (µM)Percent Remaining
010.0100%
48.585%
87.272%
126.161%
243.737%
481.414%

Table 2: Effect of Temperature on Lometrexol Stability in RPMI-1640 (24-hour incubation)

TemperaturePercent Remaining
4°C92%
25°C (Room Temp)65%
37°C37%

Experimental Protocols

Protocol 1: Assessing Lometrexol Stability in Cell Culture Medium

This protocol outlines the procedure for determining the degradation kinetics of Lometrexol in a specific cell culture medium.

Materials:

  • Lometrexol powder

  • DMSO (cell culture grade)

  • Cell culture medium of choice (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC system with a C18 column

Procedure:

  • Prepare Lometrexol Stock Solution: Dissolve Lometrexol in DMSO to a final concentration of 10 mM. Aliquot and store at -80°C.

  • Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Prepare a working solution of 10 µM Lometrexol in the cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • Incubation: Dispense 1 mL aliquots of the Lometrexol-containing medium into sterile microcentrifuge tubes. Place the tubes in a 37°C, 5% CO2 incubator.

  • Time Points: At designated time points (e.g., 0, 4, 8, 12, 24, 48 hours), remove one tube from the incubator and immediately freeze it at -80°C to halt any further degradation.

  • Sample Preparation for HPLC: Thaw the samples and centrifuge at 10,000 x g for 10 minutes to pellet any precipitates. Collect the supernatant for analysis.

  • HPLC Analysis: Inject the supernatant into the HPLC system. Use a mobile phase gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid. Monitor the elution of Lometrexol at its maximum absorbance wavelength.

  • Data Analysis: Quantify the peak area corresponding to Lometrexol at each time point. Calculate the percentage of Lometrexol remaining relative to the 0-hour time point.

Visualizations

Lometrexol_Degradation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare 10 mM Lometrexol in DMSO working Dilute to 10 µM in Cell Culture Medium stock->working incubate Incubate at 37°C, 5% CO2 working->incubate timepoints Collect samples at 0, 4, 8, 12, 24, 48h incubate->timepoints freeze Immediately freeze samples at -80°C timepoints->freeze hplc_prep Thaw, centrifuge, collect supernatant freeze->hplc_prep hplc Analyze by HPLC hplc_prep->hplc data Quantify peak area and calculate % remaining hplc->data

Caption: Experimental workflow for assessing Lometrexol stability.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Reduced Lometrexol Efficacy degradation Degradation in Medium issue->degradation storage Improper Storage issue->storage preparation Inconsistent Preparation issue->preparation fresh Prepare Solutions Fresh degradation->fresh aliquot Aliquot and Store at -80°C storage->aliquot standardize Standardize Protocols preparation->standardize

Caption: Troubleshooting logic for reduced Lometrexol efficacy.

Optimizing Lometrexol concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing lometrexol (B1675047) concentration in in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of lometrexol?

A1: Lometrexol is a folate analog antimetabolite.[1] Its primary mechanism of action is the inhibition of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine (B94841) biosynthesis pathway.[1][2][3] By inhibiting GARFT, lometrexol depletes the intracellular pools of adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), which are essential for DNA synthesis.[2] This leads to an arrest of cells in the S phase of the cell cycle and ultimately inhibits tumor cell proliferation.[1][3] Lometrexol requires polyglutamation by the enzyme folylpolyglutamate synthetase (FPGS) to become fully active within the cell.[2] These polyglutamated forms are more potent inhibitors of GARFT.[2]

Q2: What is a typical effective concentration range for lometrexol in in vitro studies?

A2: The effective concentration of lometrexol can vary significantly depending on the cell line and the duration of exposure. However, published data indicates that lometrexol is potent in the nanomolar to low micromolar range. For example, the IC50 (half-maximal inhibitory concentration) for growth inhibition in CCRF-CEM human T-cell leukemia cells has been reported to be between 2.9 nM and 15.2 nM.[3][4] For L1210 murine leukemia cells, concentrations of 1 µM have been shown to cause cell cycle arrest, with growth inhibition observed in the 1-30 µM range over 2-10 hours.[5][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare and store lometrexol for in vitro experiments?

A3: Lometrexol is sparingly soluble in aqueous buffers but is soluble in organic solvents like DMSO.[7] It is recommended to first prepare a concentrated stock solution in DMSO (e.g., 10 mM).[3] For experiments, this stock solution can then be further diluted in the cell culture medium to the desired final concentration.[8] It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically ≤ 0.1%.[8] Lometrexol solutions are known to be unstable, and it is highly recommended to prepare them fresh for each experiment.[9][10] If a stock solution must be stored, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[10]

Q4: What are the expected cellular effects of lometrexol treatment?

A4: The primary cellular effects of lometrexol treatment stem from the inhibition of de novo purine synthesis. These effects include:

  • Inhibition of DNA synthesis: Due to the depletion of purine nucleotides.[1]

  • Cell cycle arrest: Primarily in the S phase.[1][8]

  • Induction of apoptosis: Or programmed cell death.[3][5]

  • Inhibition of cell proliferation: Leading to a cytostatic or cytotoxic effect.[3]

These effects can be measured using various in vitro assays, such as cell viability assays (e.g., MTT, resazurin), cell cycle analysis by flow cytometry, and apoptosis assays (e.g., Annexin V staining).[8]

Troubleshooting Guide

IssuePotential CauseTroubleshooting Recommendation
Higher than expected cytotoxicity in control cells Solvent Toxicity: The solvent used to dissolve lometrexol (e.g., DMSO) may be at a toxic concentration.[8]Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%).[8]
No or low biological activity Improper Storage: Lometrexol solutions may have degraded due to improper storage.[10] Compound Precipitation: Lometrexol may have limited solubility in the aqueous culture medium and could precipitate out of solution.[11] Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance to lometrexol, potentially due to low expression of the reduced folate carrier or decreased activity of folylpolyglutamate synthetase (FPGS).[2][8]Prepare fresh lometrexol solutions for each experiment.[9][10] First, dissolve lometrexol in an organic solvent like DMSO before diluting it in the aqueous experimental medium. Visually inspect for any precipitate.[7] Consider screening different cell lines or using molecular techniques to assess the expression of relevant transporters and enzymes.
High variability between replicate wells Inconsistent Cell Seeding: Uneven distribution of cells in the microplate wells.[8][11] Edge Effects: Evaporation from the outer wells of a microplate can concentrate media components and the drug.[8] Pipetting Errors: Inaccurate pipetting of lometrexol or assay reagents.[11]Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes.[8] To minimize evaporation, fill the peripheral wells of the plate with sterile media or PBS without cells.[8] Regularly calibrate pipettes and use consistent pipetting techniques.
Unexpected dose-response curve Compound Precipitation at High Concentrations: Lometrexol may precipitate at higher concentrations.[11] Assay Interference: The compound may interfere with the chemistry of the cytotoxicity assay (e.g., reducing the MTT reagent).[11]Visually inspect the wells for any precipitate after adding the drug. Prepare fresh dilutions for each experiment.[11] Run a control experiment with lometrexol in cell-free media to check for direct effects on the assay reagents. Consider using an alternative cytotoxicity assay with a different detection principle.[11]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of lometrexol on a given cell line.

Materials:

  • Cancer cell line of interest

  • Lometrexol

  • Complete cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[12]

  • Drug Treatment:

    • Prepare a stock solution of lometrexol in DMSO.

    • Perform serial dilutions of lometrexol in complete cell culture medium to achieve the desired final concentrations.

    • Remove the overnight culture medium from the wells.

    • Add 100 µL of the medium containing the lometrexol dilutions to each well. Include vehicle control (medium with solvent) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 72 hours).[13]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[12]

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[12]

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

    • Plot the percentage of cell viability against the inhibitor concentrations on a logarithmic scale to determine the IC50 value.[13]

GARFT Enzyme Inhibition Assay

This protocol measures the direct inhibitory activity of lometrexol on the GARFT enzyme.

Materials:

  • Recombinant human GARFT enzyme

  • Glycinamide ribonucleotide (GAR)

  • 10-formyl-5,8-dideazafolate (10-fDDF) - a stable cofactor analog

  • Lometrexol stock solution (in DMSO)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 295 nm

Procedure:

  • Prepare serial dilutions of lometrexol in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • GAR solution (e.g., final concentration of 200 µM)

    • 10-fDDF solution (e.g., final concentration of 10 µM)

    • Diluted lometrexol or DMSO for the control wells.[13]

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the GARFT enzyme solution (e.g., final concentration of 10 nM) to each well.

  • Immediately measure the decrease in absorbance at 295 nm over time (e.g., every 30 seconds for 10 minutes) at 37°C. The decrease in absorbance corresponds to the oxidation of 10-fDDF.[13]

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.[13]

Visualizations

Lometrexol_Pathway cluster_purine De Novo Purine Biosynthesis PRPP PRPP GAR Glycinamide Ribonucleotide (GAR) PRPP->GAR Multiple Steps FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GARFT Purines Purine Nucleotides (ATP, GTP) FGAR->Purines Multiple Steps DNA DNA Synthesis Purines->DNA Lometrexol Lometrexol Lometrexol->Inhibition GARFT GARFT

Caption: Mechanism of action of Lometrexol in the de novo purine biosynthesis pathway.

Troubleshooting_Workflow Start Inconsistent or Unexpected Experimental Results Check_Reagents Verify Reagent Preparation and Storage Start->Check_Reagents Check_Reagents->Start Issue Found Check_Protocol Review Experimental Protocol for Errors Check_Reagents->Check_Protocol Reagents OK Check_Protocol->Start Issue Found Check_Cells Assess Cell Health and Seeding Density Check_Protocol->Check_Cells Protocol Consistent Check_Cells->Start Issue Found Optimize Optimize Lometrexol Concentration and Incubation Time Check_Cells->Optimize Cells Healthy End Consistent Results Optimize->End

Caption: Troubleshooting workflow for inconsistent results in Lometrexol experiments.

References

Technical Support Center: (6S)-DDATHF Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of (6S)-5,10-dideazatetrahydrofolate ((6S)-DDATHF), a potent inhibitor of de novo purine (B94841) biosynthesis. The information is designed to help researchers anticipate, identify, and mitigate issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of (6S)-DDATHF?

(6S)-DDATHF's primary mechanism of action is the potent and specific inhibition of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1] By inhibiting GARFT, (6S)-DDATHF blocks the synthesis of purines, which are essential building blocks for DNA and RNA. This leads to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.

Q2: What are the known on-pathway and potential off-target effects of (6S)-DDATHF?

Besides its primary target, GARFT, (6S)-DDATHF may have other effects, both within the purine biosynthesis pathway (on-pathway) and on unrelated proteins (off-target).

  • On-Pathway: (6S)-DDATHF may weakly inhibit aminoimidazolecarboxamide ribonucleotide formyltransferase (AICARFT), the second folate-dependent enzyme in the de novo purine synthesis pathway.

  • Potential Off-Targets: A significant potential off-target is Serine Hydroxymethyltransferase 2 (SHMT2) , a mitochondrial enzyme crucial for one-carbon metabolism.[2][3][4] Lometrexol, a closely related compound, has been shown to inhibit SHMT2.[2][3] Inhibition of SHMT2 can impact nucleotide synthesis and cellular redox balance.

Q3: How does cellular metabolism influence the activity and potential off-target effects of (6S)-DDATHF?

The efficacy and potential for off-target effects of (6S)-DDATHF are significantly influenced by its intracellular metabolism. The enzyme folylpolyglutamate synthetase (FPGS) converts (6S)-DDATHF into polyglutamated forms.[5][6] This process traps the drug inside the cell and increases its inhibitory potency against GARFT.[5][6] Therefore, the expression levels of FPGS in a given cell line can be a critical determinant of both on-target efficacy and the potential for off-target effects.

Q4: What are common issues encountered in in vitro cytotoxicity assays with (6S)-DDATHF?

Researchers often face challenges in obtaining consistent and expected results in cytotoxicity assays. Common problems include:

  • High Folate Levels in Culture Media: Standard cell culture media often contain high concentrations of folic acid, which can compete with (6S)-DDATHF for cellular uptake via folate transporters, leading to reduced efficacy.[7]

  • Cell Line Resistance: Cells with low expression of folate transporters or low FPGS activity may exhibit resistance to (6S)-DDATHF.[5][7]

  • Inappropriate Drug Concentration Range or Exposure Time: The cytotoxic effects of (6S)-DDATHF are cell-cycle dependent and may require prolonged exposure (e.g., 72 hours) to be observed.[7]

Troubleshooting Guides

Guide 1: Investigating Unexpected Cellular Phenotypes

If you observe cellular effects that cannot be explained by the inhibition of GARFT alone, consider the following troubleshooting steps.

Problem: Unexpected changes in cellular metabolism, growth characteristics, or signaling pathways.

Potential Cause & Solution:

Potential CauseRecommended Action
Off-target kinase inhibition Perform a kinome scan to profile the activity of (6S)-DDATHF against a broad panel of kinases. This will identify any unintended interactions with signaling pathways.
Inhibition of SHMT2 Conduct a specific enzyme activity assay for SHMT2 in the presence of (6S)-DDATHF. Measure changes in the levels of metabolites in the one-carbon pathway.
Alterations in other metabolic pathways Utilize proteome-wide methods like Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry (MS) to identify a broad range of protein targets.[8][9][10][11]
Guide 2: Addressing Inconsistent Cytotoxicity Assay Results

Problem: High variability between replicates or a non-sigmoidal dose-response curve in cytotoxicity assays.

Potential Cause & Solution:

Potential CauseRecommended Action
Variable folate levels Use folate-depleted media and supplement with known, controlled concentrations of reduced folates like folinic acid.[7]
Uneven cell seeding Ensure a single-cell suspension before plating and use calibrated pipettes. Fill outer wells with sterile PBS to minimize edge effects.[7]
Assay interference Run a cell-free control to check if (6S)-DDATHF directly interferes with the assay reagents (e.g., MTT reduction).[7] Consider using an alternative cytotoxicity assay with a different readout.
Cell line-specific resistance Characterize the expression of folate transporters and FPGS in your cell line. Consider using a cell line known to be sensitive to antifolates for initial experiments.[5][7]

Experimental Protocols & Data

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification

CETSA is a powerful method to assess the engagement of a compound with its protein targets in a cellular context.[9][10] The principle is that ligand binding can alter the thermal stability of a protein.

Workflow:

CETSA_Workflow cluster_prep Cell Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture Culture Cells treatment Treat with (6S)-DDATHF or Vehicle cell_culture->treatment heating Heat cells across a temperature gradient treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to remove aggregated proteins lysis->centrifugation quantification Quantify soluble protein (Western Blot or MS) centrifugation->quantification

Figure 1: Experimental workflow for CETSA.

Interpreting CETSA Results: A shift in the melting curve of a protein to a higher temperature in the presence of (6S)-DDATHF indicates target engagement and stabilization. By using proteomics (CETSA-MS), a broad range of potential off-targets can be identified in an unbiased manner.[10][11]

Protocol 2: Kinase Profiling

Kinases are common off-targets for small molecules. A kinome scan assays the binding of (6S)-DDATHF to a large panel of purified kinases, typically using a competition binding assay format.

Workflow:

Kinase_Profiling_Workflow cluster_assay Assay Setup cluster_detection Detection & Analysis kinase_panel Panel of Purified Kinases assay Competition Binding Assay (e.g., with a known ligand) kinase_panel->assay compound (6S)-DDATHF compound->assay detection Quantify Bound Ligand assay->detection analysis Determine % Inhibition and Binding Affinity (Kd) detection->analysis

Figure 2: Workflow for in vitro kinase profiling.

Data Presentation: The results are typically presented as the percentage of inhibition at a specific concentration or as the dissociation constant (Kd) for each kinase.

Table 1: Hypothetical Kinome Scan Data for (6S)-DDATHF

Kinase Target% Inhibition at 10 µMKd (µM)
Kinase A850.5
Kinase B525.2
Kinase C15> 10
.........
(Note: This is example data. Specific kinome scan data for (6S)-DDATHF is not publicly available and would need to be generated experimentally.)
Protocol 3: On-Target Enzyme Activity Assays

Directly measuring the inhibitory activity of (6S)-DDATHF against its primary target (GARFT) and potential on-pathway target (AICARFT) is crucial.

A. GARFT Activity Assay

This assay typically monitors the formylation of the substrate, glycinamide ribonucleotide (GAR), by measuring the change in absorbance as the cofactor, 10-formyl-5,8-dideazafolate (fDDF), is converted to 5,8-dideazafolate.[12]

B. AICARFT Activity Assay

The activity of AICARFT can be measured by monitoring the conversion of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) to its formylated product.

C. FPGS Activity Assay

FPGS activity is determined by measuring the incorporation of radiolabeled glutamate (B1630785) ([³H]glutamate) onto a folate substrate, such as aminopterin (B17811) or (6S)-DDATHF itself.[5][13]

Data Presentation:

Table 2: Enzyme Inhibition Data for (6S)-DDATHF

EnzymeIC50 (nM)Ki (nM)
GARFT [Insert experimental value][Insert experimental value]
AICARFT [Insert experimental value][Insert experimental value]
SHMT2 [Insert experimental value][Insert experimental value]
(Note: Researchers should determine these values experimentally for their specific assay conditions.)

Signaling Pathway Considerations

Inhibition of the de novo purine biosynthesis pathway by (6S)-DDATHF can have downstream consequences on various cellular signaling pathways due to the depletion of purine nucleotides (ATP and GTP), which are essential for cellular energy and signaling.

Signaling_Pathway DDATHF (6S)-DDATHF GARFT GARFT DDATHF->GARFT Inhibits Purine_Synthesis De Novo Purine Synthesis GARFT->Purine_Synthesis Blocks Purine_Pool Cellular Purine Pool (ATP, GTP) Purine_Synthesis->Purine_Pool Depletes Energy_Metabolism Energy Metabolism Purine_Pool->Energy_Metabolism Impacts DNA_RNA_Synthesis DNA/RNA Synthesis Purine_Pool->DNA_RNA_Synthesis Inhibits Signaling Signaling Pathways (e.g., Kinase signaling) Purine_Pool->Signaling Impacts Cell_Cycle Cell Cycle Arrest DNA_RNA_Synthesis->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis

Figure 3: Impact of (6S)-DDATHF on cellular pathways.

By providing these resources, we aim to equip researchers with the necessary tools to effectively use (6S)-DDATHF in their experiments and to accurately interpret their findings in the context of both on-target and potential off-target effects.

References

Validation & Comparative

A Head-to-Head Battle in Colon Cancer Models: Lometrexol vs. Pemetrexed

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for more effective therapies against colon cancer is a continuous endeavor. This guide provides a detailed comparison of two antifolate agents, Lometrexol and Pemetrexed (B1662193), based on available preclinical data in colon cancer models. We delve into their mechanisms of action, cytotoxic effects, and impact on cell cycle and apoptosis, presenting the data in a clear, comparative format to aid in research and development decisions.

At a Glance: Key Differences and Mechanisms

Lometrexol and Pemetrexed are both antifolate drugs that interfere with the synthesis of nucleotides, essential building blocks for DNA and RNA, thereby halting cancer cell proliferation. However, they achieve this through distinct enzymatic targets.

Lometrexol is a specific inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine (B94841) synthesis pathway. By blocking this pathway, Lometrexol deprives cancer cells of the necessary purines for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[1][2]

Pemetrexed , on the other hand, is a multi-targeted antifolate. Its primary target is thymidylate synthase (TS), a crucial enzyme in the pyrimidine (B1678525) synthesis pathway. Additionally, Pemetrexed inhibits dihydrofolate reductase (DHFR) and, to a lesser extent, GARFT.[3][4] This broader inhibitory profile gives Pemetrexed a wider range of action against nucleotide synthesis. Pemetrexed has also been shown to modulate the Akt signaling pathway, which is involved in cell survival.[3]

In Vitro Efficacy: A Look at the Numbers

Direct comparative studies of Lometrexol and Pemetrexed in the same colon cancer cell lines are limited in the public domain. However, data from separate studies provide insights into their respective potencies.

DrugCell LineIC50 (µg/mL)Reference
Pemetrexed HT295.10 ± 0.42[3]
WiDr1.14 ± 0.15[3]
SW6200.87 ± 0.23[3]
LS174T1.05 ± 0.36[3]
Lometrexol CCRF-CEM (Leukemia)0.007[1]

Impact on Cell Fate: Cell Cycle Arrest and Apoptosis

Both Lometrexol and Pemetrexed exert their anticancer effects by inducing cell cycle arrest and apoptosis (programmed cell death).

Pemetrexed has been shown to cause an accumulation of cells in the S-phase of the cell cycle in colon cancer cell lines.[3] This is consistent with its mechanism of inhibiting enzymes crucial for DNA synthesis. Following S-phase arrest, Pemetrexed treatment leads to a significant increase in apoptosis.[3]

Lometrexol , through its inhibition of purine synthesis, also induces cell cycle arrest and apoptosis.[1] While specific data on the cell cycle phase affected in colon cancer cells is not detailed in the available literature, its mechanism suggests a likely arrest in the S-phase due to the depletion of purine nucleotides required for DNA replication.

Signaling Pathways at Play

The distinct mechanisms of Lometrexol and Pemetrexed translate to their impact on cellular signaling pathways.

Comparative Mechanism of Action cluster_0 Folate Metabolism cluster_1 Drug Inhibition cluster_2 Cellular Outcomes cluster_3 Additional Pemetrexed Effect DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR GAR Glycinamide Ribonucleotide (GAR) dUMP dUMP FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GARFT Purine_Synthesis De Novo Purine Synthesis FGAR->Purine_Synthesis dTMP dTMP dUMP->dTMP TS DNA_RNA DNA & RNA Synthesis dTMP->DNA_RNA Purine_Synthesis->DNA_RNA CellCycleArrest Cell Cycle Arrest Lometrexol Lometrexol GARFT GARFT Lometrexol->GARFT Pemetrexed Pemetrexed Pemetrexed->GARFT TS TS Pemetrexed->TS DHFR DHFR Pemetrexed->DHFR Akt_Pathway Akt Signaling Pathway Apoptosis Apoptosis CellCycleArrest->Apoptosis Akt_inhibition Inhibition Pemetrexed_node Pemetrexed Pemetrexed_node->Akt_Pathway

Caption: Comparative signaling pathways of Lometrexol and Pemetrexed.

Experimental Protocols

For researchers looking to conduct their own comparative studies, the following are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Workflow A 1. Seed colon cancer cells in a 96-well plate B 2. Treat cells with varying concentrations of Lometrexol or Pemetrexed A->B C 3. Incubate for a specified period (e.g., 72 hours) B->C D 4. Add MTT reagent to each well C->D E 5. Incubate to allow formazan (B1609692) crystal formation D->E F 6. Solubilize formazan crystals with a solubilization buffer E->F G 7. Measure absorbance at 570 nm using a microplate reader F->G H 8. Calculate IC50 values G->H

Caption: Workflow for determining cell viability using the MTT assay.

Detailed Steps:

  • Cell Seeding: Seed colon cancer cells (e.g., HT29, HCT116) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of Lometrexol and Pemetrexed in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C to allow the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the drug concentrations and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis Assay Workflow A 1. Treat cells with Lometrexol or Pemetrexed B 2. Harvest cells (including floating cells) A->B C 3. Wash cells with cold PBS B->C D 4. Resuspend cells in Annexin V binding buffer C->D E 5. Add Annexin V-FITC and Propidium Iodide (PI) D->E F 6. Incubate in the dark E->F G 7. Analyze by flow cytometry F->G Cell Cycle Analysis Workflow A 1. Treat cells with Lometrexol or Pemetrexed B 2. Harvest and wash cells A->B C 3. Fix cells in cold 70% ethanol B->C D 4. Wash and resuspend in PBS C->D E 5. Treat with RNase A D->E F 6. Stain with Propidium Iodide (PI) E->F G 7. Analyze by flow cytometry F->G

References

Mimicking Lometrexol: A Comparative Guide to GARFT Inhibition via siRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Genetic and Pharmacological Inhibition of Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFT) in Cancer Cell Lines.

Introduction

Glycinamide ribonucleotide formyltransferase (GARFT) is a critical enzyme in the de novo purine (B94841) synthesis pathway, making it a key target for anti-cancer therapies. Lometrexol (B1675047), a potent GARFT inhibitor, has demonstrated efficacy in disrupting cancer cell proliferation by inducing cell cycle arrest and apoptosis.[1] An alternative and highly specific method to inhibit GARFT function is through RNA interference (RNAi), utilizing small interfering RNA (siRNA) to silence GARFT gene expression. This guide provides a comprehensive comparison of these two modalities, presenting available experimental data, detailed protocols, and visualizations of the underlying molecular pathways to aid researchers in selecting the appropriate methodology for their studies.

Mechanism of Action: A Shared Target

Both Lometrexol and GARFT-targeting siRNA ultimately lead to the inhibition of GARFT, the enzyme responsible for formylating glycinamide ribonucleotide (GAR) to form formylglycinamide ribonucleotide (FGAR) in the de novo purine synthesis pathway.[2] This disruption leads to a depletion of the purine nucleotide pool, which is essential for DNA and RNA synthesis, thereby halting cell proliferation and inducing cell death.[1]

Lometrexol is a folate analog that acts as a direct and potent inhibitor of the GARFT enzyme.[3] It enters the cell and is polyglutamated, which enhances its inhibitory activity and cellular retention.[2]

siRNA-mediated knockdown , on the other hand, operates at the genetic level. A specific siRNA sequence complementary to the GARFT mRNA is introduced into the cell, where it binds to the RNA-induced silencing complex (RISC). This complex then cleaves the target GARFT mRNA, preventing its translation into a functional protein. This results in a significant reduction in the levels of the GARFT enzyme.

Comparative Analysis of Cellular Effects

While both methods target the same enzyme, the specific quantitative effects on cell viability, apoptosis, and cell cycle progression can vary. The following tables summarize available data from studies on various cancer cell lines.

Cell Viability and Cytotoxicity
Inhibitor Cell Line IC50 Value Reference
LometrexolCCRF-CEM (human leukemia)2.9 nM[3]
GARFT siRNAData Not Available--

IC50 values for GARFT siRNA are not widely reported in the literature, as the focus is often on validating the knockdown efficiency rather than determining a dose-response curve for cytotoxicity in the same manner as a small molecule inhibitor.

Induction of Apoptosis
Inhibitor Cell Line Assay Apoptosis Percentage Reference
LometrexolData Not Available---
GARFT siRNAData Not Available---

Quantitative data on the percentage of apoptotic cells following either Lometrexol treatment or GARFT siRNA knockdown is not consistently reported across studies. However, both are known to induce apoptosis.[1][4]

Cell Cycle Analysis
Inhibitor Cell Line Effect on Cell Cycle Reference
LometrexolCCRF-CEM (human leukemia)No replication; maintenance of distinct G1, S, and G2/M phases, but cells are unable to incorporate BrdU, indicating a block in DNA synthesis.
GARFT siRNAData Not Available--

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide comprehensive protocols for GARFT knockdown using siRNA and for treating cells with Lometrexol.

siRNA Knockdown of GARFT

1. siRNA Design and Synthesis:

  • Design at least three independent siRNAs targeting different regions of the GARFT mRNA to control for off-target effects.

  • Perform a BLAST search to ensure the selected siRNA sequences do not have significant homology with other genes.

  • Synthesize high-quality, purified siRNAs.

2. Cell Culture and Seeding:

  • Culture the target cancer cell line in the appropriate medium and conditions.

  • One day before transfection, seed the cells in a multi-well plate at a density that will result in 50-70% confluency at the time of transfection.

3. siRNA Transfection:

  • Prepare two tubes for each siRNA transfection: one with the siRNA diluted in serum-free medium and another with a lipid-based transfection reagent (e.g., Lipofectamine) diluted in serum-free medium.

  • Combine the contents of the two tubes, mix gently, and incubate at room temperature for 20-30 minutes to allow the formation of siRNA-lipid complexes.

  • Add the siRNA-lipid complexes to the cells in fresh serum-free or antibiotic-free medium.

  • Incubate the cells for 4-6 hours, then replace the transfection medium with complete growth medium.

4. Validation of Knockdown:

  • Harvest the cells 48-72 hours post-transfection.

  • Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA and perform reverse transcription to synthesize cDNA. Use GARFT-specific primers to quantify the level of GARFT mRNA relative to a housekeeping gene (e.g., GAPDH).

  • Western Blot: Lyse the cells and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane and probe with a primary antibody specific for GARFT, followed by a secondary antibody. Visualize the protein bands to confirm a reduction in GARFT protein levels compared to a control (e.g., non-targeting siRNA).

Lometrexol Treatment

1. Cell Culture and Seeding:

  • Culture the target cancer cell line in the appropriate medium and conditions.

  • Seed the cells in a multi-well plate at a predetermined density suitable for the planned assay (e.g., cell viability, apoptosis, or cell cycle analysis).

2. Lometrexol Preparation and Treatment:

  • Prepare a stock solution of Lometrexol in an appropriate solvent (e.g., DMSO).

  • Prepare serial dilutions of Lometrexol in complete cell culture medium to achieve the desired final concentrations.

  • Remove the culture medium from the cells and replace it with the medium containing the different concentrations of Lometrexol. Include a vehicle control (medium with the same concentration of solvent used for the highest Lometrexol concentration).

3. Downstream Assays:

  • Cell Viability Assay (MTT or Resazurin): After the desired incubation period (e.g., 24, 48, or 72 hours), add the MTT or resazurin (B115843) reagent to the wells and incubate according to the manufacturer's instructions. Measure the absorbance or fluorescence to determine the percentage of viable cells relative to the untreated control.

  • Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining): After treatment, harvest the cells and stain with Annexin V-FITC and propidium iodide (PI). Analyze the cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

  • Cell Cycle Analysis (Propidium Iodide Staining): Following treatment, fix the cells in ethanol (B145695) and then stain with a solution containing propidium iodide and RNase A. Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizing the Impact: Signaling Pathways and Workflows

De Novo Purine Synthesis Pathway and GARFT Inhibition

The following diagram illustrates the central role of GARFT in the de novo purine synthesis pathway and how its inhibition by either Lometrexol or siRNA knockdown disrupts this process.

Purine_Synthesis_Inhibition cluster_pathway De Novo Purine Synthesis Pathway PRPP PRPP PRA PRA PRPP->PRA PPAT GAR GAR PRA->GAR GARS FGAR FGAR GAR->FGAR GARFT FGAM FGAM FGAR->FGAM FGAMS AIR AIR FGAM->AIR AIRS CAIR CAIR AIR->CAIR AIRC SAICAR SAICAR CAIR->SAICAR SAICARS AICAR AICAR SAICAR->AICAR ADSL FAICAR FAICAR AICAR->FAICAR ATIC IMP IMP FAICAR->IMP ATIC AMP_GMP AMP & GMP IMP->AMP_GMP Lometrexol Lometrexol GARFT_protein GARFT Protein Lometrexol->GARFT_protein Direct Inhibition siRNA GARFT siRNA GARFT_mRNA GARFT mRNA siRNA->GARFT_mRNA mRNA Degradation GARFT_protein->GAR Catalyzes GAR to FGAR Ribosome Ribosome GARFT_mRNA->Ribosome Translation Ribosome->GARFT_protein Synthesis Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Downstream Analysis Cell Culture Cell Culture GARFT siRNA Transfection GARFT siRNA Transfection Cell Culture->GARFT siRNA Transfection Lometrexol Treatment Lometrexol Treatment Cell Culture->Lometrexol Treatment Control Control (Non-targeting siRNA / Vehicle) Cell Culture->Control Cell Viability Assay Cell Viability Assay GARFT siRNA Transfection->Cell Viability Assay Apoptosis Assay Apoptosis Assay GARFT siRNA Transfection->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis GARFT siRNA Transfection->Cell Cycle Analysis Knockdown Validation Knockdown Validation GARFT siRNA Transfection->Knockdown Validation Lometrexol Treatment->Cell Viability Assay Lometrexol Treatment->Apoptosis Assay Lometrexol Treatment->Cell Cycle Analysis Control->Cell Viability Assay Control->Apoptosis Assay Control->Cell Cycle Analysis

References

Reversing LY243246 Cytotoxicity: A Comparative Guide to Hypoxanthine Rescue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of LY243246, a potent inhibitor of de novo purine (B94841) synthesis, and the reversal of this toxicity by hypoxanthine (B114508). The experimental data and detailed protocols furnished herein offer a framework for investigating the interplay between targeted cancer therapy and cellular metabolic pathways.

This compound, and its close analog lometrexol (B1675047) (DDATHF), function by inhibiting glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway.[1] This inhibition depletes the cellular pool of purines, which are essential for DNA and RNA synthesis, leading to cell cycle arrest and cytotoxicity.[1] However, cells can utilize an alternative route, the purine salvage pathway, to generate purines from precursors like hypoxanthine. This guide explores how providing hypoxanthine can rescue cells from the cytotoxic effects of this compound.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the cytotoxic activity of lometrexol, a well-studied GARFT inhibitor analogous to this compound, in various cancer cell lines. The data illustrates the potent cytotoxicity of the drug and the complete rescue of this effect by the addition of hypoxanthine, highlighting the drug's specific mechanism of action.

Cell LineCompoundIC50 (nM)Reference
CCRF-CEM (Human Leukemia)Lometrexol2.9[1]
CCRF-CEM (Human Leukemia)LY309887 (another GARFT inhibitor)9.9[1]
WiDr (Human Colon Carcinoma)Lometrexol (DDATHF)~40,000 (for 2-log cell kill with 72h exposure)[2]

Table 1: Cytotoxicity of GARFT Inhibitors in Cancer Cell Lines.

Cell LineTreatmentOutcomeReference
WiDr (Human Colon Carcinoma)Lometrexol (DDATHF) + continuous HypoxanthineComplete prevention of cytotoxicity[2]
Multiple Cancer Cell LinesLometrexol + HypoxanthineAbolishes cytotoxicity[3]

Table 2: Effect of Hypoxanthine on Lometrexol Cytotoxicity.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of this compound action and the experimental workflow for assessing its cytotoxicity and rescue by hypoxanthine.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment Groups cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis CellCulture Culture cancer cells in folate-depleted medium CellSeeding Seed cells into 96-well plates CellCulture->CellSeeding Control Vehicle Control CellSeeding->Control LY243246_only This compound CellSeeding->LY243246_only Hypoxanthine_only Hypoxanthine CellSeeding->Hypoxanthine_only LY243246_Hypoxanthine This compound + Hypoxanthine CellSeeding->LY243246_Hypoxanthine Incubation Incubate for 72 hours Control->Incubation LY243246_only->Incubation Hypoxanthine_only->Incubation LY243246_Hypoxanthine->Incubation MTT_assay Perform MTT Assay Incubation->MTT_assay Absorbance Measure Absorbance (570 nm) MTT_assay->Absorbance Viability Calculate % Cell Viability Absorbance->Viability IC50 Determine IC50 values Viability->IC50

References

A Researcher's Guide to Controls for GARFT Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the selection of appropriate positive and negative controls is essential for the validation and interpretation of data from Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFT) inhibition assays. As a pivotal enzyme in the de novo purine (B94841) biosynthesis pathway, GARFT is a significant target in cancer therapy.[1][2] Accurate assessment of potential inhibitors requires robust assay design, underscored by the use of well-characterized controls.

The GARFT-Catalyzed Reaction in Purine Synthesis

The de novo synthesis of purine nucleotides is a fundamental cellular process.[3][4] GARFT, also known as phosphoribosylglycinamide formyltransferase, catalyzes the third step in this pathway.[1][5] In this reaction, the formyl group from 10-formyltetrahydrofolate (10-formyl-THF) is transferred to glycinamide ribonucleotide (GAR), producing formylglycinamide ribonucleotide (FGAR).[1] This pathway is critical for producing inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).[3][6] Inhibiting GARFT disrupts this pathway, thereby impeding DNA and RNA synthesis and hindering the proliferation of rapidly dividing cells, such as cancer cells.[7]

GARFT_Pathway GARFT Reaction in De Novo Purine Synthesis cluster_pathway GAR Glycinamide Ribonucleotide (GAR) GARFT GARFT Enzyme GAR->GARFT FGAR Formylglycinamide Ribonucleotide (FGAR) THF Tetrahydrofolate (THF) fTHF 10-formyl-THF fTHF->GARFT GARFT->FGAR Formylation GARFT->THF Inhibitor Lometrexol (B1675047) (Positive Control) Inhibitor->GARFT Inhibition

GARFT catalyzes the formylation of GAR to FGAR, a key step in purine synthesis.

Positive Controls: Validating Inhibition

A positive control is a compound known to produce the expected inhibitory effect. For a GARFT inhibition assay, this is typically a potent and well-characterized GARFT inhibitor. Its inclusion validates that the assay system (enzyme, substrates, buffer, and detection method) is working correctly and is capable of detecting inhibition.

Lometrexol (DDATHF) is the most widely recognized and utilized positive control for GARFT inhibition.[7][8] It is a potent, tight-binding antifolate inhibitor of GARFT that was investigated as a clinical anticancer agent.[2][8] Another potent inhibitor, LY309887 , has also been characterized and shows greater potency than lometrexol in some studies.[8]

Comparative Inhibitory Activity:

CompoundTargetKi (nM)Cellular IC50 (nM)Key Characteristics
Lometrexol (DDATHF) GARFT~58.52.9 (CCRF-CEM)The classical GARFT inhibitor, widely used as a positive control.[7][8]
LY309887 GARFT6.59.9 (CCRF-CEM)A second-generation inhibitor with ~9-fold greater potency against isolated GARFT than Lometrexol.[8]

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency.[9][10] Lower values indicate higher potency. Values can vary based on experimental conditions.

Negative Controls: Establishing a Baseline

Negative controls are essential for establishing a baseline and ensuring that observed effects are specific to the compound being tested.

  • Vehicle Control: The most common negative control is the vehicle in which the test compounds and positive control are dissolved, typically dimethyl sulfoxide (B87167) (DMSO). This control accounts for any potential effects of the solvent on enzyme activity. The final concentration of DMSO in the assay should be kept low (e.g., <1%) and be consistent across all wells.

  • No-Enzyme Control: This control contains all assay components except the GARFT enzyme. It is used to measure the background signal or non-enzymatic degradation of the substrate, which should be subtracted from all other readings.

  • Inactive Compound Control (Optional): An ideal but less common negative control is a compound structurally similar to the positive control but known to be inactive against GARFT. This type of control helps to rule out non-specific inhibition caused by compound properties like aggregation. Finding such a well-characterized inactive analog can be challenging.

Experimental Protocol: A Spectrophotometric GARFT Inhibition Assay

This protocol provides a generalized method for measuring GARFT inhibition. Specific concentrations and incubation times may require optimization.

I. Reagents and Materials:

  • Purified human GARFT enzyme

  • Glycinamide Ribonucleotide (GAR) substrate

  • 10-formyl-5,8-dideazafolate (fDDF) as a stable analog of the cofactor 10-formyl-THF[11]

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0, with 0.1 M NaCl[11]

  • Positive Control: Lometrexol stock solution in DMSO

  • Test Compounds: Stock solutions in DMSO

  • Vehicle Control: DMSO

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 295 nm

II. Assay Procedure:

Workflow for a typical GARFT inhibition assay.

  • Preparation: Prepare serial dilutions of the positive control (e.g., Lometrexol) and test compounds in the assay buffer. The final DMSO concentration should be constant in all wells.

  • Assay Plate Setup:

    • Add assay buffer to all wells.

    • Add the diluted positive control, test compounds, or vehicle (DMSO) to the appropriate wells.

    • Add a "no-enzyme" control well containing buffer and substrate but no enzyme.

  • Enzyme Addition: Add the purified GARFT enzyme to all wells except the "no-enzyme" control.

  • Pre-incubation: Gently mix and pre-incubate the plate for a defined period (e.g., 15 minutes at 25°C) to allow compounds to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrates (GAR and fDDF).

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer and monitor the increase in absorbance at 295 nm over time.[11] This absorbance change corresponds to the formation of 5,8-dideazafolate from fDDF as the formyl group is transferred.[11]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well from the linear portion of the kinetic curve.

    • Subtract the rate of the "no-enzyme" control from all other wells.

    • Calculate the percent inhibition using the vehicle control as 0% inhibition (maximum activity): % Inhibition = [1 - (Ratecompound / Ratevehicle)] * 100

    • Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value.

By employing potent positive controls like Lometrexol and appropriate negative controls, researchers can ensure the generation of reliable, high-quality data, enabling the confident identification and characterization of novel GARFT inhibitors for therapeutic development.

References

A Comparative Analysis of LY243246 and Other Antifolates in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative efficacy, mechanisms of action, and experimental evaluation of the novel antifolate LY243246 against established agents such as methotrexate (B535133), pemetrexed (B1662193), and pralatrexate (B1268).

Introduction

Antifolates are a cornerstone of chemotherapy, disrupting the proliferation of cancer cells by interfering with folate-dependent metabolic pathways essential for nucleotide synthesis. This guide provides a comparative analysis of this compound, a potent antifolate, with other widely used antifolates: methotrexate, pemetrexed, and pralatrexate. By presenting key efficacy data, detailing experimental methodologies, and illustrating the underlying biochemical pathways, this document serves as a valuable resource for researchers in oncology and drug development.

Comparative Efficacy of Antifolates

The in vitro cytotoxic activity of this compound and other antifolates has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds. The following table summarizes the IC50 values for each antifolate in the L1210 murine leukemia cell line, providing a basis for direct comparison.

CompoundPrimary Target(s)L1210 IC50 (nM)Reference
This compound GAR Transformylase29[1]
Methotrexate DHFR~9-10[2]
Pemetrexed TS, DHFR, GARFT22[3]
Pralatrexate DHFRNot available in L1210. >10-fold more potent than methotrexate in lymphoma cell lines (3-5 nM vs 30-50 nM for methotrexate).[4]

DHFR: Dihydrofolate Reductase, GARFT: Glycinamide Ribonucleotide Formyltransferase, TS: Thymidylate Synthase

Mechanism of Action and Signaling Pathways

Antifolates exert their cytotoxic effects by inhibiting key enzymes in the folate metabolic pathway, thereby disrupting the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis.

This compound ((6S)-DDATHF) is a potent competitive inhibitor of 5'-phosphoribosylglycinamide formyltransferase (GAR transformylase), a crucial enzyme in the de novo purine (B94841) synthesis pathway.[1] By blocking this step, this compound depletes the pool of purines necessary for DNA replication and cell proliferation.

Methotrexate and Pralatrexate primarily target dihydrofolate reductase (DHFR).[2][5] DHFR is responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). THF is a vital cofactor for numerous one-carbon transfer reactions, including the synthesis of purines and thymidylate. Inhibition of DHFR leads to a depletion of THF and a subsequent arrest of DNA synthesis. Pralatrexate was designed to have a higher affinity for the reduced folate carrier (RFC) and folylpolyglutamate synthetase (FPGS) compared to methotrexate, leading to enhanced intracellular uptake and retention.[4]

Pemetrexed is a multi-targeted antifolate that inhibits not only thymidylate synthase (TS) and DHFR but also GAR transformylase.[3] This broad mechanism of action allows pemetrexed to disrupt both purine and pyrimidine (B1678525) synthesis pathways.

Below is a diagram illustrating the folate metabolic pathway and the points of inhibition for each of the compared antifolates.

Folate_Pathway cluster_purine De Novo Purine Synthesis cluster_pyrimidine Pyrimidine Synthesis cluster_folate_cycle Folate Cycle GAR GAR FGAR FGAR GAR->FGAR GAR Transformylase GAR_to_FGAR_edge GAR_to_FGAR_edge Purines Purines FGAR->Purines ... dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase (TS) dUMP_to_dTMP_edge dUMP_to_dTMP_edge DHF DHF THF THF DHF->THF DHFR DHF_to_THF_edge DHF_to_THF_edge N5N10_CH2_THF N5,N10-methylene-THF THF->N5N10_CH2_THF N10_CHO_THF N10-formyl-THF THF->N10_CHO_THF N5N10_CH2_THF->DHF N5N10_CH2_THF->THF N10_CHO_THF->THF This compound This compound This compound->GAR_to_FGAR_edge Methotrexate Methotrexate Methotrexate->DHF_to_THF_edge Pemetrexed Pemetrexed Pemetrexed->GAR_to_FGAR_edge Pemetrexed->DHF_to_THF_edge Pemetrexed->dUMP_to_dTMP_edge Pralatrexate Pralatrexate Pralatrexate->DHF_to_THF_edge Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation enzymatic_assay Enzymatic Assays (DHFR, GARFT, TS) data_analysis_invitro IC50 Determination enzymatic_assay->data_analysis_invitro cell_culture Cancer Cell Line Culture (e.g., L1210) cytotoxicity_assay Cytotoxicity Assays (e.g., MTT) cell_culture->cytotoxicity_assay cytotoxicity_assay->data_analysis_invitro animal_model Xenograft/Syngeneic Animal Models data_analysis_invitro->animal_model Lead Compound Identification treatment Drug Administration animal_model->treatment efficacy_assessment Tumor Growth Inhibition and Survival Analysis treatment->efficacy_assessment toxicity_assessment Toxicity Assessment treatment->toxicity_assessment final_report Comparative Efficacy Report efficacy_assessment->final_report Efficacy Data toxicity_assessment->final_report Safety Profile start Compound Selection (this compound, MTX, PMX, PRX) start->enzymatic_assay start->cell_culture

References

Validating Lometrexol's In Vivo Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the in vivo target engagement of Lometrexol (B1675047), a potent inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). We will explore experimental data comparing Lometrexol to other GARFT inhibitors and provide detailed protocols for key validation experiments.

Introduction to Lometrexol and GARFT

Lometrexol is an antifolate antimetabolite that specifically targets GARFT, a crucial enzyme in the de novo purine (B94841) biosynthesis pathway.[1] By inhibiting GARFT, Lometrexol disrupts the production of purines, essential building blocks of DNA and RNA.[2][3] This leads to the depletion of adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), ultimately causing cell cycle arrest in the S phase and apoptosis in rapidly dividing cancer cells.[1][2] A key feature of Lometrexol is its requirement for intracellular polyglutamation by the enzyme folylpolyglutamate synthetase (FPGS) to be fully activated and retained within the cell.[4]

Comparative Analysis of GARFT Inhibitors

Several other compounds have been developed to target GARFT, offering alternatives to Lometrexol. This section compares Lometrexol with two notable examples: LY309887 and AG2034.

ParameterLometrexolLY309887AG2034Reference(s)
Target Glycinamide Ribonucleotide Formyltransferase (GARFT)Glycinamide Ribonucleotide Formyltransferase (GARFT)Glycinamide Ribonucleotide Formyltransferase (GARFT)[5][6]
Ki (GARFT Inhibition) ~58.5 nM6.5 nM28 nM[5][6]
In Vitro IC50 (CCRF-CEM cells) 2.9 nM9.9 nM2.9 nM[5][6]
In Vivo Antitumor Activity Active in various xenograft models.More potent than Lometrexol in C3H mammary murine tumor model and some pancreatic human xenografts.Active in murine tumors and human xenograft models (HxGC3, KM20L2, LX-1, H460).[5][6]
Key Differentiators First-generation GARFT inhibitor; extensive polyglutamation.Second-generation inhibitor; less extensive polyglutamation and hepatic accumulation compared to Lometrexol.High affinity for the folate receptor.[1][5][6]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of validating target engagement, the following diagrams are provided.

purine_biosynthesis PRPP PRPP PRA PRA PRPP->PRA Amidophosphoribosyl- transferase GAR Glycinamide Ribonucleotide (GAR) PRA->GAR GAR Synthetase FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GARFT Purines Purines (ATP, GTP) FGAR->Purines Multiple Steps Lometrexol Lometrexol GARFT GARFT Lometrexol->GARFT Inhibits

Caption: De novo purine biosynthesis pathway highlighting the inhibitory action of Lometrexol on GARFT.

experimental_workflow cluster_preclinical Preclinical Model cluster_treatment Treatment cluster_validation Target Engagement Validation animal_model Tumor-Bearing Animal Model (e.g., Xenograft) treatment Administer Lometrexol or Alternative animal_model->treatment biodistribution Radiolabeled Drug Biodistribution treatment->biodistribution metabolomics LC-MS/MS Analysis of Purine Metabolites treatment->metabolomics efficacy Tumor Growth Inhibition treatment->efficacy

Caption: Experimental workflow for in vivo validation of Lometrexol's target engagement.

Experimental Protocols

This section provides detailed methodologies for three key experiments to validate the in vivo target engagement of Lometrexol.

Pharmacodynamic Analysis of Purine Metabolites via LC-MS/MS

Objective: To quantify the accumulation of the GARFT substrate (Glycinamide Ribonucleotide, GAR) and the reduction of its product (Formylglycinamide Ribonucleotide, FGAR) in tumor tissue following Lometrexol treatment, providing direct evidence of target engagement.

Materials:

  • Tumor-bearing mice (e.g., with human tumor xenografts)

  • Lometrexol and/or alternative GARFT inhibitors

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Homogenizer

  • Internal standards for GAR and FGAR

  • Acetonitrile, methanol, formic acid (LC-MS grade)

  • C18 reverse-phase LC column

Procedure:

  • Animal Dosing: Administer Lometrexol or a vehicle control to tumor-bearing mice at a predetermined dose and schedule.

  • Tissue Collection: At various time points post-treatment (e.g., 2, 8, 24 hours), euthanize the mice and excise the tumors. Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C.

  • Metabolite Extraction:

    • Weigh the frozen tumor tissue (~50-100 mg).

    • Homogenize the tissue in a cold extraction solvent (e.g., 80% methanol) containing internal standards.

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Inject the extracted metabolites onto a C18 reverse-phase column.

    • Perform chromatographic separation using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Utilize a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify GAR and FGAR based on their specific precursor-to-product ion transitions.

  • Data Analysis: Normalize the peak areas of GAR and FGAR to the internal standards and the tissue weight. Compare the levels of GAR and FGAR in the Lometrexol-treated group to the vehicle-treated group. A significant increase in GAR and decrease in FGAR indicates successful target engagement.

Biodistribution of Radiolabeled Lometrexol

Objective: To determine the tissue distribution and tumor accumulation of Lometrexol, providing insights into its pharmacokinetic and pharmacodynamic properties.

Materials:

  • [¹⁴C]-Lometrexol (or other suitable radiolabeled version)

  • Tumor-bearing mice

  • Scintillation counter or autoradiography equipment

  • Tissue solubilizer

  • Scintillation cocktail

Procedure:

  • Radiotracer Administration: Administer a single intravenous dose of [¹⁴C]-Lometrexol to tumor-bearing mice.

  • Tissue Harvesting: At selected time points (e.g., 1, 4, 24, 48, and 168 hours) post-injection, euthanize the mice.

  • Organ Collection and Processing:

    • Collect blood, tumor, liver, kidneys, and other relevant organs.

    • Weigh each tissue sample.

    • Homogenize the tissues and solubilize a portion of the homogenate.

  • Radioactivity Measurement:

    • Add scintillation cocktail to the solubilized tissue samples.

    • Measure the radioactivity in each sample using a liquid scintillation counter.

    • Alternatively, whole-body autoradiography can be performed on frozen sections of the mice.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This will reveal the extent of Lometrexol accumulation in the tumor compared to other tissues.

In Vivo Antitumor Efficacy in a Xenograft Model

Objective: To evaluate the therapeutic efficacy of Lometrexol in a preclinical cancer model, which serves as an indirect measure of target engagement.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line (e.g., a line known to be sensitive to antifolates)

  • Lometrexol and/or alternative GARFT inhibitors

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant human cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Drug Administration: Administer Lometrexol, an alternative inhibitor, or a vehicle control to the respective groups according to a predefined dosing schedule (e.g., intraperitoneal injection, once daily for 5 days).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (length x width²) / 2.

  • Endpoint: Continue the experiment until the tumors in the control group reach a predetermined maximum size or for a specified duration. Euthanize the mice and excise the tumors for further analysis if desired.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. A significant TGI indicates in vivo efficacy.

Conclusion

Validating the in vivo target engagement of Lometrexol is critical for its preclinical and clinical development. The methodologies outlined in this guide, from direct measurement of downstream metabolic effects to broader assessments of biodistribution and antitumor efficacy, provide a robust framework for researchers. By comparing these data with those of alternative GARFT inhibitors, a clearer understanding of Lometrexol's therapeutic potential and optimal clinical application can be achieved.

References

Navigating Antifolate Resistance: A Comparative Guide to Lometrexol and Other Chemotherapies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance between chemotherapeutic agents is critical for advancing cancer treatment. This guide provides an in-depth comparison of Lometrexol (B1675047), a potent antifolate, with other key chemotherapies, supported by experimental data to inform strategic drug development and combination therapy design.

Lometrexol distinguishes itself from other antifolates, such as methotrexate, through its primary mechanism of action. It selectively inhibits glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine (B94841) synthesis pathway.[1] This targeted approach contrasts with methotrexate's primary inhibition of dihydrofolate reductase (DHFR).[1] This mechanistic difference suggests that Lometrexol could be effective in tumors that have developed resistance to DHFR inhibitors.[1] However, the potential for cross-resistance remains, often stemming from shared resistance mechanisms like impaired drug transport or metabolic deactivation.

Comparative Cytotoxicity of Lometrexol and Other Antifolates

The following tables summarize the 50% inhibitory concentrations (IC50) of Lometrexol and other antifolate drugs in various cancer cell lines. This data offers a quantitative comparison of their potencies and can help identify potential patterns of cross-resistance or differential sensitivity.

Table 1: Comparative IC50 Values of Lometrexol and Other Antifolates in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 Value
Lometrexol (DDATHF) CCRF-CEMHuman Leukemia2.9 nM[2]
LY309887 (GARFT Inhibitor) CCRF-CEMHuman Leukemia9.9 nM[2]
Methotrexate DaoyMedulloblastoma9.5 x 10⁻² µM[3]
Methotrexate Saos-2Osteosarcoma3.5 x 10⁻² µM[3]
Methotrexate AGSGastric Adenocarcinoma6.05 ± 0.81 nM[3]
Methotrexate HCT-116Colorectal Carcinoma13.56 ± 3.76 nM[3]
Methotrexate A549Lung Carcinoma~82 µM (for a peptide inhibitor)[3]
Methotrexate MCF-7Breast Adenocarcinoma114.31 ± 5.34 nM[3]

Note: IC50 values are highly dependent on specific experimental conditions and cell line characteristics. The data presented here is for comparative purposes and is compiled from various studies.

Understanding the Mechanisms of Resistance

Resistance to antifolate drugs is a complex process that can arise from various cellular changes. A thorough understanding of these mechanisms is essential for predicting and potentially overcoming cross-resistance between Lometrexol and other agents.[1]

Key mechanisms of antifolate resistance include:

  • Impaired Drug Transport: The reduced folate carrier (RFC) is a primary transporter for many antifolates. Decreased expression or function of RFC can lead to reduced intracellular drug accumulation and resistance.

  • Decreased Polyglutamylation: For optimal intracellular retention and activity, Lometrexol, methotrexate, and pemetrexed (B1662193) require polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS).[1] Reduced FPGS activity is a common mechanism of resistance.[1]

  • Target Enzyme Alterations: Increased expression of the target enzyme (GARFT for Lometrexol, DHFR for methotrexate) can effectively "soak up" the drug, reducing its inhibitory effect.[1] Mutations in the target enzyme that lower the drug's binding affinity can also confer resistance.[1]

  • Enhanced Drug Efflux: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein, can actively pump chemotherapeutic agents out of the cell. While their role in Lometrexol resistance is less defined compared to other drug classes, it remains a potential mechanism of resistance.[1]

Signaling Pathways and Resistance Mechanisms

The following diagrams illustrate the key signaling pathways affected by Lometrexol and Methotrexate, as well as the logical relationships that can predict cross-resistance patterns.

Mechanisms of Action and Resistance for Lometrexol and Methotrexate cluster_lometrexol Lometrexol cluster_methotrexate Methotrexate cluster_resistance Shared Resistance Mechanisms Lometrexol Lometrexol GARFT GARFT (Glycinamide Ribonucleotide Formyltransferase) Lometrexol->GARFT Inhibits RFC Reduced Folate Carrier (RFC) (Impaired Transport) Lometrexol->RFC FPGS Folylpolyglutamate Synthetase (FPGS) (Decreased Polyglutamylation) Lometrexol->FPGS Purine_Synth De Novo Purine Synthesis GARFT->Purine_Synth DNA_RNA_Synth DNA/RNA Synthesis Purine_Synth->DNA_RNA_Synth Apoptosis_L Apoptosis DNA_RNA_Synth->Apoptosis_L Methotrexate Methotrexate DHFR DHFR (Dihydrofolate Reductase) Methotrexate->DHFR Inhibits Methotrexate->RFC Methotrexate->FPGS THF Tetrahydrofolate (THF) DHFR->THF Thymidylate_Synth Thymidylate & Purine Synthesis THF->Thymidylate_Synth DNA_Synth_M DNA Synthesis Thymidylate_Synth->DNA_Synth_M Apoptosis_M Apoptosis DNA_Synth_M->Apoptosis_M

Caption: Mechanisms of action and resistance for Lometrexol and Methotrexate.

Logical Framework for Predicting Cross-Resistance DrugA Drug A (e.g., Lometrexol) Shared_Mechanism Shared Resistance Mechanism (e.g., Impaired RFC, Low FPGS) DrugA->Shared_Mechanism Unique_Mechanism_A Unique Resistance Mechanism for Drug A (e.g., GARFT Overexpression) DrugA->Unique_Mechanism_A DrugB Drug B (e.g., Methotrexate) DrugB->Shared_Mechanism Unique_Mechanism_B Unique Resistance Mechanism for Drug B (e.g., DHFR Overexpression) DrugB->Unique_Mechanism_B Cross_Resistance High Likelihood of Cross-Resistance Shared_Mechanism->Cross_Resistance No_Cross_Resistance Low Likelihood of Cross-Resistance Unique_Mechanism_A->No_Cross_Resistance Unique_Mechanism_B->No_Cross_Resistance

Caption: Logical framework for predicting cross-resistance.

Experimental Protocols

To facilitate the replication and extension of the findings presented, this section details the methodologies for key experiments cited in the literature.

Cytotoxicity and Cell Viability Assays

A common method to determine the IC50 values is the Sulforhodamine B (SRB) assay.

Protocol: Sulforhodamine B (SRB) Assay

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Expose cells to a range of concentrations of the test compounds (e.g., Lometrexol, Methotrexate) for a specified duration (e.g., 72 hours).

  • Cell Fixation: After incubation, gently add cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with slow-running tap water and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Wash and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound SRB dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values using non-linear regression analysis.

General Workflow for a Cell Viability and Cytotoxicity Assay Start Start Cell_Seeding Cell Seeding (96-well plate) Start->Cell_Seeding Drug_Treatment Drug Treatment (Varying Concentrations) Cell_Seeding->Drug_Treatment Incubation Incubation (e.g., 72 hours) Drug_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., SRB, MTT, Resazurin) Incubation->Viability_Assay Data_Acquisition Data Acquisition (e.g., Absorbance Reading) Viability_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a cell viability and cytotoxicity assay.

Conclusion

The available preclinical data suggests that Lometrexol's distinct mechanism of action targeting GARFT may offer a therapeutic advantage in tumors resistant to DHFR inhibitors like methotrexate. However, cross-resistance can still occur through shared mechanisms such as impaired drug transport via RFC and deficient polyglutamylation by FPGS.[1] A thorough understanding of the molecular basis of resistance in a given tumor is therefore essential for predicting the clinical utility of Lometrexol and for the rational design of combination therapies. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to further investigate the potential of Lometrexol in overcoming antifolate resistance.

References

Comparative Toxicity Profiles of LY243246 (Lometrexol) and Methotrexate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the toxicity profiles of two antifolate agents, LY243246 (Lometrexol) and Methotrexate (B535133). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on available preclinical and clinical data.

Executive Summary

This compound (Lometrexol) and Methotrexate are both antifolate antimetabolites that interfere with nucleotide synthesis, albeit through different primary mechanisms. Methotrexate, a well-established therapeutic agent, is known for its broad spectrum of toxicities affecting various organ systems. Lometrexol (B1675047), a more specific inhibitor of de novo purine (B94841) synthesis, has a toxicity profile primarily characterized by myelosuppression and mucositis. A key distinguishing feature of Lometrexol is that its toxicity can be significantly mitigated by folic acid supplementation. This guide summarizes the available toxicity data, details the experimental protocols for toxicity assessment, and provides visual representations of the relevant biochemical pathways.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for this compound and Methotrexate. It is important to note that direct head-to-head comparative studies are limited, and data are compiled from various preclinical and clinical sources.

Table 1: Preclinical Acute Toxicity Data

CompoundAnimal ModelRoute of AdministrationLD50Reference(s)
Methotrexate RatOral135 mg/kg[1][2]
MouseOral146 mg/kg[1][2]
RatIntravenous14 mg/kg[2]
MouseIntraperitoneal50 mg/kg[3]
This compound (Lometrexol) MouseNot Specified> 4722 mg/m² (MLD)[4]
RatNot Specified> 8718 mg/m² (MLD)[4]
DogNot Specified> 2000 mg/m² (MLD)[4]

MLD: Maximum Lethal Dose

Table 2: Summary of Observed Toxicities in Preclinical Repeat-Dose Studies

Organ SystemThis compound (Lometrexol)Methotrexate
Hematopoietic Myelosuppression (Thrombocytopenia, Leukopenia)Myelosuppression (Leukopenia, Thrombocytopenia, Anemia)[5]
Gastrointestinal Mucositis, Enteropathy (in dogs)[4]Mucositis, Diarrhea, Gastrointestinal Epithelium Damage[5]
Hepatic Increased hepatic enzymes[4]Hepatotoxicity, Elevated Liver Enzymes, Cirrhosis (long-term)[5]
Renal Not reported as a primary toxicityRenal toxicity, particularly at high doses[5]
Dermatologic Skin changes[4]Skin reactions, Alopecia
Reproductive Testicular atrophy, Embryotoxic, Teratogenic (in mice)[4][6]May impair fertility, Teratogenic[1]
Lymphatic Thymus and lymph node changes[4]Lymphoid tissue suppression[7]

Table 3: Clinically Observed Dose-Limiting Toxicities

CompoundDose-Limiting ToxicitiesMitigation StrategiesReference(s)
This compound (Lometrexol) Thrombocytopenia, Mucositis (Cumulative)Folic acid or Leucovorin co-administration[8][9][10][11][12]
Methotrexate Myelosuppression, Mucositis, Hepatotoxicity, NephrotoxicityLeucovorin rescue, Hydration, Urinary alkalinization[4]

Experimental Protocols

This section outlines the general methodologies employed in the assessment of toxicity for antifolate compounds like this compound and Methotrexate.

In Vitro Cytotoxicity Assays
  • Objective: To determine the concentration of the compound that inhibits cell growth or viability by 50% (IC50).

  • Cell Lines: A panel of human cancer cell lines (e.g., CCRF-CEM leukemia) and normal human cells (e.g., fibroblasts, endothelial cells) are used to assess both efficacy and off-target toxicity.[13]

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • A serial dilution of the test compound (this compound or Methotrexate) is added to the wells.

    • Cells are incubated for a specified period (e.g., 48-96 hours).

    • Cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which measures mitochondrial metabolic activity.[14]

    • The absorbance is read using a microplate reader, and the IC50 values are calculated from the dose-response curves.

Preclinical In Vivo Toxicity Studies
  • Objective: To evaluate the safety profile of the compound in animal models, identify target organs of toxicity, and determine a safe starting dose for clinical trials.

  • Animal Models: Typically, two mammalian species are used, one rodent (e.g., rats, mice) and one non-rodent (e.g., dogs).[15]

  • Types of Studies:

    • Acute Toxicity Studies: A single dose of the compound is administered to determine the maximum tolerated dose (MTD) and the lethal dose 50 (LD50).[15]

    • Repeat-Dose Toxicity Studies: The compound is administered daily or on a scheduled basis for a specified duration (e.g., 28 days, 90 days) to assess the effects of long-term exposure.[16]

  • Parameters Monitored:

    • Clinical observations (e.g., changes in appearance, behavior).

    • Body weight and food consumption.

    • Hematology (e.g., complete blood count).

    • Clinical chemistry (e.g., liver and kidney function tests).

    • Urinalysis.

    • Gross pathology and histopathology of major organs at necropsy.[17]

Mandatory Visualization

Signaling Pathways

Purine_Synthesis_Inhibition R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRA Phosphoribosylamine PRPP->PRA Amidophosphoribosyltransferase GAR Glycinamide (B1583983) Ribonucleotide (GAR) PRA->GAR FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GARFT IMP Inosine Monophosphate (IMP) FGAR->IMP ...multiple steps AMP AMP IMP->AMP GMP GMP IMP->GMP DNA_RNA DNA & RNA Synthesis AMP->DNA_RNA GMP->DNA_RNA This compound This compound (Lometrexol) GARFT GAR Formyltransferase (GARFT) This compound->GARFT Inhibits MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits Amidophosphoribosyltransferase Amidophosphoribosyltransferase MTX->Amidophosphoribosyltransferase Inhibits THF Tetrahydrofolate (THF) THF->GAR Formyl donor DHF Dihydrofolate (DHF) DHF->THF DHFR

Caption: Inhibition of De Novo Purine Synthesis by this compound and Methotrexate.

Experimental Workflow

Toxicity_Assessment_Workflow start Start: Compound Synthesis in_vitro In Vitro Cytotoxicity Assays (Cancer vs. Normal Cell Lines) start->in_vitro acute_tox Acute In Vivo Toxicity (Single Dose, MTD/LD50) in_vitro->acute_tox Promising candidates repeat_tox Repeat-Dose In Vivo Toxicity (Sub-chronic/Chronic) acute_tox->repeat_tox Dose selection data_analysis Data Analysis & Profile Generation repeat_tox->data_analysis end Comparative Toxicity Profile data_analysis->end

Caption: General Workflow for Preclinical Toxicity Assessment.

Conclusion

The comparative analysis of this compound (Lometrexol) and Methotrexate reveals distinct toxicity profiles. Methotrexate exhibits a broader range of toxicities affecting multiple organ systems, a reflection of its widespread effects on folate metabolism. In contrast, Lometrexol's toxicity is more targeted, primarily manifesting as myelosuppression and mucositis, which are directly related to its potent inhibition of de novo purine synthesis. The ability to mitigate Lometrexol's toxicity with folic acid supplementation presents a significant clinical advantage. Further head-to-head preclinical studies would be invaluable for a more definitive quantitative comparison. This guide provides a foundational understanding to aid researchers in the continued investigation and development of novel antifolate therapies.

References

Safety Operating Guide

Proper Disposal of LY243246: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of LY243246, a potent research compound. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to ensure safety and regulatory compliance. As no specific Safety Data Sheet (SDS) with disposal instructions for this compound is publicly available, these recommendations are based on general best practices for the disposal of potent, cytotoxic, and research-grade chemical compounds.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

Understanding this compound

This compound, also known as (6S)-DDATHF, is a potent competitive inhibitor of 5'-phosphoribosylglycinamide formyltransferase (GAR transformylase). It is utilized in research settings as a growth inhibitor of cancer cells. Due to its cytotoxic nature, all waste generated from its use must be considered hazardous.

Hazard and Safety Information

Hazard ClassificationDescriptionPersonal Protective Equipment (PPE)
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.Chemical-resistant gloves, lab coat, safety glasses with side shields or goggles.
Carcinogenicity As a cytotoxic compound, it should be handled as a potential carcinogen.Double gloving may be required. Use of a chemical fume hood is mandatory.
Reproductive Toxicity Potential risk to fertility or the unborn child.Handle with extreme caution.
Environmental Hazard Potentially harmful to aquatic life.Do not dispose of down the drain or in general waste.

Step-by-Step Disposal Procedures

All materials contaminated with this compound must be disposed of as hazardous chemical waste. This includes unused or expired compound, stock solutions, contaminated labware (e.g., pipette tips, vials, tubes), and personal protective equipment (PPE).

Waste Segregation and Collection
  • Solid Waste:

    • Collect all solid waste contaminated with this compound in a dedicated, leak-proof, and puncture-resistant container.

    • This includes contaminated gloves, bench paper, pipette tips, and empty vials.

    • The container must be clearly labeled as "Hazardous Waste" and "Cytotoxic Waste". The label should also include the chemical name: "this compound ((6S)-DDATHF)".

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene (B3416737) bottle).

    • The container must be compatible with any solvents used.

    • The container must be clearly labeled as "Hazardous Waste" and "Cytotoxic Waste" and list all chemical constituents, including solvents and their approximate concentrations.

    • Never mix incompatible waste streams.

  • Sharps Waste:

    • All sharps contaminated with this compound, such as needles and syringes, must be placed in a designated, puncture-proof sharps container labeled for cytotoxic waste.[1]

Labeling and Storage
  • All waste containers must be kept securely closed except when adding waste.

  • Label all containers clearly with a "Hazardous Waste" tag provided by your EHS department. The label must include the full chemical name and accumulation start date.

  • Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[2][3]

  • Ensure secondary containment is used for liquid waste containers to prevent spills.

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[2]

Requesting Waste Pickup
  • Once a waste container is full or has been in accumulation for the maximum allowable time (consult your EHS for specific time limits), arrange for its disposal through your institution's EHS department.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Decontamination of Work Surfaces
  • All surfaces and equipment that may have come into contact with this compound should be decontaminated.

  • Use a suitable decontamination solution as recommended by your EHS department. This may involve a sequence of cleaning with a detergent, followed by a solvent known to dissolve the compound, and then a final rinse.

  • All materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of as hazardous solid waste.

Experimental Protocols: General Decontamination Procedure

While a specific protocol for this compound is not available, a general three-step process is recommended for decontaminating surfaces after handling potent compounds:

  • Surface Cleaning: Initially, wipe the surface with a disposable towel soaked in a laboratory-grade detergent solution to remove any visible powder or residue.

  • Chemical Inactivation/Solubilization: Wipe the surface with a disposable towel soaked in a solvent that is known to solubilize this compound (e.g., DMSO, followed by ethanol). This step helps to remove trace amounts of the compound.

  • Final Rinse: Wipe the surface with a disposable towel soaked in deionized water to remove any remaining solvent or cleaning agents.

All wipes and disposable materials used in this process must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the general decision-making process for the disposal of chemical waste generated in a laboratory setting.

G General Laboratory Chemical Waste Disposal Workflow A Waste Generated B Is the waste contaminated with this compound? A->B C Segregate as Cytotoxic Hazardous Waste B->C Yes L Follow general lab waste procedures B->L No D Solid Waste (Gloves, Tubes, Wipes) C->D E Liquid Waste (Solutions, Solvents) C->E F Sharps Waste (Needles, Syringes) C->F G Place in labeled, sealed puncture-resistant container D->G H Place in labeled, sealed compatible container E->H I Place in labeled, sealed cytotoxic sharps container F->I J Store in designated Satellite Accumulation Area (SAA) G->J H->J I->J K Request EHS Pickup when full or time limit reached J->K

Caption: Workflow for the disposal of this compound waste.

Disclaimer: The information provided in this document is intended for guidance purposes only and is based on general principles of laboratory safety. It is not a substitute for a formal risk assessment or the specific disposal procedures established by your institution. Always prioritize the guidance from your EHS department.

References

Essential Safety and Logistical Information for Handling LY243246

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling LY243246. The following procedures and recommendations are based on general laboratory best practices and safety data for comparable kinase inhibitors. A thorough risk assessment should be conducted before handling this compound.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against exposure to potent compounds like this compound. The required PPE may vary based on the specific activity being performed.

ActivityRequired Personal Protective Equipment
Compound Weighing and Preparation Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, N95 or higher Respirator.
In-Vitro / In-Vivo Dosing Double Nitrile Gloves, Disposable Gown, Safety Goggles or Face Shield.[1]
Waste Disposal Double Nitrile Gloves, Disposable Gown.[1]
Spill Cleanup Double Nitrile Gloves, Disposable Gown, Safety Goggles, N95 or higher Respirator, Shoe Covers.[1]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation and Engineering Controls : All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a powder containment hood.[1][2] Ensure easy access to an eyewash station and safety shower.[3] All surfaces and equipment should be decontaminated after use.

  • Weighing and Preparation : When weighing and preparing the compound, wear all required PPE as outlined in the table above.[1] Use dedicated utensils (e.g., spatulas, weigh boats) to handle the compound. After use, clean all utensils and the work surface with an appropriate solvent (e.g., 70% ethanol).[1]

  • Dosing Procedures : For in-vitro and in-vivo dosing, wear appropriate PPE to prevent skin and eye contact.[1] If there is a risk of aerosol generation, the procedure should be performed in a biological safety cabinet or a chemical fume hood.[1]

  • Spill Cleanup : In the event of a spill, evacuate the immediate area.[1] Use a spill kit containing absorbent pads, an appropriate deactivating agent or cleaning solvent, and a designated hazardous waste bag.[1] Only personnel trained in hazardous material cleanup and wearing the appropriate PPE should conduct the cleanup.[1]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.[2]

Waste TypeDisposal Procedure
Solid Waste Collect in a dedicated, labeled, and sealed hazardous waste container.[1][2] This includes gloves, gowns, and disposable labware.
Liquid Waste Collect in a dedicated, labeled, and sealed hazardous waste container.[1][2]
Contaminated Sharps Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.[1][2]

Follow all institutional and local regulations for the disposal of hazardous chemical waste.[1]

Diagrams

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive Receive Compound Inspect Inspect Container Receive->Inspect Prep_Area Prepare in Fume Hood Inspect->Prep_Area Spill Spill? Inspect->Spill Weigh Weigh Compound Prep_Area->Weigh Prepare Prepare Solution Weigh->Prepare Weigh->Spill Dose Perform Dosing Prepare->Dose Prepare->Spill Collect_Waste Collect Contaminated Waste Dose->Collect_Waste Dose->Spill Dispose Dispose as Hazardous Waste Collect_Waste->Dispose Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Yes Cleanup->Collect_Waste

Caption: Workflow for safely handling this compound from receipt to disposal.

PPE_Selection_Logic cluster_ppe Select Appropriate PPE Start Start: Assess Task Task_Type Task Type? Start->Task_Type Gloves Double Nitrile Gloves Gown Disposable Gown Eye_Protection Safety Goggles or Face Shield Respiratory N95 or higher Respirator Task_Type->Gloves All Tasks Task_Type->Gown All Tasks Task_Type->Eye_Protection All Tasks Aerosol_Risk Aerosol Risk? Task_Type->Aerosol_Risk Aerosol_Risk->Respiratory Yes

Caption: Logic for selecting appropriate PPE based on the handling task.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.